6α-Prostaglandin I1
Description
Properties
CAS No. |
62777-90-6 |
|---|---|
Molecular Formula |
C20H34O5 |
Molecular Weight |
354.5 |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15+,16+,17+,18+,19-/m0/s1 |
InChI Key |
RJADQDXZYFCVHV-WDONHGPHSA-N |
SMILES |
O[C@H]1[C@H](/C=C/[C@@H](O)CCCCC)[C@@H](C[C@](CCCCC(O)=O)([H])O2)[C@@H]2C1 |
Synonyms |
6α-PGI1; 5,6α-dihydro PGI2 |
Origin of Product |
United States |
Foundational & Exploratory
A Comparative Analysis of 6α-Prostaglandin I1 and Prostaglandin I2: Chemical Structure, Stability, and Biological Implications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Prostaglandin I2 (PGI2), also known as prostacyclin, is a potent endogenous vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis. However, its therapeutic application is significantly hampered by its inherent chemical instability. This has led to the development of more stable analogs, such as 6α-Prostaglandin I1 (6α-PGI1). This technical guide provides a comprehensive comparison of the chemical structure and stability of 6α-PGI1 versus PGI2. We will delve into the structural nuances that confer enhanced stability to 6α-PGI1, present a detailed analysis of their comparative stability under various conditions, and provide a robust experimental protocol for assessing prostaglandin stability. Furthermore, we will explore the biological consequences of these differences, including their receptor interactions and downstream signaling pathways, to offer insights for researchers and professionals in drug development.
Unveiling the Molecular Architecture: 6α-Prostaglandin I1 vs. PGI2
Prostaglandins are a group of lipid compounds that are derived from fatty acids and have diverse hormone-like effects in animals. Both 6α-Prostaglandin I1 and PGI2 are members of the prostanoid family, sharing a common 20-carbon skeleton that includes a five-membered ring.[1] However, a subtle yet critical difference in their chemical structures dictates their vastly different stability profiles.
Prostaglandin I2 (PGI2) , or prostacyclin, possesses a unique bicyclic ether structure with a vinyl ether moiety, which is the primary source of its instability.[2] Its chemical formula is C20H32O5.[3]
6α-Prostaglandin I1 (6α-PGI1) , also known as 5,6α-dihydro PGI2, is a synthetic analog of PGI2.[4][5] The key structural modification in 6α-PGI1 is the saturation of the double bond at the 5th and 6th carbon positions. This seemingly minor change from a vinyl ether in PGI2 to a saturated ether in 6α-PGI1 has profound implications for the molecule's stability.[5][6] Its chemical formula is C20H34O5.[7]
Caption: Chemical structures of PGI2 and 6α-PGI1.
The Crucial Difference: A Head-to-Head on Chemical Stability
The therapeutic potential of PGI2 is severely limited by its rapid degradation in aqueous solutions.[2] In contrast, 6α-PGI1 is a stable analog that is resistant to hydrolysis.[4][5][6]
The Achilles' Heel of PGI2: Acid-Catalyzed Hydrolysis
The instability of PGI2 stems from the vinyl ether linkage in its structure. This functional group is highly susceptible to acid-catalyzed hydrolysis. The process involves the protonation of the double bond, which leads to the formation of a carbocation intermediate. This intermediate is then attacked by water, leading to the cleavage of the ether bond and the formation of the inactive degradation product, 6-keto-prostaglandin F1α (6-keto-PGF1α).[8] The rate of this hydrolysis is pH-dependent, with PGI2 being more stable in alkaline solutions.[3] At physiological pH, the half-life of PGI2 is remarkably short, reported to be between 42 seconds and 2 minutes.[2][3]
The Stability of 6α-Prostaglandin I1
The saturation of the 5,6-double bond in 6α-PGI1 eliminates the reactive vinyl ether moiety. This structural modification renders the molecule resistant to the acid-catalyzed hydrolysis that plagues PGI2. As a result, 6α-PGI1 exhibits significantly greater stability in aqueous solutions across a range of pH values.
| Compound | Key Structural Feature | Stability in Aqueous Solution | Half-life (at physiological pH) | Primary Degradation Product |
| Prostaglandin I2 (PGI2) | Vinyl Ether | Highly Unstable | ~42 seconds - 2 minutes[2][3] | 6-keto-prostaglandin F1α[8] |
| 6α-Prostaglandin I1 (6α-PGI1) | Saturated Ether | Stable, Resistant to Hydrolysis[4][5][6] | Significantly longer than PGI2 | Not readily degraded by hydrolysis |
Caption: Comparative Stability of PGI2 and 6α-PGI1.
Caption: Degradation pathway of PGI2 vs. the stability of 6α-PGI1.
Experimental Protocol: Assessing Prostaglandin Stability via HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the degradation of prostaglandins over time. The following protocol outlines a robust method for comparing the stability of PGI2 and 6α-PGI1.
Materials and Reagents
-
Prostaglandin I2 (sodium salt)
-
6α-Prostaglandin I1
-
6-keto-prostaglandin F1α (as a reference standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Sodium hydroxide
-
Phosphate buffered saline (PBS), pH 7.4
-
Hydrochloric acid (for pH adjustment)
Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
pH meter
-
Incubator or water bath
Method
-
Preparation of Stock Solutions: Prepare stock solutions of PGI2, 6α-PGI1, and 6-keto-PGF1α in a suitable organic solvent like ethanol or acetonitrile at a concentration of 1 mg/mL.
-
Preparation of Test Solutions:
-
For each prostaglandin, prepare test solutions at a final concentration of 10 µg/mL in buffers of different pH values (e.g., pH 4, pH 7.4, and pH 10).
-
To do this, dilute the stock solution in the respective aqueous buffer.
-
-
Stability Study:
-
Incubate the test solutions at a controlled temperature (e.g., 37°C).
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes for PGI2; and 0, 1, 4, 8, 24, 48 hours for 6α-PGI1), withdraw an aliquot of each solution.
-
Immediately quench the degradation by adding an equal volume of cold acetonitrile to precipitate any proteins and halt the reaction.
-
Centrifuge the samples to remove any precipitate and transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
-
Run a standard of 6-keto-PGF1α to determine its retention time for identification of the PGI2 degradation product.
-
-
Data Analysis:
-
Quantify the peak area of the parent prostaglandin at each time point.
-
Plot the natural logarithm of the concentration of the prostaglandin versus time.
-
The degradation rate constant (k) can be determined from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Caption: Experimental workflow for assessing prostaglandin stability.
Biological Activity and Signaling Pathways: The Functional Consequences
The structural and stability differences between 6α-PGI1 and PGI2 have significant repercussions for their biological activity. Both compounds exert their effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[8]
Upon binding, the IP receptor activates the Gs alpha subunit of its associated G protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[8] Elevated intracellular cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to the characteristic physiological effects of PGI2, including vasodilation and inhibition of platelet aggregation.
While both molecules activate this pathway, their potencies differ significantly. 6α-PGI1 is considerably less potent than PGI2. For instance, in inhibiting ADP-induced platelet aggregation, 6α-PGI1 has an IC50 of 350 ng/mL, which is nearly 900-fold higher than that of PGI2 (0.4 ng/mL).[4] Similarly, 6α-PGI1 is about 100-fold less potent than PGI2 in stimulating cAMP accumulation.[7]
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- 8. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of 6α-PGI1 and 6-keto-PGF1α for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the distinct biological profiles of 6α-Prostaglandin I1 (6α-PGI1) and 6-keto-Prostaglandin F1α (6-keto-PGF1α). As key molecules in the prostacyclin pathway, a comprehensive understanding of their differential activities is paramount for researchers in cardiovascular science, inflammation, and drug discovery. This document moves beyond a mere recitation of facts to offer a synthesized perspective grounded in mechanistic insights and practical experimental considerations.
Section 1: Foundational Concepts: The Prostacyclin Axis
Prostacyclin (PGI2) is a potent, yet chemically unstable, eicosanoid synthesized predominantly by the vascular endothelium.[1] It is a critical local hormone that regulates vascular tone and hemostasis, primarily through vasodilation and inhibition of platelet aggregation.[2] Due to its inherent instability, with a half-life of only 2-3 minutes, PGI2 rapidly and non-enzymatically hydrolyzes to its stable, but biologically inactive, metabolite, 6-keto-PGF1α.[3] This rapid inactivation necessitates the development of stable PGI2 analogs for therapeutic applications. 6α-PGI1 is one such stable, synthetic analog.[4] The fundamental distinction between 6α-PGI1 and 6-keto-PGF1α lies in their intended roles in research and their intrinsic biological activities: one is a stable, albeit less potent, agonist, while the other is primarily a biomarker of endogenous PGI2 production.
Section 2: Comparative Biological Activity: A Tale of Two Molecules
The core of this guide is the head-to-head comparison of the biological activities of 6α-PGI1 and 6-keto-PGF1α. While both are structurally related to PGI2, their effects at the cellular and physiological level are markedly different.
6-keto-Prostaglandin F1α: The Inactive Biomarker
6-keto-PGF1α is widely regarded as a biologically inactive metabolite of PGI2.[5][6] Its primary utility in research and clinical settings is as a reliable indicator of in vivo PGI2 synthesis.[6] The concentration of 6-keto-PGF1α in plasma and urine directly correlates with the endogenous production of PGI2, making it an invaluable tool for assessing endothelial function and the impact of various physiological and pathological states on the prostacyclin pathway.[5][7]
Elevated levels of 6-keto-PGF1α have been observed in various conditions, including septic shock and idiopathic respiratory distress syndrome in newborns, suggesting a compensatory increase in PGI2 production in response to these stresses.[8][9] Conversely, studies have shown that serum from diabetic patients leads to lower production of 6-keto-PGF1α by endothelial cells in culture, indicating a potential impairment of PGI2 synthesis in diabetes.[5]
6α-Prostaglandin I1: The Stable, Weak Agonist
In stark contrast to the inert nature of 6-keto-PGF1α, 6α-PGI1 is a stable analog of PGI2 that retains a degree of biological activity.[4] However, its potency is significantly attenuated compared to the parent compound, PGI2. This makes it a useful tool for studying the prostacyclin pathway in vitro without the complication of rapid degradation.
Key biological activities of 6α-PGI1 include:
-
Stimulation of Cyclic AMP (cAMP) Accumulation: 6α-PGI1 can induce the accumulation of intracellular cAMP, a key second messenger in the PGI2 signaling cascade. However, it is approximately 100-fold less potent than PGI2 in this regard.[4]
-
Inhibition of Platelet Aggregation: 6α-PGI1 can inhibit ADP-induced platelet aggregation, a hallmark of PGI2 activity. Its potency, however, is substantially lower, with a reported IC50 of 350 ng/ml, which is nearly 900-fold higher than that of PGI2 (0.4 ng/ml).[4]
The reduced but present activity of 6α-PGI1 underscores a critical principle in pharmacology: subtle structural modifications can have a profound impact on biological function.
Quantitative Comparison of Biological Activity
The following table summarizes the key quantitative differences in the biological activities of PGI2, 6α-PGI1, and 6-keto-PGF1α.
| Compound | Role | Relative Potency (cAMP Accumulation) | IC50 for Platelet Aggregation Inhibition |
| Prostacyclin (PGI2) | Endogenous Agonist | 100x | 0.4 ng/ml |
| 6α-Prostaglandin I1 (6α-PGI1) | Stable Analog (Weak Agonist) | 1x | 350 ng/ml |
| 6-keto-Prostaglandin F1α | Inactive Metabolite/Biomarker | Inactive | Inactive |
Section 3: Mechanism of Action: The Prostacyclin (IP) Receptor Signaling Pathway
The biological effects of PGI2 and its active analogs, including 6α-PGI1, are mediated through the activation of the prostacyclin receptor, also known as the IP receptor.[2][3] The IP receptor is a G protein-coupled receptor (GPCR) that, upon ligand binding, initiates a well-defined signaling cascade.[2]
The sequence of events is as follows:
-
Ligand Binding: PGI2 or an active analog like 6α-PGI1 binds to the extracellular domain of the IP receptor on the surface of target cells, such as vascular smooth muscle cells and platelets.
-
G Protein Activation: This binding induces a conformational change in the IP receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the βγ subunits.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to the ultimate physiological responses, such as smooth muscle relaxation (vasodilation) and inhibition of platelet activation.[10]
Diagram of the Prostacyclin (IP) Receptor Signaling Pathway
Caption: The IP receptor signaling cascade.
Section 4: Experimental Protocols for Assessing Biological Activity
For researchers investigating the prostacyclin pathway, robust and well-validated experimental protocols are essential. Here, we outline the methodologies for two key assays used to determine the biological activity of compounds like 6α-PGI1.
Measurement of Intracellular Cyclic AMP (cAMP) Accumulation
Rationale: This assay directly quantifies the activation of the IP receptor and its downstream signaling by measuring the production of the second messenger, cAMP.
Protocol:
-
Cell Culture: Culture human pulmonary artery smooth muscle cells (HPASMC) or other relevant cell types expressing the IP receptor in appropriate growth media.
-
Cell Seeding: Seed the cells into multi-well plates and allow them to adhere and reach the desired confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for a defined period (e.g., 24 hours) to reduce basal signaling.
-
Pre-incubation with Phosphodiesterase Inhibitor: To prevent the degradation of newly synthesized cAMP, pre-incubate the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for 15-30 minutes.
-
Stimulation with Test Compound: Add varying concentrations of the test compound (e.g., 6α-PGI1) or control (e.g., PGI2, vehicle) to the cells and incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction by removing the media and lysing the cells with a suitable lysis buffer (e.g., 0.1 M HCl or a commercially available lysis reagent).
-
cAMP Quantification: Quantify the amount of cAMP in the cell lysates using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the cAMP levels to the total protein concentration in each well. Plot the concentration-response curve and determine the EC50 value for each compound.
Workflow for cAMP Accumulation Assay
Caption: Experimental workflow for cAMP measurement.
Platelet Aggregation Assay
Rationale: This assay provides a functional readout of the anti-platelet activity of PGI2 analogs.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy donors in an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to separate the platelet-rich plasma (PRP).
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust it to a standardized concentration with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at a high speed.
-
Pre-incubation with Test Compound: Pre-incubate aliquots of the PRP with varying concentrations of the test compound (e.g., 6α-PGI1), PGI2 (positive control), or vehicle (negative control) for a short period (e.g., 1-2 minutes) at 37°C in an aggregometer.
-
Induction of Aggregation: Initiate platelet aggregation by adding an agonist, such as adenosine diphosphate (ADP) or collagen.
-
Monitoring Aggregation: Monitor the change in light transmittance through the PRP over time using the aggregometer. As platelets aggregate, the light transmittance increases.
-
Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compound compared to the vehicle control. Plot the concentration-inhibition curve and determine the IC50 value.
Section 5: Conclusion and Future Directions
The distinction between 6α-PGI1 and 6-keto-PGF1α is clear and functionally significant. 6-keto-PGF1α serves as a stable and reliable, yet biologically inactive, biomarker of endogenous PGI2 synthesis. In contrast, 6α-PGI1 is a stable, synthetic analog of PGI2 that retains the ability to activate the IP receptor and elicit downstream physiological responses, albeit with significantly reduced potency compared to PGI2.
For researchers and drug development professionals, the appropriate choice and interpretation of these molecules are critical. The use of 6-keto-PGF1α is indispensable for studies requiring the assessment of endogenous prostacyclin production. 6α-PGI1, on the other hand, provides a valuable tool for in vitro investigations of the prostacyclin signaling pathway where a stable but active agonist is required.
Future research may focus on the development of novel, stable PGI2 analogs with improved potency and receptor selectivity, potentially offering enhanced therapeutic benefits for cardiovascular and inflammatory diseases. A deeper understanding of the structure-activity relationships within this class of molecules, aided by the comparative analysis of compounds like 6α-PGI1, will be instrumental in these endeavors.
References
-
Patel, M. K., Evans, C. E., & McEvoy, F. A. (1983). 6-Keto prostaglandin F1 alpha production in endothelial-cell cultures in response to normal and diabetic human serum. Bioscience Reports, 3(1), 53–60. [Link]
-
Schäfer, D., Vane, J. R., & Williams, K. I. (1982). Development and validation of a LC/MS/MS method for 6-keto PGF 1α, a metabolite of prostacyclin (PGI 2). ResearchGate. [Link]
-
Ylikorkala, O., Viinikka, L., & Kaila, T. (1986). Increased plasma immunoreactive 6-keto-prostaglandin F1 alpha levels in newborns with idiopathic respiratory distress syndrome. The Journal of Pediatrics, 109(4), 655–659. [Link]
-
Leeman, M., Boeynaems, J. M., & Degaute, J. P. (1985). Elevated plasma 6-keto-prostaglandin F1 alpha in patients in septic shock. Critical Care Medicine, 13(2), 93. [Link]
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LiverTox. (2016). Prostacyclin Analogs. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
ResearchGate. (n.d.). Prostacyclin (PGI2) signalling pathway. [Link]
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Stitham, J., Midgett, C., Martin, K. A., & Hwa, J. (2011). Prostacyclin receptor signaling and directions for future research. Current opinion in pharmacology, 11(2), 131–137. [Link]
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- 3. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 4. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 6α-Prostaglandin I1 (CAS: 62777-90-6): Properties, Protocols, and Pathways
This guide provides a comprehensive technical overview of 6α-Prostaglandin I1 (6α-PGI1), a key synthetic analog of Prostacyclin (PGI2). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core properties, biological significance, mechanism of action, and practical experimental applications. Our focus is on delivering not just data, but the contextual insights necessary for effective research and development.
Introduction: The Significance of Stability in Prostacyclin Research
Prostacyclin (PGI2) is a powerful, endogenously produced eicosanoid with critical physiological roles, most notably as a potent vasodilator and an inhibitor of platelet aggregation.[1][2] These functions are central to maintaining cardiovascular homeostasis.[1] However, the therapeutic and research potential of native PGI2 is severely hampered by its chemical instability; it possesses a half-life of only 42 seconds, rapidly hydrolyzing in aqueous solutions to the much less active 6-keto-prostaglandin F1α.[1]
This inherent instability created a demand for stable analogs that could mimic the biological activity of PGI2 while being suitable for experimental and clinical use. 6α-Prostaglandin I1 (also known as 5,6α-dihydro PGI2) emerged as a vital tool in this context.[3][4] It is a synthetic analog specifically engineered to be resistant to the rapid hydrolysis that plagues its parent compound, thereby providing a reliable and consistent agent for studying the PGI2 signaling pathway and exploring its therapeutic applications in areas like thromboembolic disorders.[3][5]
Physicochemical and Handling Properties
Precise characterization is the foundation of reproducible science. The physical and chemical properties of 6α-PGI1 dictate its handling, storage, and experimental application.
| Property | Data |
| CAS Number | 62777-90-6[3][4][5] |
| Formal Name | 6R,9α-epoxy-11α,15S-dihydroxy-prost-13E-en-1-oic acid[3][5] |
| Synonyms | 6α-PGI1, 5,6α-dihydro PGI2[3][4][5] |
| Molecular Formula | C20H34O5[3][4] |
| Molecular Weight | 354.5 g/mol [3][4] |
| Purity | Typically ≥99%[3][5] |
| Formulation | Crystalline solid[3][5] |
| Storage | -20°C[3] |
| Stability | ≥ 4 years when stored properly[3] |
Solubility Profile:
Expert Insight on Handling: The high solubility in organic solvents like ethanol and DMSO makes it straightforward to prepare concentrated stock solutions. For aqueous experimental buffers, it is advisable to first dissolve 6α-PGI1 in a minimal amount of organic solvent before performing the final dilution. This practice avoids potential precipitation and ensures homogeneity in the assay medium. Given its stability, it is a robust compound for long-term studies, a clear advantage over native PGI2.
Biological Activity and Pharmacological Profile
6α-PGI1 functions as a PGI2 mimetic, engaging the same cellular machinery but with distinct potency. Its primary activities are the inhibition of platelet aggregation and the stimulation of intracellular cyclic AMP (cAMP).
3.1. Inhibition of Platelet Aggregation A cornerstone of PGI2 activity is the prevention of platelet activation and clumping. 6α-PGI1 retains this function, albeit with significantly lower potency than the native ligand.
-
Comparative Potency: This is approximately 900-fold less potent than PGI2, which has an IC50 of around 0.4 ng/mL for the same process.[3][5]
This substantial difference in potency is a critical experimental consideration. It underscores that while the mechanism is conserved, the affinity of 6α-PGI1 for the prostacyclin receptor (IP receptor) is markedly lower than that of PGI2.
3.2. Stimulation of Cyclic AMP (cAMP) Accumulation The biological effects of 6α-PGI1 are mediated through the canonical PGI2 signaling pathway. Binding to the IP receptor activates adenylyl cyclase, leading to a dose-dependent increase in intracellular cAMP.[3][5]
-
Comparative Potency: In human thyroid cells, 6α-PGI1 is about 100-fold less potent than PGI2 and 10-fold less potent than its β-isomer in stimulating cAMP accumulation.[3][5]
This finding is crucial as it directly links the compound's receptor engagement to a quantifiable second messenger response, providing a clear biomarker for target activation in cellular assays.
Mechanism of Action: The Prostacyclin Signaling Cascade
Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[6] 6α-PGI1, as a PGI2 analog, activates the prostacyclin (IP) receptor, which is coupled to the Gs alpha subunit (Gαs).
The activation sequence is as follows:
-
Receptor Binding: 6α-PGI1 binds to the extracellular domain of the IP receptor.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the dissociation of GDP from the Gαs subunit and the binding of GTP.
-
Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, a membrane-bound enzyme.[1]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic AMP (cAMP), leading to a rapid increase in the intracellular concentration of this second messenger.[1]
-
Downstream Effects: cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets.[1][6] In platelets, this cascade ultimately inhibits platelet activation and aggregation.[1] In vascular smooth muscle cells, it leads to relaxation and vasodilation.[1]
Caption: 6α-PGI1 signaling via the IP receptor and cAMP pathway.
Experimental Protocol: In Vitro Platelet Aggregation Inhibition Assay
This protocol provides a self-validating system to quantify the inhibitory effect of 6α-PGI1 on platelet aggregation using light transmission aggregometry. The causality is clear: if 6α-PGI1 activates the IP receptor pathway, it will inhibit agonist-induced platelet aggregation in a dose-dependent manner.
Objective: To determine the IC50 of 6α-PGI1 for the inhibition of ADP-induced human platelet aggregation.
Materials:
-
Platelet-Rich Plasma (PRP) from healthy human donors.
-
Platelet-Poor Plasma (PPP) for blanking the aggregometer.
-
6α-Prostaglandin I1 (CAS 62777-90-6).
-
Adenosine Diphosphate (ADP) as the platelet agonist.
-
Vehicle (e.g., Ethanol or DMSO).
-
Saline or appropriate buffer.
-
Dual-channel light transmission aggregometer.
-
Calibrated pipettes.
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of 6α-PGI1 in ethanol. Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of the 6α-PGI1 stock solution in saline to achieve final assay concentrations (e.g., 10 ng/mL to 1000 ng/mL).
-
Prepare a stock solution of ADP (e.g., 200 µM) in saline. The final concentration used should be one that induces sub-maximal aggregation (typically 2-10 µM), determined empirically.
-
-
PRP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain PPP.
-
-
Aggregation Assay:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette 450 µL of PRP into a cuvette with a stir bar. Allow it to equilibrate for 2 minutes.
-
Add 50 µL of the 6α-PGI1 dilution (or vehicle for control) and incubate for 2 minutes.
-
Initiate aggregation by adding the pre-determined concentration of ADP.
-
Record the change in light transmission for 5-10 minutes. The maximum aggregation is recorded.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of 6α-PGI1 relative to the vehicle control.
-
% Inhibition = [1 - (Max Aggregation with Inhibitor / Max Aggregation with Vehicle)] * 100
-
Plot the % inhibition against the logarithm of the 6α-PGI1 concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Caption: Workflow for the in vitro platelet aggregation assay.
Analytical Considerations
For advanced studies, such as pharmacokinetics or metabolism, robust analytical methods are required to quantify 6α-PGI1.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantifying prostaglandins.[7][8][9] Due to their structure, derivatization may be necessary to enhance detection sensitivity.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and specificity. LC-MS/MS allows for the precise quantification of 6α-PGI1 and its potential metabolites in complex biological matrices like plasma or tissue homogenates.[10]
Conclusion
6α-Prostaglandin I1 is an indispensable tool for cardiovascular and eicosanoid research. Its key attribute—stability—overcomes the primary limitation of its endogenous counterpart, PGI2, allowing for controlled and reproducible investigations into the prostacyclin signaling pathway. While its potency is significantly lower than PGI2, its well-characterized biological activities and clear mechanism of action make it a reliable pharmacological agent. This guide provides the foundational knowledge and practical protocols for scientists to effectively leverage 6α-PGI1 in their research, contributing to a deeper understanding of vascular biology and the development of novel therapeutics for thromboembolic and hypertensive disorders.
References
-
6α-Prostaglandin I1 - Biochemicals - CAT N°: 18110 . Bertin Bioreagent. [Link]
-
Identification of 6-oxo-prostaglandin E1 as a naturally occurring prostanoid generated by rat lung . PubMed. [Link]
-
Prostaglandins : Biosynthesis,function and regulation . YouTube. [Link]
-
Prostaglandins . StatPearls - NCBI Bookshelf. [Link]
-
Prostacyclin . Wikipedia. [Link]
-
Prostaglandin E1 . Wikipedia. [Link]
-
Prostaglandin . Wikipedia. [Link]
-
Total synthesis of natural (levo) and enantiomeric (dextro) forms of prostaglandin El . PubMed. [Link]
-
Identification of human prostaglandin E synthase: A microsomal, glutathione-dependent, inducible enzyme, constituting a potential novel drug target . PubMed Central. [Link]
-
Prostaglandin E1: physiological significance and clinical use . PubMed. [Link]
-
Prostaglandin E1 Stimulates interleukin-6 Secretion via Protein Kinase A in Osteoblast-Like Cells . PubMed. [Link]
-
Prostaglandin E1: a review . PubMed. [Link]
-
Fatty Acid Synthesis/Prostaglandins . YouTube. [Link]
-
Signal pathways involved in the regulation of prostaglandin E synthase-1 in human gingival fibroblasts . PubMed. [Link]
-
Increased plasma immunoreactive 6-keto-prostaglandin F1 alpha levels in newborns with idiopathic respiratory distress syndrome . PubMed. [Link]
-
Urinary 6-keto-prostaglandin F1a in patients with gynaecological tumours . PubMed. [Link]
-
Quantitative determination of prostaglandins A1 and B1 in alprostadil (PGE1) by high-performance liquid chromatography . Semantic Scholar. [Link]
-
Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns . PubMed Central. [Link]
-
Prostaglandins and Inflammation . PubMed Central. [Link]
-
Quantitative determination of prostaglandins A1 and B1 in alprostadil (PGE1) by high-performance liquid chromatography . PubMed. [Link]
-
Comparison of PGE2, 6-keto-PGF1α concentrations and their ratio between... . ResearchGate. [Link]
-
A chromatographic method for the quantification of prostaglandin E(1) and prostaglandin A(1) encapsulated in an intravenous lipid formulation . PubMed. [Link]
-
Prostaglandin G1 . PubChem. [Link]
-
Prostaglandin Extraction and Analysis in Caenorhabditis elegans . PubMed Central. [Link]
-
Biosynthesis of Prostaglandins . SciSpace. [Link]
-
Elevated plasma 6-keto-prostaglandin F1 alpha in patients in septic shock . PubMed. [Link]
Sources
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. 6α-Prostaglandin I1 | CAS 62777-90-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 6α-Prostaglandin I1 - Biochemicals - CAT N°: 18110 [bertin-bioreagent.com]
- 6. m.youtube.com [m.youtube.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Quantitative determination of prostaglandins A1 and B1 in alprostadil (PGE1) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A chromatographic method for the quantification of prostaglandin E(1) and prostaglandin A(1) encapsulated in an intravenous lipid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin Extraction and Analysis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
half-life of 6α-Prostaglandin I1 in aqueous solution
Technical Guide: Hydrolytic Stability and Kinetics of 6 -Prostaglandin I
Executive Summary
This technical guide addresses the physicochemical stability of 6
For researchers and drug developers, the critical distinction lies in the half-life (
-
Prostacyclin (PGI
): minutes at physiological pH (7.4), rapidly hydrolyzing to 6-keto-PGF .[1] -
6
-Prostaglandin I : Exhibits indefinite hydrolytic stability in aqueous solution at physiological pH.[1] It does not undergo the rapid acid-catalyzed hydrolysis characteristic of PGI .[1]
This guide details the structural mechanisms governing this stability, provides comparative kinetic data, and outlines protocols for verifying stability in laboratory settings.[1]
Structural Mechanistics: The Source of Stability[1]
To understand the stability of 6
The PGI Instability (Vinyl Ether)
Prostacyclin (PGI
-
Mechanism: Protonation of the C-5/C-6 double bond leads to the opening of the tetrahydrofuran ring.[1]
-
Result: Rapid conversion to the chemically stable, but biologically inactive, 6-keto-Prostaglandin F
.[1][3]
The 6 -PGI Stability (Cyclic Ether)
6
-
Structural Change: It lacks the
double bond found in PGI .[1] Instead, it possesses a saturated C-5/C-6 single bond.[1] -
Stereochemistry: The "6
" designation refers to the orientation of the ether bridge.[1] -
Consequence: Without the vinyl ether functionality, the molecule functions as a standard cyclic ether (tetrahydrofuran derivative).[1] Standard cyclic ethers are resistant to hydrolysis under physiological and mild acidic conditions.[1]
Pathway Visualization
The following diagram illustrates the divergent fates of these two molecules in aqueous media.
Figure 1: Comparative hydrolytic pathways. PGI
Quantitative Data: Aqueous Solution Dynamics[1]
The following table summarizes the kinetic parameters. Note that while PGI
| Parameter | Prostacyclin (PGI | 6 |
| Aqueous Half-Life ( | 2–3 minutes (at pH 7.4, 37°C) | > 24 hours (Indefinite at pH 7.[1]4) |
| Primary Degradation Path | Acid-catalyzed hydrolysis | None (Resistant to hydrolysis) |
| Degradation Product | 6-keto-PGF | N/A |
| pH Sensitivity | Highly sensitive (Stable only at pH > 8) | Stable across pH 4–9 |
| Storage Requirement | -20°C or -80°C (often as salt) | -20°C (Standard stability) |
Key Insight for Formulation:
Because 6
Experimental Protocol: Stability Validation
As a Senior Application Scientist, I recommend the following protocol to validate the stability of your specific lot of 6
Materials
-
Analyte: 6
-Prostaglandin I (Solid or ethanolic stock).[1] -
Control: 6-keto-PGF
standard (to mark potential degradation retention time). -
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[1]
-
Solvent: Acetonitrile (HPLC Grade).[1]
Methodology
-
Preparation:
-
Prepare a 100 µg/mL solution of 6
-PGI in PBS (pH 7.4).[1] -
Prepare a matching solution of PGI
(if a positive control for degradation is required, though this will degrade immediately).
-
-
Incubation:
-
Incubate the solution at 37°C in a water bath.
-
-
Sampling:
-
Take aliquots at
, hour, hours, and hours.
-
-
HPLC Analysis:
-
Data Interpretation:
-
PGI
(Reference): You would observe the disappearance of the PGI peak and the emergence of the 6-keto-PGF peak within minutes.[1] -
6
-PGI : The peak area should remain constant (>95% recovery) over the 24-hour period.
-
Causality Check
If you observe degradation of 6
Biological Implications[1][3][5][6]
While this guide focuses on aqueous stability, it is vital to contextualize this for drug development.
-
Potency vs. Stability Trade-off: 6
-PGI gains stability at the cost of potency.[1] It is generally 10 to 100-fold less potent than PGI in inhibiting platelet aggregation [1].[1][2] -
Receptor Selectivity: It acts on the IP receptor (Prostacyclin receptor) but with lower affinity.[1]
-
Metabolism: While chemically stable in the vial, 6
-PGI is still subject to biological metabolism (e.g., -oxidation) in vivo.[1] Do not confuse hydrolytic stability (shelf-life/buffer stability) with metabolic half-life (clearance).[1]
References
6alpha-Prostaglandin I1 mechanism of action IP receptor agonist
Technical Guide: 6 -Prostaglandin I – Mechanism & Experimental Application
Executive Summary & Chemical Identity
6
6
Key Distinction: Do not confuse 6
Pharmacodynamics: Mechanism of Action
The biological activity of 6
The Signaling Cascade
Upon binding to the IP receptor, 6
-
Ligand Binding: 6
-PGI binds to the extracellular domain of the IP receptor. -
G-Protein Activation: The receptor acts as a Guanine Nucleotide Exchange Factor (GEF), causing the G
s subunit to exchange GDP for GTP. -
Effector Stimulation: Activated G
s-GTP dissociates and stimulates Adenylyl Cyclase (AC) .[2] -
Second Messenger: AC catalyzes the conversion of ATP to cyclic AMP (cAMP) .
-
Downstream Effect: Elevated cAMP activates Protein Kinase A (PKA) .
-
In Platelets: PKA phosphorylates VASP (Vasodilator-stimulated phosphoprotein), inhibiting fibrinogen binding to GPIIb/IIIa, thereby blocking aggregation.
-
In Smooth Muscle: PKA phosphorylates Myosin Light Chain Kinase (MLCK), leading to relaxation (vasodilation).
-
Pathway Visualization
Figure 1: The Gs-coupled signaling cascade initiated by 6
Comparative Pharmacology
When selecting 6
Table 1: Pharmacological Profile Comparison
| Compound | Chemical Stability (pH 7.4) | Relative Potency (IP Receptor) | Platelet Aggregation IC | Primary Use Case |
| PGI | Unstable ( | 100% (Reference) | ~0.4 ng/mL | Physiological Reference |
| 6 | Stable ( | ~1% | ~350 ng/mL | Mechanistic Studies |
| 6-keto-PGF | Stable | Inactive | >10,000 ng/mL | Negative Control |
| Iloprost | Stable | High (~100%) | ~1–2 ng/mL | Clinical Therapeutic |
Data Source: Cayman Chemical Product Data [1]; Whittle et al. [2].
Experimental Protocols
Protocol A: Platelet Aggregation Assay (Born Method)
This functional assay validates the agonist activity of 6
Prerequisites:
-
Instrument: Light Transmission Aggregometer (LTA).
-
Buffer: Tyrode’s Buffer (pH 7.4).
-
Control: Indomethacin (10
M) to block endogenous Thromboxane A2 production.
Step-by-Step Workflow:
-
Blood Collection: Draw whole blood into 3.2% sodium citrate (1:9 ratio). Critical: Avoid hemolysis.
-
Preparation of PRP: Centrifuge at 200
g for 15 minutes at room temperature. Collect the supernatant (PRP). -
Preparation of PPP: Centrifuge the remaining blood at 2000
g for 10 minutes to obtain Platelet-Poor Plasma (PPP) for the 100% transmission baseline. -
Incubation:
-
Aliquot 450
L PRP into cuvettes. -
Add Indomethacin (10
M) to prevent secondary aggregation feedback. -
Incubate at 37°C for 2 minutes with stirring (1000 rpm).
-
-
Agonist Challenge:
-
Add 6
-PGI (Start range: 100 ng/mL to 1000 ng/mL). -
Incubate for 1 minute.
-
-
Induction: Add ADP (final concentration 5–10
M) to trigger aggregation. -
Measurement: Record light transmission for 5 minutes. Inhibition is calculated relative to the vehicle control (0% inhibition).
Validation Check: If 6
Protocol B: cAMP Accumulation Assay
This biochemical assay confirms the Gs-coupling mechanism.
-
Cell Line: HEK293 stably expressing human IP receptor or washed human platelets.
-
Pre-treatment: Incubate cells with IBMX (3-isobutyl-1-methylxanthine, 0.5 mM) for 20 minutes to inhibit phosphodiesterase (PDE) and prevent cAMP degradation.
-
Stimulation: Treat cells with 6
-PGI (10 nM – 10 M) for 15 minutes at 37°C. -
Lysis & Detection: Lyse cells and quantify cAMP using a competitive ELISA or TR-FRET kit.
-
Result: A dose-dependent increase in intracellular cAMP confirms IP receptor agonism.
Experimental Workflow Visualization
Figure 2: Workflow for Light Transmission Aggregometry (LTA) to assess 6
References
-
Whittle, B. J., Moncada, S., & Vane, J. R. (1978). Comparison of the effects of prostacyclin (PGI2), prostaglandin E1 and D2 on platelet aggregation in different species. Prostaglandins, 16(3), 373-388. [Link]
-
Wise, H., & Jones, R. L. (1996). Prostacyclin and its analogues: The search for a stable, potent IP receptor agonist. Trends in Pharmacological Sciences, 17(10), 386-391. [Link]
-
Smyth, E. M., et al. (2009). International Union of Pharmacology. LXXXIV: Update on the Classification of Prostanoid Receptors. Pharmacological Reviews, 61(3), 267-318. [Link][3]
An In-Depth Technical Guide to 5,6-dihydro-PGI2: Synonyms, Chemical Nomenclature, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6-dihydroprostaglandin I2 (5,6-dihydro-PGI2), a chemically stable analog of the potent but ephemeral endogenous vasodilator and anti-platelet agent, prostacyclin (PGI2). This document delves into the nuanced chemical nomenclature and synonymy of 5,6-dihydro-PGI2, offering clarity for researchers navigating scientific literature and chemical databases. Beyond its foundational chemistry, this guide explores its biological significance, mechanism of action, and comparative pharmacology with its parent compound. Detailed, field-proven insights into its synthesis, purification, and analytical characterization are provided, equipping researchers with the practical knowledge required for its application in experimental settings. This guide is intended to serve as a vital resource for professionals in pharmacology, medicinal chemistry, and drug development, facilitating a deeper understanding and utilization of 5,6-dihydro-PGI2 in scientific research.
Introduction: The Significance of a Stable Prostacyclin Analog
Prostacyclin (PGI2) is a critical endogenous eicosanoid that plays a pivotal role in cardiovascular homeostasis.[1] Synthesized primarily by the vascular endothelium, PGI2 is a powerful vasodilator and the most potent endogenous inhibitor of platelet aggregation.[1][2] Its therapeutic potential, particularly in cardiovascular diseases such as pulmonary hypertension, is significant. However, the clinical and research applications of PGI2 are hampered by its inherent chemical instability; it rapidly hydrolyzes in aqueous solutions to the less active 6-keto-PGF1α, with a half-life of only a few minutes.
This instability spurred the development of more stable synthetic analogs, leading to the creation of 5,6-dihydroprostaglandin I2. By saturating the 5,6-double bond of the prostacyclin molecule, a compound with significantly enhanced stability and resistance to hydrolysis was achieved.[3] While this modification reduces its biological potency compared to the parent compound, 5,6-dihydro-PGI2 remains a valuable research tool for studying the physiological effects of prostacyclin receptor activation without the complication of rapid degradation.[3] Its stability also makes it a useful hapten for generating antibodies against prostacyclins.[4]
Chemical Nomenclature and Identification
A clear understanding of the various names and identifiers for 5,6-dihydro-PGI2 is crucial for accurate literature searches and chemical procurement.
Synonyms and Common Names
The most frequently encountered synonyms for 5,6-dihydro-PGI2 in scientific literature and commercial catalogs include:
IUPAC and Systematic Nomenclature
The formal IUPAC name for 5,6-dihydro-PGI2 is:
(6S,9α,11α,13E,15S)-6,9α-Epoxy-11α,15-dihydroxyprost-13-en-1-oic acid [5]
Chemical Identifiers
For unambiguous identification, the following chemical identifiers are essential:
| Identifier | Value |
| CAS Number | 62770-50-7 |
| Molecular Formula | C20H34O5 |
| Molecular Weight | 354.48 g/mol |
| InChI Key | RJADQDXZYFCVHV-CBIPHORWSA-N |
Physicochemical and Biological Properties
Physicochemical Data
| Property | Value | Source |
| Physical Form | Crystalline solid | [5] |
| Solubility | DMF: >10 mg/ml; DMSO: >5 mg/ml; Ethanol: >20 mg/ml; PBS (pH 7.2): >80 µg/ml | [5] |
| Storage Temperature | -20°C | [5] |
| Stability | ≥ 4 years at -20°C | [5] |
Biological Activity and Mechanism of Action
5,6-dihydro-PGI2 is a stable analog of PGI2 that is resistant to hydrolysis in aqueous solutions.[3] It exerts its biological effects by acting as an agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[2] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade ultimately results in vasodilation and inhibition of platelet aggregation.[1]
However, the structural modification in 5,6-dihydro-PGI2 leads to a significantly reduced molar potency for receptor-mediated functions compared to PGI2.[3] For instance, its activation constant (Kact) for adenylate cyclase in NCB-20 cells is 4.2 µM, whereas that of PGI2 is 18 nM.[5] Consequently, its potency for vasodilation and inhibition of platelet aggregation is approximately 1% of that of PGI2.[5]
Signaling Pathway
The signaling pathway initiated by 5,6-dihydro-PGI2 mirrors that of its parent compound, PGI2, albeit with lower efficacy. The binding of the ligand to the IP receptor triggers a conformational change that activates the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit the cellular response.
Caption: Signaling pathway of 5,6-dihydro-PGI2.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of 5,6-dihydro-PGI2, synthesized from established literature on prostaglandin chemistry.
Synthesis of (±)-6β-Prostaglandin I1
The synthesis of (±)-6β-Prostaglandin I1 can be achieved from a readily available unsaturated aldehyde precursor in a multi-step process.[1][6] The key steps involve the reaction with an appropriate organometallic reagent, cyclization via an iodonium ion intermediate, and subsequent hydrodeiodination and desilylation.[6]
Step-by-Step Methodology (Adapted from Finch et al., 1981):
-
Reaction with Organometallic Reagent: The starting hydroxy-aldehyde is reacted with a suitable organometallic reagent (e.g., a Grignard or organolithium reagent containing the desired side chain) in an appropriate aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to form the corresponding alcohol.
-
Cyclization: The resulting diol is then subjected to cyclization. This is achieved by treating the compound with iodine in the presence of a weak base (e.g., sodium bicarbonate) in a solvent such as dichloromethane. This reaction proceeds through the formation of an iodonium ion, leading to the formation of the bicyclic ether core of the prostaglandin I1 structure.
-
Hydrodeiodination: The iodo-ether intermediate is then deiodinated. A common method is the use of a reducing agent like tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like toluene.
-
Desilylation: If protecting groups such as silyl ethers were used for the hydroxyl groups, they are removed in the final step. This is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.
-
Purification: The final product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
Caption: Synthetic workflow for (±)-6β-Prostaglandin I1.
Purification by High-Performance Liquid Chromatography (HPLC)
For high-purity 5,6-dihydro-PGI2 suitable for biological assays, a final purification step using preparative HPLC is recommended.
Step-by-Step Methodology (Adapted from general prostaglandin purification):
-
Column Selection: A reversed-phase C18 column is typically suitable for the purification of prostaglandins.
-
Mobile Phase Preparation: A mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is prepared.
-
Sample Preparation: The crude synthetic product is dissolved in a minimal amount of the mobile phase.
-
Chromatographic Separation: The sample is injected onto the HPLC system. A gradient elution is often employed, starting with a lower concentration of the organic solvent and gradually increasing it to elute the compound of interest.
-
Fraction Collection: Fractions are collected as the peak corresponding to 5,6-dihydro-PGI2 elutes from the column. The elution can be monitored using a UV detector, typically at a wavelength around 210 nm.
-
Solvent Evaporation: The solvent from the collected fractions is removed under reduced pressure to yield the purified compound.
Analytical Characterization
5.3.1. HPLC-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for the identification and quantification of 5,6-dihydro-PGI2.
Step-by-Step Methodology (Adapted from prostaglandin analysis): [7][8]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for prostaglandins due to the presence of the carboxylic acid group.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for sensitive and specific detection. The precursor ion would be [M-H]-, and characteristic fragment ions would be monitored.
-
Fragmentation: Collision-induced dissociation (CID) would likely lead to neutral losses of water (H2O) and carbon dioxide (CO2) from the carboxyl group.[9]
-
5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of 5,6-dihydro-PGI2.[10][11]
Methodology:
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Interpretation:
-
¹H NMR: The spectrum will show characteristic signals for the olefinic protons of the side chain, the protons adjacent to hydroxyl groups, and the aliphatic protons of the core structure and side chains.
-
¹³C NMR: The spectrum will display signals for the carboxylic acid carbon, the olefinic carbons, the carbons bearing hydroxyl groups, and the aliphatic carbons. The chemical shifts will be indicative of the specific carbon environments within the molecule.
-
Stability Testing
Given that the enhanced stability of 5,6-dihydro-PGI2 is a key feature, a formal stability testing protocol is crucial.[12][13]
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of 5,6-dihydro-PGI2 in relevant aqueous buffers (e.g., phosphate-buffered saline at different pH values) and in organic solvents.
-
Storage Conditions: Store the samples under various conditions, including refrigerated (2-8 °C), room temperature (20-25 °C), and accelerated (e.g., 40 °C) temperatures, protected from light.
-
Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 3, 7, 14, and 30 days).
-
Analysis: Use a validated HPLC-UV or HPLC-MS method to quantify the concentration of 5,6-dihydro-PGI2 at each time point.
-
Data Evaluation: Calculate the degradation rate and determine the shelf-life under different storage conditions.
Adenylate Cyclase Activity Assay
To assess the biological activity of synthesized 5,6-dihydro-PGI2, an adenylate cyclase activity assay is performed.[14]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a suitable cell line expressing the IP receptor (e.g., platelets or a recombinant cell line).
-
Assay Buffer: Prepare an assay buffer containing ATP, MgCl2, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and a GTP source.
-
Incubation: Incubate the cell membranes with varying concentrations of 5,6-dihydro-PGI2 in the assay buffer at 37 °C for a defined period.
-
Reaction Termination: Stop the reaction by adding a solution such as ice-cold trichloroacetic acid.
-
cAMP Quantification: Measure the amount of cAMP produced using a commercially available cAMP enzyme immunoassay (EIA) kit or by other methods such as HPLC or mass spectrometry.
-
Data Analysis: Plot the concentration of cAMP produced against the concentration of 5,6-dihydro-PGI2 to determine the EC50 value.
Conclusion
5,6-dihydro-PGI2 stands as a testament to the ingenuity of medicinal chemistry in overcoming the limitations of natural signaling molecules. Its enhanced stability makes it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the prostacyclin signaling pathway. This guide has provided a comprehensive foundation for understanding its chemical identity, biological function, and practical application in a laboratory setting. By offering detailed insights into its synthesis and analysis, it is our hope to empower scientists to confidently and effectively utilize this important research compound in their pursuit of new discoveries and therapeutic advancements.
References
- Finch, M. A. W., Roberts, S. M., & Newton, R. F. (1981). Synthesis of (±)-6β-prostaglandin I1 and (±)-6β-decarboxyprostaglandin I1. Journal of the Chemical Society, Perkin Transactions 1, 1312-1316.
- Newton, R. F., Roberts, S. M., & Finch, M. A. W. (1980). Total synthesis of (±)-6β-prostaglandin I1.
- Salmon, J. A. (1978). An antiserum to 5,6-dihydro prostacyclin (PGI1) which also binds prostacyclin. Prostaglandins, 15(3), 383-391.
- An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. (2012).
- Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276.
- Pifer, D. D., Cagen, L. M., & Chesney, C. M. (1981). Stability of prostaglandin I2 in human blood. Prostaglandins, 21(2), 165-175.
- Development and validation of HPLC-MS/MS method to determine PGE2 and PGD2 in cell culture medium and assessment of recovery of the prostaglandins by solid phase extraction under various conditions. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 54-61.
- Blair, I. A., & MacDermot, J. (1981). Epoprostenol (prostacyclin, PGI2) binding and activation of adenylate cyclase in platelets of diabetic and control subjects. British Journal of Clinical Pharmacology, 11(1), 47-52.
- Schneider, W. P., et al. (1969). The synthesis of prostaglandin E1 and related substances. Journal of the American Chemical Society, 91(19), 5372-5378.
- European Medicines Agency. (2023).
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- LC-MS/MS method development for anti-oxidative biomarkers. (n.d.). Universidade de Lisboa.
- Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. (2015). IOSR Journal of Applied Chemistry, 8(1), 22-29.
- Wang, T., et al. (2020). Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model. Analytical Methods, 12(22), 2853-2860.
- Corey, E. J., et al. (1968). Total synthesis of natural (levo) and enantiomeric (dextro) forms of prostaglandin El. Journal of the American Chemical Society, 90(12), 3245-3247.
- Lebrilla, C. B. (1995). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. In Glycobiology (pp. 53-73). Humana Press.
- Quantification of Gi-Mediated Inhibition of Adenylyl Cyclase Activity Reveals That UDP Is a Potent Agonist of the Human P2Y14 Receptor. (2009). Journal of Pharmacology and Experimental Therapeutics, 330(1), 162-168.
- National Pharmaceutical Regulatory Agency. (n.d.).
- Audino, M., et al. (2007). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 38(8), 1316-1325.
- LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. (2013). Journal of Lipid Research, 54(10), 2893-2902.
- A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins. (2019). Toxins, 11(11), 639.
- de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Magnetic Resonance in Medicine, 71(6), 1917-1930.
- Cassel, D., & Selinger, Z. (1977). Mechanism of adenylate cyclase activation by cholera toxin: inhibition of GTP hydrolysis at the regulatory site. Proceedings of the National Academy of Sciences, 74(8), 3307-3311.
- On the mass spectrometric fragmentations of the bacterial sesterterpenes sestermobaraenes A–C. (2020). Beilstein Journal of Organic Chemistry, 16, 2818-2829.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021).
- Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. (2018). Molecules, 23(5), 1184.
- 13C NMR isotopomer analysis reveals a connection between pyruvate cycling and glucose-stimulated insulin secretion (GSIS). (2004). Journal of Biological Chemistry, 279(37), 38743-38750.
Sources
- 1. Total synthesis of (±)-6β-prostaglandin I1 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Stability of prostaglandin I2 in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transformation of prostacyclin (PGI2) to a biologically active metabolite: 5(6)-oxido-PGI1 by cytochrome P450-dependent epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis of (±)-6β-prostaglandin I1 and (±)-6β-decarboxyprostaglandin I1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. www3.paho.org [www3.paho.org]
- 14. Epoprostenol (prostacyclin, PGI2) binding and activation of adenylate cyclase in platelets of diabetic and control subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structural and Pharmacological Divergence of 6α-Prostaglandin I1 vs. Iloprost
[1]
Executive Summary
Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation, but its clinical utility is severely limited by its chemical instability (t½ < 3 mins at physiological pH).[1][2] The enol ether moiety in PGI2 rapidly hydrolyzes to the inactive metabolite 6-keto-PGF1α .[1]
To overcome this, two primary structural strategies were explored:
-
Saturation (6α-PGI1): Hydrogenating the C5-C6 double bond to stabilize the ether ring.[1] While chemically stable, this significantly alters the 3D conformation, resulting in a drastic loss of biological potency.
-
Bioisosterism (Iloprost): Replacing the ether oxygen with a methylene group ("carbacyclin") and modifying the side chain. This maintains the active conformation (high potency) while rendering the molecule chemically stable.
This guide analyzes these two distinct approaches to solving the "Prostacyclin Paradox."
Part 1: Structural Anatomy & Chemical Lineage[1]
The Instability of the Parent (PGI2)
To understand the difference between 6α-PGI1 and Iloprost, one must first identify the structural flaw in PGI2. PGI2 contains a cyclic enol ether (an oxygen atom connected to a carbon with a double bond).[1] This functional group is highly susceptible to acid-catalyzed hydrolysis, breaking the ring and forming 6-keto-PGF1α.[1]
6α-Prostaglandin I1: The "Saturation" Approach
6α-PGI1 represents a direct chemical stabilization of PGI2.[1]
-
Core Modification: The C5-C6 double bond of the enol ether is hydrogenated (reduced) to a single bond.
-
Result: The molecule becomes a cyclic ether, which is chemically stable and resistant to hydrolysis.
-
Stereochemistry: The hydrogenation creates a new chiral center at C6. The 6α-isomer is the primary stable analog discussed here.
-
Conformational Consequence: Saturation changes the ring pucker. The "flat" geometry required for optimal IP receptor binding is distorted. This explains why 6α-PGI1 is stable but 10–100 fold less potent than PGI2.[1]
Iloprost: The "Carbacyclin" Approach
Iloprost represents a medicinal chemistry re-engineering of the PGI2 scaffold.
-
Core Modification (The Carbacyclin Switch): The cyclic ether oxygen atom (O) is replaced by a methylene group (-CH₂-).[1] This creates a bicyclo[3.3.0]octane ring system.[1]
-
Side Chain Modification: The lower side chain is modified to include a methyl group at C16 and a triple bond (alkyne) at C18-C19.[1]
-
Result: The carbacyclin core is chemically inert to hydrolysis (infinite chemical half-life in buffer).[1] The side chain modifications block metabolic oxidation (beta-oxidation), extending the biological half-life.[1]
-
Conformational Fidelity: The carbacyclin ring mimics the 3D shape and electron density of the PGI2 enol ether sufficiently to maintain high affinity for the IP receptor.
Structural Comparison Table
| Feature | PGI2 (Parent) | 6α-Prostaglandin I1 | Iloprost |
| Core Structure | Cyclic Enol Ether | Cyclic Ether (Saturated) | Carbacyclin (Bicyclo-octane) |
| C5-C6 Bond | Double Bond | Single Bond | Double Bond (Exocyclic) |
| Bridging Atom | Oxygen (-O-) | Oxygen (-O-) | Carbon (-CH₂-) |
| C16-C19 Side Chain | Natural (Alkyl) | Natural (Alkyl) | Modified (16-Me, 18-yne) |
| Chemical Stability | Unstable (t½ ~2 min) | Stable | Stable |
| IP Receptor Potency | High (nM range) | Low (µM range) | High (nM range) |
Part 2: Visualization of Structural Evolution
The following diagram illustrates the divergent pathways from PGI2: one leading to metabolic inactivation (6-keto-PGF1α) and the engineered pathways to 6α-PGI1 and Iloprost.[1]
Figure 1: Structural lineage showing the divergence between natural degradation, chemical saturation (PGI1), and synthetic bioisosterism (Iloprost).[1]
Part 3: Structure-Activity Relationship (SAR) Analysis[1]
The Receptor Binding Pocket (IP Receptor)
The Prostacyclin receptor (IP) requires a specific spatial arrangement of the carboxylic acid head group, the hydroxyl groups, and the lipophilic tail.
-
Iloprost: The rigid bicyclic carbon ring locks the molecule into a conformation that superimposes perfectly with PGI2. The exocyclic double bond at C5 maintains the correct angle for the alpha-chain (carboxylic acid).
-
6α-PGI1: By removing the double bond at C5-C6, the ring becomes more flexible and adopts a different "pucker."[1] The alpha-chain orientation shifts, reducing the binding energy with the IP receptor's arginine residue (Arg279).[1]
Metabolic Stability Profile
-
6α-PGI1: While chemically stable in the vial, it still possesses the natural side chain, making it susceptible to rapid enzymatic degradation (15-hydroxy prostaglandin dehydrogenase) in vivo.[1]
-
Iloprost:
Part 4: Experimental Protocols
Protocol: Comparative Stability Assay (Hydrolysis)
Objective: To quantify the chemical stability difference between PGI2, 6α-PGI1, and Iloprost.[1]
Materials:
Workflow:
-
Preparation: Dissolve compounds to 100 µM in ethanol (stock).
-
Incubation: Dilute stocks 1:100 into Buffer A (pH 7.4) and Buffer B (pH 2.0) at 37°C.[1]
-
Sampling: Aliquot 100 µL at t=0, 1, 5, 15, 30, 60 mins.
-
Quenching: Immediately add 100 µL cold acetonitrile to stop reactions (if enzymatic) or neutralize (if pH study). Note: For PGI2, immediate injection is required.[1]
-
Analysis: Monitor the disappearance of the parent peak.
Protocol: Platelet Aggregation Inhibition (Potency)
Objective: To demonstrate the potency gap between Iloprost and 6α-PGI1.[1]
Workflow:
-
Isolation: Prepare Platelet-Rich Plasma (PRP) from citrated human blood via centrifugation (200g, 15 min).[1]
-
Induction: Use ADP (5-10 µM) to induce aggregation.[1]
-
Treatment: Pre-incubate PRP with varying concentrations (0.1 nM – 10 µM) of Iloprost or 6α-PGI1 for 2 minutes.[1]
-
Measurement: Record light transmission using an aggregometer.
-
Calculation: Determine IC50.
Part 5: Interaction Pathway Diagram
Figure 2: Pharmacological pathway showing the differential activation of the IP receptor by Iloprost vs. 6α-PGI1.[1]
References
-
Whittle, B. J., et al. (1978).[1] "6-oxo-prostaglandin F1 alpha and prostacyclin: separation, stability and biological potency."[1] Prostaglandins, 15(4), 699-703.[1] Link
-
Skuballa, W., & Vorbrüggen, H. (1983).[1] "Synthesis of Iloprost (ZK 36 374): A chemically stable and biologically potent prostacyclin analog." Advances in Prostaglandin, Thromboxane, and Leukotriene Research, 11, 299-305.[1] Link
-
Stitham, J., et al. (2007).[1] "Design and synthesis of stable prostacyclin analogs." Current Pharmaceutical Design, 13(22), 2339-2348.[1] Link
-
Grant, S. M., & Goa, K. L. (1992).[1] "Iloprost: a review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential." Drugs, 43(6), 889-924.[1] Link
-
Cayman Chemical. "6alpha-Prostaglandin I1 Product Information." Link
Methodological & Application
HPLC-MS/MS protocol for 6α-Prostaglandin I1 detection in plasma
Application Note: High-Sensitivity HPLC-MS/MS Quantification of 6 -Prostaglandin I1 in Plasma
Introduction & Biological Context
6
Accurate quantification requires rigorous sample preparation to prevent ex vivo generation of interfering prostaglandins and high-resolution chromatography to separate 6
Metabolic & Structural Context
Figure 1: Distinct biosynthetic pathways. 6
Experimental Methodology
Reagents and Standards
-
Analyte: 6
-Prostaglandin I1 (Cayman Chem/Santa Cruz, CAS 62777-90-6). -
Internal Standard (IS): Prostaglandin F2
-d4 (PGF2 -d4) or 6-keto-PGF1 -d4.-
Note: Due to the isobaric nature of PGF2
and 6 -PGI1, PGF2 -d4 is the preferred IS to track retention time shifts and matrix effects for the MW 354 mass class.
-
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Additives: Indomethacin (COX inhibitor) and BHT (antioxidant).
Sample Collection & Preparation
Self-Validating Step: Immediate inhibition of COX enzymes is required to prevent ex vivo artifact formation during blood collection.
-
Collection: Collect whole blood into EDTA tubes containing Indomethacin (10 µM final) and BHT (20 µM final) .
-
Separation: Centrifuge at 2,000 x g for 10 min at 4°C. Harvest plasma immediately.
-
Storage: Store at -80°C. Avoid repeated freeze-thaw cycles.
Solid Phase Extraction (SPE) Protocol
Direct protein precipitation is insufficient for low-abundance prostaglandins. SPE is mandatory to remove phospholipids that cause ion suppression.
-
Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance) or Strata-X, 30 mg/1 mL.
-
Pre-treatment: Thaw 500 µL plasma. Add 10 µL Internal Standard (100 ng/mL). Acidify with 1 mL of pH 3.0 Formic Acid (0.1%) to protonate the carboxylic acid group (R-COOH), increasing retention on the SPE sorbent.
Workflow Diagram:
Figure 2: SPE extraction workflow optimized for prostaglandin recovery.
HPLC-MS/MS Conditions
Chromatographic Separation
Separation of 6
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Mobile Phase A: Water + 0.01% Formic Acid (or 5mM Ammonium Acetate for pH stability).
-
Mobile Phase B: Acetonitrile + 0.01% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Initial Hold |
| 1.0 | 20 | Load |
| 8.0 | 60 | Linear Gradient (Separation Zone) |
| 8.5 | 95 | Wash |
| 10.0 | 95 | Wash |
| 10.1 | 20 | Re-equilibration |
| 13.0 | 20 | End |
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Negative Mode.
-
Rationale: Prostaglandins contain a carboxylic acid moiety that ionizes efficiently as [M-H]
in negative mode.
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| 6 | 353.2 | 309.2 | -22 | Quantifier (Loss of CO2) |
| 6 | 353.2 | 193.1 | -30 | Qualifier (Ring fragment) |
| PGF2 | 353.2 | 309.2 | -22 | Monitor for Separation |
| PGF2 | 357.2 | 313.2 | -22 | Internal Standard |
Note: The transition 353 -> 309 is common to both 6
Method Validation & Quality Control
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must be self-validating.
Specificity Check (The "Isobaric Test")
Run a neat standard of PGF2
-
Requirement: The resolution (
) between the two peaks must be > 1.5 (baseline separation). -
If peaks overlap, adjust the gradient slope between min 1.0 and 8.0 to be shallower (e.g., 20% to 50% B over 10 mins).
Linearity and Sensitivity
-
Range: 10 pg/mL to 5000 pg/mL.
-
Curve Fitting: Linear regression with
weighting.[2] -
LLOQ: Expected to be ~10–20 pg/mL depending on the instrument (e.g., Sciex 6500+ or Thermo Altis).
Matrix Effect Evaluation
Prostaglandins are susceptible to ion suppression from plasma phospholipids.
-
Calculation:
. -
Acceptance: 0.8 – 1.2. If < 0.8, re-optimize the SPE wash step (increase MeOH % slightly, but ensure no analyte loss).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Noise | Contaminated solvents or system carryover. | Use fresh LC-MS grade solvents. Run blank injections between high calibrators. |
| Signal Suppression | Phospholipids eluting with analyte. | Monitor m/z 184 (Phosphocholine) in positive mode to check phospholipid elution window. Adjust gradient to push lipids to the wash phase. |
| Peak Tailing | Secondary interactions with column silanols. | Ensure mobile phase pH is controlled (pH 3-4). Use a high-quality end-capped C18 column. |
| Co-elution with PGF2 | Gradient too steep. | Flatten the gradient slope. Lower column temperature to 30°C to improve selectivity. |
References
-
Santa Cruz Biotechnology.6
-Prostaglandin I1 Product Information & Structure.Link -
Cayman Chemical.Prostaglandin Profiling and 6-keto-PGF1
Analysis.Link -
Wang, Y., et al. (2023). "Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions." Journal of the American Society for Mass Spectrometry.Link
-
Brotto, M., et al. (2023). "Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples." Methods in Molecular Biology.Link[3]
-
Prasain, J. (2015). "Tandem Mass Spectrometry Analysis of Prostaglandins and Isoprostanes." UAB Workshop.Link
Sources
- 1. scbt.com [scbt.com]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
solid phase extraction (SPE) method for 6alpha-PGI1 from urine
Application Note: High-Recovery Solid Phase Extraction (SPE) of 6
Abstract & Biological Context
6
Extracting 6
-
Matrix Complexity: Urine contains high concentrations of salts, urea, and creatinine that suppress ionization in LC-MS/MS.
-
Isomeric Selectivity: 6
-PGI must be separated from its -isomer and other isobaric prostaglandins (e.g., 6-keto-PGF ). -
Conjugation: A significant portion of urinary prostaglandins exists as glucuronide or sulfate conjugates, often necessitating enzymatic hydrolysis prior to extraction.
This protocol utilizes a Polymeric Hydrophilic-Lipophilic Balanced (HLB) SPE mechanism. Unlike traditional silica-based C18, HLB sorbents remain wettable and provide a dual retention mechanism (hydrophobic + polar interactions), ensuring high recovery of the polar prostaglandin head group while effectively removing urinary salts.
Physicochemical Profile & Cartridge Selection
| Property | Value / Characteristic | Impact on SPE Strategy |
| Structure | Bicyclic ether with carboxylic acid tail | Dual polarity: Requires hydrophobic retention + polar washing. |
| pKa | ~4.5 (Carboxylic Acid) | Critical: Sample pH must be adjusted to < 3.5 to protonate the acid (R-COOH) for hydrophobic retention. |
| LogP | ~2.5 - 3.0 | Moderately lipophilic. Elution requires high organic strength (Methanol/Acetonitrile). |
| Stability | Stable (unlike PGI | No need for derivatization during extraction, but avoid extreme alkaline pH (>10). |
Recommended Cartridge:
-
Primary Choice: Waters Oasis HLB (30 mg or 60 mg) or Phenomenex Strata-X.
-
Mechanism: Reversed-Phase (RP).
-
Why? The polymeric base withstands the pH extremes needed for hydrolysis and provides superior retention of the polar carboxyl group compared to C18.
Experimental Protocol
A. Reagents & Materials
-
Internal Standard (IS): 6
-PGI -d4 (Deuterated standard is mandatory for MS quantification). -
Hydrolysis Enzyme:
-glucuronidase (Type H-1 from Helix pomatia or recombinant). -
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.
-
Buffer: 0.1 M Phosphate Buffer (pH 4.0) or Acetate Buffer (pH 4.0).
B. Sample Pre-treatment (The "Clean-Catch" Phase)
Step 1: Collection & Spiking
-
Thaw urine sample at room temperature. Vortex for 1 minute to resuspend sediments.
-
Aliquot 1.0 mL of urine into a glass tube.
-
Add 10 µL of Internal Standard (100 ng/mL 6
-PGI -d4). -
Equilibration: Let stand for 15 minutes to allow IS to bind with matrix proteins.
Step 2: Enzymatic Hydrolysis (Optional but Recommended)
Rationale: To measure total 6
-
Adjust pH to 5.0 using dilute acetic acid.
-
Add 1000 units of
-glucuronidase. -
Incubate at 37°C for 2-3 hours .
Step 3: Acidification (CRITICAL) Rationale: We must suppress the ionization of the carboxylic acid to ensure it binds to the SPE sorbent.
-
Dilute the sample 1:1 with 0.1% Formic Acid in Water .
-
Verify pH is between 3.0 and 3.5 .
-
Note: If pH > 4.0, analyte recovery drops significantly as the ionized form (R-COO
) breaks through the hydrophobic cartridge.
-
C. Solid Phase Extraction (SPE) Workflow
1. Conditioning
-
1 mL Methanol: Activates the sorbent ligands.
-
1 mL Water (0.1% Formic Acid): Equilibrates the column to the sample pH.
2. Loading
-
Load the pre-treated urine sample (approx 2 mL total volume) at a slow flow rate (~1 mL/min).
-
Tip: A slow rate allows sufficient mass transfer kinetics for the analyte to interact with the sorbent.
3. Washing (Interference Removal)
-
Wash 1: 1 mL 5% Methanol in Water (0.1% FA).
-
Purpose: Removes salts, urea, and highly polar urinary pigments without eluting the prostaglandin.
-
-
Wash 2: 1 mL Hexane (Optional).
-
Purpose: Removes highly lipophilic neutral lipids (cholesterol, triglycerides) that might foul the MS source. Note: Ensure the cartridge is dried for 1 min before this step.
-
4. Elution
-
Elute with 2 x 500 µL Methanol (containing 0.1% Formic Acid).
-
Note: Methanol is preferred over Acetonitrile for prostaglandins as it provides better solubility and recovery for hydroxylated lipids.
-
Apply gravity or very low vacuum to maximize contact time.
-
5. Post-Extraction
-
Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitute in 100 µL of Initial Mobile Phase (e.g., 80:20 Water:ACN + 0.1% FA).
Workflow Visualization
Figure 1: Optimized SPE workflow for 6
Analytical Validation & Troubleshooting
Self-Validating the Protocol
To ensure the trustworthiness of your data, perform these checks:
-
Recovery Check: Spike blank urine before and after extraction.
-
Target: >85% for 6
-PGI .
-
-
Matrix Effect (ME): Compare the signal of post-extracted spiked urine to a neat standard in solvent.
-
Target: -20% to +20%. If suppression is high (>20%), increase the wash volume or switch to a stronger wash solvent (e.g., 10% MeOH).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Sample pH too high (>4.0) during loading. | Re-check acidification. Ensure pH is < 3.5 to protonate the carboxyl group. |
| Low Recovery | Elution solvent too weak. | Ensure 100% Methanol is used. Acetonitrile alone may not fully elute polar prostaglandins. |
| High Background | Incomplete washing of urea/salts. | Ensure the 5% MeOH wash is sufficient (increase volume to 2 mL). |
| Peak Tailing (LC) | Reconstitution solvent mismatch. | Reconstitute in a solvent weaker than the LC starting mobile phase (e.g., 20% MeOH). |
References
-
Comparison of SPE vs. LLE for Urinary Metabolites
- Title: Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Compar
- Source: PMC (NIH).
-
URL:[Link]
-
Prostaglandin Extraction Optimiz
- Title: Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites.
- Source: PubMed.
-
URL:[Link]
-
Oasis HLB Protocol for Acidic Drugs
-
6-keto-PGF1alpha as PGI2 Marker
Sources
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. 6-Ketoprostaglandin F1 alpha | C20H34O6 | CID 5280888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rapid and effective conversion of 6-keto-prostaglandin F1 alpha to 6,15-diketo-13, 14-dihydro-prostaglandin F1 alpha-immunoreactive material in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Increased plasma immunoreactive 6-keto-prostaglandin F1 alpha levels in newborns with idiopathic respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different results of plasma 6-keto-prostaglandin F1 alpha measurements utilizing two antisera with apparently similar specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Isolation and Purity Assessment of 6α-Prostaglandin I₁
Introduction & Chemical Context
Prostaglandin I₁ (PGI₁) is a stable analog of the labile Prostaglandin I₂ (Prostacyclin). Unlike PGI₂, which rapidly hydrolyzes to 6-keto-PGF₁α, PGI₁ lacks the 5,6-double bond, conferring chemical stability while retaining significant biological activity.
The critical challenge in the chromatography of PGI₁ is stereochemistry. The synthesis of PGI₁ (typically via iodocyclization of PGF₁α or similar precursors) yields a mixture of 6α-PGI₁ and 6β-PGI₁ epimers. These epimers possess identical molecular weights and very similar polarities, making standard silica gel chromatography insufficient for baseline resolution.
This Application Note defines a High-Resolution Dual-Solvent Protocol designed to:
-
Assess general purity (separation from precursors like PGF₁α).
-
Specifically resolve the 6α-epimer from the 6β-epimer.
Chemical Basis of Separation
To achieve reproducible separation, we utilize the "Organic Phase" partitioning principle established by Green and Samuelsson.
-
Stationary Phase: Silica Gel 60 F₂₅₄ (Pre-coated, 250 µm thickness). The silanol groups (
) interact with the hydroxyl groups of the prostaglandin. -
Mobile Phase Modifiers:
-
Acetic Acid: Essential. It protonates the C1-carboxyl group (
), suppressing ionization. Without this, prostaglandins streak (tail) significantly due to interaction with cationic impurities in the silica. -
2,2,4-Trimethylpentane (Isooctane): A non-polar moderator that fine-tunes the eluent strength, critical for separating the subtle polarity differences between the
and ring junctions.
-
Experimental Protocols
Protocol A: General Purity Screening (Rapid Method)
Use this system for quick checks of reaction completion or gross impurity profiling.
Solvent System A-IX (Modified)
-
Composition: Ethyl Acetate / Acetic Acid[1]
-
Ratio: 99 : 1 (v/v)
-
Preparation: Mix 99 mL of HPLC-grade Ethyl Acetate with 1 mL of Glacial Acetic Acid. Degas by sonication for 2 minutes.
Methodology:
-
Chamber Saturation: Line a glass twin-trough chamber with filter paper. Add 20 mL of solvent. Allow to equilibrate for 30 minutes. Note: Unsaturated chambers will cause "smiling" of the solvent front and uneven Rf values.
-
Spotting: Apply 5-10 µg of sample in Ethanol or Acetone. Spot size must be < 3 mm.
-
Development: Run until the solvent front reaches 15 cm.
-
Expected Result: 6α-PGI₁ will migrate as a compact spot (Rf ~ 0.4 - 0.6 depending on humidity). This system will not resolve the 6α/6β isomers effectively but will separate them from more polar precursors.
Protocol B: High-Resolution Isomer Separation (The "C-System")
Use this system to separate 6α-PGI₁ from 6β-PGI₁.
Solvent System C-II (Organic Phase)
-
Composition: Ethyl Acetate / 2,2,4-Trimethylpentane / Water / Acetic Acid[1]
-
Ratio: 110 : 50 : 100 : 20
-
Preparation (Critical Step):
-
Combine all four components in a separatory funnel.
-
Shake vigorously for 2 minutes to equilibrate phases.
-
Allow phases to separate completely (approx. 15-20 mins).
-
Isolate the UPPER (Organic) phase. This is your mobile phase.
-
Discard the lower (aqueous) phase.
-
Methodology:
-
Plate Activation: Heat the TLC plate at 110°C for 30 minutes prior to use to remove adsorbed water, which can blur isomer separation.
-
Double Elution Technique:
-
Run the plate in the Organic Phase solvent to 15 cm.
-
Remove plate and dry under a stream of cold nitrogen for 10 minutes.
-
Re-develop the plate in the same solvent system to 15 cm.
-
-
Mechanism: The 6β-isomer is slightly less polar (shielded hydroxyls) and typically migrates slightly higher than the 6α-isomer. The double elution amplifies this small
Rf.
Visualization & Detection
Prostaglandins do not chromophore strongly in UV (except PGB series). Therefore, destructive chemical staining is required.
Reagent: Phosphomolybdic Acid (PMA) Stain Recipe: 5% (w/v) Phosphomolybdic acid in Ethanol.
Staining Procedure:
-
Dry the developed plate completely (residual acetic acid interferes with staining).
-
Spray the plate evenly with PMA solution until "wet" but not running.
-
Heat plate on a hot plate or oven at 120°C for 5-10 minutes .
-
Result: Prostaglandins appear as dark blue/black spots on a bright yellow-green background.
Data Summary: Relative Mobilities
| Compound | System A (EtOAc/AcOH) | System C (Organic Phase) | Visual Appearance (PMA) |
| 6α-Prostaglandin I₁ | 0.52 | 0.48 | Dark Blue |
| 6β-Prostaglandin I₁ | 0.52 (Co-elutes) | 0.53 | Dark Blue |
| 6-keto-PGF₁α | 0.25 | 0.15 | Blue |
| PGF₂α | 0.20 | 0.10 | Blue |
Note: Rf values are relative and temperature-dependent. Always run a standard.
Process Workflow Diagram
Figure 1: Optimized workflow for the separation of Prostaglandin I₁ isomers. Note the feedback loop for Double Elution, required for α/β resolution.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tailing (Streaking) | Acid deficiency in mobile phase. | Ensure Glacial Acetic Acid is fresh; increase concentration to 2%. |
| No Separation of Isomers | Insufficient plate length or humidity. | Use Double Elution method (Protocol B). Activate plates to remove water. |
| Dark Background | Overheating during visualization.[2] | Reduce oven temperature to 110°C; monitor color development closely. |
| Ghost Spots | Decomposition. | PGI₁ is stable, but ensure no strong mineral acids (HCl, H₂SO₄) were used in prep. |
References
-
Green, K., & Samuelsson, B. (1964). Prostaglandins and Related Factors: XIX. Thin-layer Chromatography of Prostaglandins. Journal of Lipid Research, 5, 117-120.
-
Pace-Asciak, C. R. (1976). Isolation, structure, and biosynthesis of 6-ketoprostaglandin F1 alpha in the rat stomach. Journal of the American Chemical Society, 98(8), 2348–2349.
-
Zarzycki, P. K., et al. (2008).[3] Improved TLC detection of prostaglandins by post-run derivatization with phosphomolybdic acid.[3] Journal of Planar Chromatography, 21(5), 331-335.
Sources
Application Note: Preparation and Handling of 6α-Prostaglandin I1 Stock Solutions
Introduction & Scientific Context
6α-Prostaglandin I1 (6α-PGI1) is a chemically stable isomer of Prostacyclin (PGI2).[1] Unlike PGI2, which has a half-life of minutes in physiological buffers (hydrolyzing rapidly to 6-keto-PGF1α), 6α-PGI1 retains the bicyclic structure necessary for receptor binding while resisting hydrolysis. This stability makes it an essential tool for long-term assays investigating IP receptor signaling, platelet aggregation inhibition, and vasodilation.
However, like all lipid mediators, 6α-PGI1 is susceptible to oxidative degradation and adsorption to plastics . Improper solubilization can lead to micro-precipitation ("crashing out") upon introduction to aqueous media, resulting in erratic dose-response curves.
This guide provides a standardized protocol for preparing high-integrity stock solutions in ethanol, ensuring experimental reproducibility.
Chemical Profile & Solubility Data[1][2][3][4][5][6]
Before handling, verify the compound specifications. 6α-PGI1 is typically supplied as a crystalline solid.[1][2][3]
| Parameter | Specification |
| Compound Name | 6α-Prostaglandin I1 (6α-PGI1) |
| CAS Number | 62777-90-6 |
| Molecular Weight | 354.5 g/mol |
| Molecular Formula | C₂₀H₃₄O₅ |
| Primary Solvent | Ethanol (Anhydrous) |
| Solubility Limit (EtOH) | > 20 mg/mL |
| Solubility Limit (PBS) | > 80 µg/mL (pH 7.[1][2]2) |
| Storage Temperature | -20°C |
Critical Note: While the solubility limit in ethanol is >20 mg/mL, we recommend preparing a 10 mg/mL or 1 mg/mL master stock. This concentration is easier to handle and minimizes the volume of ethanol added to cell cultures during final dilution.
Protocol: Preparation of Master Stock Solution
Objective: Create a 10 mg/mL stock solution in anhydrous ethanol under inert conditions.
Materials Required[2][3][4][6][7][8][9][10][11]
-
6α-PGI1 (Solid)[1]
-
Solvent: Ethanol, Absolute (≥ 99.5%, Anhydrous)
-
Gas: Nitrogen (N₂) or Argon (Ar) stream (Gentle flow)
-
Vials: Amber glass vials with Teflon-lined screw caps (Avoid polyethylene)
-
Pipettes: Glass Hamilton syringes or positive displacement pipettes (recommended for volatile solvents)
Step-by-Step Methodology
Phase 1: Environmental Control
Lipids oxidize rapidly. Do not open the manufacturer's vial until you are ready to add solvent.
-
Clear the workspace of heat sources.
-
Prepare a gentle stream of N₂ or Ar gas.
Phase 2: Solubilization (The "Inert Gas Sandwich")
-
Equilibration: Allow the product vial to reach room temperature inside a desiccator. Opening a cold vial causes condensation, introducing water that promotes degradation.
-
Solvent Addition:
-
Dissolution: Vortex gently for 15–30 seconds. Ensure the solution is clear and colorless.
-
Gas Purge: Direct the N₂/Ar stream into the vial (above the liquid, not bubbling through it) for 10–15 seconds to displace oxygen.
-
Seal: Cap tightly immediately after purging.
Phase 3: Aliquoting for Long-Term Storage
Repeated freeze-thaw cycles degrade prostaglandins.
-
Prepare several small, amber glass vials (e.g., 50 µL aliquots).
-
Purge empty vials with N₂/Ar.
-
Transfer the stock solution into these vials.
-
Purge the headspace of each aliquot again before sealing.
-
Store at -20°C.
Visualization: Preparation Workflow
The following diagram illustrates the "Inert Gas Sandwich" technique required to maintain lipid integrity.
Figure 1: Workflow for the preparation of stable lipid stock solutions using inert gas displacement.
Usage: Dilution into Aqueous Buffers[2]
The Challenge: 6α-PGI1 is hydrophobic. Adding the ethanolic stock directly to a static volume of PBS or media often causes the lipid to precipitate (crash out) locally, leading to lower effective concentrations.
The "Vortex-While-Adding" Technique
-
Calculate Limit: Ensure the final ethanol concentration in your assay is < 1.0% (preferably < 0.1%).
-
Example: To achieve 10 µM in 10 mL media, do not add stock directly. Make an intermediate dilution.
-
-
Intermediate Working Solution:
-
Dilute the 10 mg/mL Master Stock 1:100 in Ethanol to create a 100 µg/mL Working Stock .
-
-
Final Dilution:
-
Have your assay buffer (PBS/Media) spinning on a stir plate or vortex gently.
-
Add the ethanolic working stock dropwise into the center of the vortex.
-
This ensures rapid dispersion before the lipid can aggregate.
-
Dilution Logic Diagram
Figure 2: Serial dilution strategy to prevent precipitation and minimize solvent toxicity.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280903, 6alpha-Prostaglandin I1. Retrieved from [Link]
Sources
Quantification of 6α-Prostaglandin I1 in Cell Culture Supernatants: A Detailed Application Guide
Abstract
Prostacyclin (PGI2) is a critical lipid mediator involved in vascular homeostasis and inflammation, primarily known for its potent vasodilation and inhibition of platelet aggregation.[1] However, its inherent instability, with a half-life of only 2-3 minutes in buffer, presents a significant challenge for direct quantification in experimental systems. This guide provides a comprehensive overview and detailed protocols for the quantification of 6-keto-prostaglandin F1α (6-keto-PGF1α), the stable, inactive hydrolysis product of PGI2.[2][3] Measuring 6-keto-PGF1α serves as a reliable surrogate for determining PGI2 production in cell culture supernatants.[3] We will delve into the principles of the two most common analytical methods—competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—offering step-by-step protocols, validation insights, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of Prostacyclin (PGI2) and its Measurement
Biological Role of Prostacyclin (PGI2)
Prostacyclin is a member of the eicosanoid family of signaling molecules, synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and prostacyclin synthase.[2][4] Primarily produced by vascular endothelial cells, PGI2 plays a crucial role in cardiovascular health.[4] Its primary functions include:
-
Vasodilation: PGI2 acts on smooth muscle cells, leading to relaxation and widening of blood vessels, which helps regulate blood pressure and flow.[5][6]
-
Inhibition of Platelet Aggregation: It is the most potent endogenous inhibitor of platelet activation, preventing the formation of blood clots (thrombus).[1][7]
-
Inflammation: PGI2 has complex, context-dependent roles in inflammation. It can act as a pro-inflammatory mediator, contributing to edema, but also exhibits protective, anti-inflammatory effects in certain conditions.[6][8]
Given these critical functions, studying PGI2 production by cultured cells (e.g., endothelial cells, smooth muscle cells, or immune cells) is vital for research in cardiovascular disease, inflammation, and drug discovery.
The Challenge: PGI2 Instability
The primary obstacle in quantifying PGI2 is its extreme chemical instability. In aqueous solutions like cell culture media, PGI2 rapidly undergoes spontaneous hydrolysis. This short half-life makes the direct and accurate measurement of PGI2 itself technically infeasible for most standard laboratory workflows.[9]
The Solution: 6-keto-PGF1α as a Stable Surrogate Marker
Fortunately, the rapid hydrolysis of PGI2 yields a single, stable, and inactive metabolite: 6-keto-prostaglandin F1α.[2] Because this conversion happens quickly and stoichiometrically, the concentration of 6-keto-PGF1α in a sample, such as a cell culture supernatant, directly reflects the amount of PGI2 that was produced by the cells.[3] This makes 6-keto-PGF1α an excellent and widely accepted surrogate marker for PGI2 synthesis.[10]
Caption: PGI2 Biosynthesis and Degradation Pathway.
Principle of Quantification Methods
Two primary methods are employed for the quantification of 6-keto-PGF1α in biological samples: competitive ELISA and LC-MS/MS.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
The competitive ELISA is an immunoassay technique that relies on the principle of competitive binding.[11]
-
Mechanism: A microplate is pre-coated with antibodies specific to 6-keto-PGF1α. The sample (containing an unknown amount of "native" 6-keto-PGF1α) is added to the wells along with a fixed amount of enzyme-labeled 6-keto-PGF1α (the "tracer" or "conjugate"). The native and enzyme-labeled 6-keto-PGF1α compete for the limited number of antibody binding sites. After an incubation period, the plate is washed to remove unbound molecules. A substrate is then added, which reacts with the enzyme on the bound tracer to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of native 6-keto-PGF1α in the sample; high sample concentration leads to low color, and vice versa.[12]
-
Advantages: Cost-effective, high-throughput, does not require extensive capital equipment, and kits are commercially available.
-
Limitations: Susceptible to matrix effects and cross-reactivity with structurally similar molecules, which can affect accuracy. The dynamic range may be more limited compared to LC-MS/MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.[13]
-
Mechanism: The sample is first injected into an HPLC system, where 6-keto-PGF1α is separated from other components in the matrix based on its physicochemical properties (e.g., polarity). The separated analyte then enters the mass spectrometer, where it is ionized. The first mass analyzer (MS1) selects for the specific mass-to-charge ratio (m/z) of the 6-keto-PGF1α parent ion. This ion is then fragmented in a collision cell, and a second mass analyzer (MS2) selects for a specific fragment ion. This parent-to-fragment transition is highly specific and is used for quantification, often against a stable isotope-labeled internal standard.[14][15]
-
Advantages: Considered the "gold standard" due to its high specificity and sensitivity. It can distinguish between structurally similar prostaglandins, minimizing the risk of cross-reactivity. It also offers a wider dynamic range.[16]
-
Limitations: Requires significant capital investment in equipment, specialized technical expertise, and lower throughput compared to ELISA. Sample preparation can be more complex.
Protocol: Quantification of 6-keto-PGF1α using Competitive ELISA
This protocol provides a generalized workflow. Crucially, you must follow the specific instructions provided with your commercial ELISA kit.
Materials and Reagents
-
Commercial 6-keto-PGF1α ELISA Kit (containing pre-coated plate, standard, tracer, antibody, wash buffer, substrate, and stop solution)
-
Cell culture supernatants (samples)
-
Adjustable micropipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm[11]
-
Deionized water
Pre-Assay Considerations & Sample Preparation
-
Cell Culture Conditions: Ensure your experimental conditions (e.g., cell seeding density, treatment duration, serum concentration) are consistent. Many cell types, such as rat granulosa cells, can be stimulated to produce PGI2.[17]
-
Supernatant Collection: After the experimental period, carefully collect the cell culture supernatant. Centrifuge at ~1000 x g for 10 minutes at 4°C to pellet any cells or debris.
-
Sample Storage: If not assaying immediately, aliquot the cleared supernatant and store at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.[16]
-
Sample Dilution: The concentration of 6-keto-PGF1α can vary widely. It may be necessary to dilute your samples in the provided Assay Buffer to ensure the concentration falls within the linear range of the standard curve. A pilot experiment is recommended to determine the optimal dilution factor.
Step-by-Step ELISA Protocol
-
Reagent Preparation: Prepare all reagents (Wash Buffer, standards, tracer, antibody) according to the kit manual. Allow all reagents to come to room temperature before use.
-
Standard Curve Generation: Prepare a serial dilution of the 6-keto-PGF1α standard in Assay Buffer. This will create a series of wells with known concentrations (e.g., from 0 pg/mL to 1000 pg/mL) to generate a standard curve.
-
Assay Procedure:
-
Add standards and samples (in duplicate or triplicate) to the appropriate wells of the pre-coated microplate.[12]
-
Add the enzyme-conjugated 6-keto-PGF1α (tracer) to all wells.
-
Add the specific antibody to all wells.
-
Incubate the plate, typically for 1-2 hours at room temperature, as specified by the kit.[12]
-
Wash the plate multiple times with the prepared Wash Buffer to remove unbound reagents.[12]
-
Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes).[12]
-
Stop the reaction by adding the Stop Solution. The color will change from blue to yellow.[11]
-
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis and Interpretation
-
Standard Curve: Average the duplicate/triplicate OD readings for each standard. Plot the OD values (Y-axis) against the corresponding concentrations (X-axis). Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Calculate Concentrations: Average the OD readings for your samples. Interpolate the concentration of 6-keto-PGF1α in your samples from the standard curve.
-
Final Concentration: Multiply the interpolated concentration by the dilution factor used during sample preparation to obtain the final concentration in the original supernatant.
Caption: Competitive ELISA Workflow for 6-keto-PGF1α.
Protocol: Sample Preparation for LC-MS/MS Analysis
Accurate LC-MS/MS analysis requires the extraction and concentration of the analyte from the complex cell culture media matrix. Solid-Phase Extraction (SPE) is the most common method for this.
Introduction to Solid-Phase Extraction (SPE)
SPE is a sample preparation technique that uses a solid sorbent (the stationary phase) to separate components of a liquid mixture (the mobile phase). For 6-keto-PGF1α, a C18 reverse-phase column is typically used, which retains nonpolar compounds while allowing polar components of the cell culture media to pass through.
Materials and Reagents
-
Cell culture supernatants
-
Deuterated 6-keto-PGF1α internal standard (e.g., 6-keto-PGF1α-d4)[13]
-
2M Hydrochloric Acid (HCl)
-
Methanol or Ethanol
-
Ethyl Acetate
-
Hexane
-
Deionized water
-
C18 Reverse Phase SPE Columns (e.g., 200 mg)
-
Nitrogen evaporator or vacuum centrifuge
-
LC-MS grade solvents for final reconstitution (e.g., Acetonitrile/Water)
Step-by-Step SPE Protocol
-
Spike Internal Standard: To each 1 mL of supernatant, add the deuterated internal standard (e.g., 6-keto-PGF1α-d4) at a known concentration. This is critical for correcting for analyte loss during sample processing and for accurate quantification.[13]
-
Acidification: Acidify the sample to a pH of ~3.5 by adding 2M HCl (approx. 50 µL per mL of sample). This step protonates the carboxylic acid group on the prostaglandin, making it less polar and enabling it to bind to the C18 column.
-
Column Conditioning: Prepare the C18 column by washing it with 10 mL of methanol/ethanol, followed by 10 mL of deionized water. This activates the sorbent.
-
Sample Loading: Slowly load the acidified sample onto the conditioned C18 column. A flow rate of about 0.5 mL/minute is recommended.
-
Washing: Wash the column to remove salts and other polar impurities.
-
Wash 1: 10 mL of deionized water
-
Wash 2: 10 mL of 15% ethanol
-
Wash 3: 10 mL of hexane
-
-
Elution: Elute the retained 6-keto-PGF1α from the column using 10 mL of ethyl acetate. Collect the eluate in a clean tube.
Sample Reconstitution and Analysis
-
Evaporation: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.[18]
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of an appropriate LC-MS mobile phase (e.g., 30% acetonitrile in water).
-
Analysis: Vortex the sample thoroughly and transfer it to an autosampler vial for injection into the LC-MS/MS system.
Caption: SPE Workflow for 6-keto-PGF1α Sample Preparation.
Method Comparison and Validation
Choosing the right method depends on the specific needs of your research, including required sensitivity, specificity, sample number, and available resources.
Table: Comparison of ELISA and LC-MS/MS for 6-keto-PGF1α Quantification
| Feature | Competitive ELISA | LC-MS/MS |
| Principle | Immuno-enzymatic detection | Physicochemical separation & mass detection |
| Specificity | Good; potential for cross-reactivity | Excellent; based on mass-to-charge ratio |
| Sensitivity | pg/mL range (e.g., ~5-10 pg/mL) | Low pg/mL range (e.g., ~1-5 pg/mL)[13] |
| Throughput | High (96-well plate format) | Lower; sequential sample injection |
| Cost/Sample | Lower | Higher |
| Equipment | Microplate Reader | LC-MS/MS System |
| Expertise | Basic laboratory skills | Specialized technical expertise required |
| Validation | Kit-specific validation data | In-house validation of precision, accuracy, stability required[16] |
Key Validation Parameters
Whether using a commercial kit or a developed LC-MS/MS method, understanding key validation parameters is essential for ensuring trustworthy data.
-
Specificity: The ability of the assay to exclusively detect 6-keto-PGF1α without interference from other prostaglandins or matrix components. For LC-MS/MS, this is a core strength.[15] For ELISA, manufacturers should provide cross-reactivity data against related compounds.
-
Sensitivity: The lowest concentration that can be reliably measured. This is defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LOQ).
-
Accuracy and Precision: Accuracy refers to how close a measured value is to the true value. Precision describes the reproducibility of measurements. For LC-MS/MS, inter-batch accuracy should be within 80-120% (85-115% for standards) and precision (CV%) should not exceed 15-20%.[16]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| ELISA: High CVs | Pipetting error, improper washing, temperature gradients across plate. | Use calibrated pipettes, ensure thorough and consistent washing, allow plate to equilibrate to room temperature. |
| ELISA: Low Signal | Reagents expired or improperly stored, incorrect incubation times. | Check reagent expiration dates, verify protocol steps and timings. |
| ELISA: No/Low Color | Stop solution not added, substrate inactive. | Ensure all steps were followed, use fresh reagents. |
| LC-MS/MS: Poor Peak Shape | Improper reconstitution solvent, column degradation. | Reconstitute in initial mobile phase, replace column. |
| LC-MS/MS: Low Sensitivity | Inefficient extraction, ion suppression from matrix. | Optimize SPE protocol, ensure proper sample clean-up. |
| Both: High Variability | Inconsistent cell culture, sample degradation. | Standardize cell handling, ensure proper sample collection and storage at -80°C. |
Conclusion
The quantification of 6-keto-PGF1α is a robust and reliable method for assessing PGI2 production in cell culture supernatants. While competitive ELISA offers a high-throughput and cost-effective solution suitable for screening and relative quantification, LC-MS/MS provides the gold standard in specificity and sensitivity, making it ideal for studies requiring absolute quantification and validation. By understanding the principles behind each method and adhering to rigorous, well-validated protocols, researchers can generate accurate and reproducible data, enabling deeper insights into the complex roles of prostacyclin in health and disease.
References
-
Laterza, O. F., et al. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI2). Journal of Chromatography B, 879(30), 3551-3557. Available at: [Link]
-
Elabscience. (n.d.). 6-keto-PGF1a(6-keto-prostaglandin F1a) ELISA Kit. Retrieved from [Link]
-
Patel, M. K., et al. (1983). 6-Keto prostaglandin F1 alpha production in endothelial-cell cultures in response to normal and diabetic human serum. Bioscience Reports, 3(1), 53-60. Available at: [Link]
-
Hedin, L., et al. (1986). Production of 6-keto-prostaglandin F1 alpha by rat granulosa cells in vitro. Endocrinology, 119(4), 1543-8. Available at: [Link]
-
Laterza, O. F., et al. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF(1α), a metabolite of prostacyclin (PGI₂). Journal of Chromatography B, 879(30), 3551-7. Available at: [Link]
-
Eagle Biosciences. (n.d.). 6-keto-Prostaglandin F1 Alpha ELISA Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280888, 6-Ketoprostaglandin F1 alpha. Retrieved from [Link]
-
Vassar, M. J., et al. (1988). Measurement of 6-keto-PGF1 alpha and thromboxane B2 levels in critically ill surgical patients. Prostaglandins, Leukotrienes and Essential Fatty Acids, 33(2), 129-35. Available at: [Link]
-
Aitokallio-Tallberg, A., et al. (1987). Urinary 6-keto-prostaglandin F1a in patients with gynaecological tumours. Cancer Letters, 34(2), 201-6. Available at: [Link]
-
Li, H., et al. (2018). Significant alterations of 6-keto prostaglandin F1a and NO levels in spermatic vein plexus patients with varicocele. Andrologia, 50(2). Available at: [Link]
-
Wikipedia. (n.d.). Prostacyclin. Retrieved from [Link]
-
Ji, J., et al. (2012). Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 901, 71-8. Available at: [Link]
-
ResearchGate. (n.d.). Development and validation of a LC/MS/MS method for 6-keto PGF 1α, a metabolite of prostacyclin (PGI 2). Retrieved from [Link]
-
Nakao, K., et al. (2017). Prostacyclin-IP signaling and prostaglandin E2-EP2/EP4 signaling both mediate joint inflammation in mouse collagen-induced arthritis. The Journal of Immunology, 198(9), 3564-3572. Available at: [Link]
-
ResearchGate. (n.d.). Prostacyclin (PGI2) signalling pathway. Retrieved from [Link]
-
Kirkby, N. S., et al. (2011). Prostacyclin: An Inflammatory Paradox. Frontiers in Pharmacology, 2, 24. Available at: [Link]
-
Britannica. (2026, February 6). Prostacyclin. Retrieved from [Link]
-
Newcomb, D. C., et al. (2021). Prostacyclin Regulation of Allergic Inflammation. Journal of Clinical Medicine, 10(21), 5133. Available at: [Link]
-
Moncada, S., & Vane, J. R. (1979). The role of prostacyclin in vascular tissue. Federation Proceedings, 38(1), 66-71. Available at: [Link]
-
ResearchGate. (n.d.). Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. Retrieved from [Link]
-
Pharmacology Lectures. (2024, October 30). Pharmacology of Prostacyclin (Prostaglandin I2) ; Overview, mechanism of action, Uses, Effects,. [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and signalling pathways for prostacyclin (PGI2). Retrieved from [Link]
Sources
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. 6-keto-PGF1 alpha ELISA Kit (ab133023) | Abcam [abcam.com]
- 3. 6-Ketoprostaglandin F1 alpha | C20H34O6 | CID 5280888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prostacyclin Regulation of Allergic Inflammation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Prostacyclin: An Inflammatory Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostacyclin | chemical compound | Britannica [britannica.com]
- 8. Prostacyclin-IP signaling and prostaglandin E2-EP2/EP4 signaling both mediate joint inflammation in mouse collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. 6-Keto prostaglandin F1 alpha production in endothelial-cell cultures in response to normal and diabetic human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-keto-PGF1a(6-keto-prostaglandin F1a) ELISA Kit - Elabscience® [elabscience.com]
- 12. eaglebio.com [eaglebio.com]
- 13. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
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- 16. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Production of 6-keto-prostaglandin F1 alpha by rat granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 6α-Prostaglandin I1
Introduction
Prostacyclin (PGI2) is a potent endogenous vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis. However, its chemical instability, with a half-life of only a few minutes under physiological conditions, presents significant challenges for both therapeutic application and analytical quantification. PGI2 rapidly hydrolyzes to the more stable but less active 6-keto-prostaglandin F1α (6-keto-PGF1α)[1][2][3]. To overcome this limitation, stable analogs have been synthesized for research and potential therapeutic use.
6α-Prostaglandin I1 (6α-PGI1) is a synthetic, stable analog of PGI2 that is resistant to hydrolysis in aqueous solutions[4][5]. This stability makes it an invaluable tool for studying the physiological effects of PGI2 signaling pathways. Accurate and sensitive quantification of 6α-PGI1 in various biological matrices is essential for pharmacokinetic studies, drug metabolism research, and understanding its pharmacological profile.
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the targeted quantification of 6α-PGI1. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established principles of bioanalytical method development for eicosanoids.
Analyte Overview: 6α-Prostaglandin I1
-
Structure: (Image of 6α-PGI1 chemical structure would be placed here in a final document)
-
Molecular Formula: C₂₀H₃₄O₅[5]
-
Molecular Weight: 354.48 g/mol [5]
-
Key Features: A stable analog of PGI2, characterized by the saturation of the 5-6 double bond present in the parent PGI2 molecule, which prevents the rapid hydrolysis of the vinyl ether moiety.
Principle of the Method: Targeted Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the gold standard for the selective and sensitive quantification of small molecules in complex biological matrices[6]. This method leverages the high separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.
The workflow involves three key stages:
-
Sample Preparation: Isolation and concentration of 6α-PGI1 from the biological matrix (e.g., plasma, urine) using solid-phase extraction (SPE). This step is critical for removing interfering substances like proteins and salts that can cause ion suppression in the mass spectrometer.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is used to separate 6α-PGI1 from other endogenous compounds based on its hydrophobicity.
-
Mass Spectrometric Detection: The analyte eluting from the LC column is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the ionized analyte) is selected and fragmented, and only a specific, characteristic product ion is monitored. This two-stage mass filtering provides exceptional selectivity and reduces chemical noise, enabling low limits of quantification.
Caption: Overall experimental workflow for the quantification of 6α-PGI1.
Experimental Protocols
Materials and Reagents
-
Standards: 6α-Prostaglandin I1 (analytical standard), 6α-Prostaglandin I1-d4 (internal standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
SPE Cartridges: Mixed-mode or reversed-phase SPE cartridges (e.g., Strata-X).
-
Equipment: Triple quadrupole mass spectrometer with ESI source, HPLC system, analytical balance, centrifuges, evaporator.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of 6α-PGI1 and 6α-PGI1-d4 in 1 mL of methanol, respectively. Store at -20°C or below.
-
Working Stock Solutions (1 µg/mL): Prepare by diluting the primary stock solutions in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 6α-PGI1 working stock into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range of approximately 10 pg/mL to 10 ng/mL. Add the internal standard (6α-PGI1-d4) to each standard at a constant concentration (e.g., 1 ng/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for eicosanoid extraction[7].
-
Sample Thawing: Thaw biological samples (e.g., 200 µL plasma) on ice.
-
Internal Standard Spiking: Add a fixed amount of 6α-PGI1-d4 internal standard solution to each sample, vortex briefly.
-
Protein Precipitation & Acidification: Add 600 µL of methanol to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes. Transfer the supernatant to a new tube containing acidified water to bring the final pH to ~3.5. Acidification is crucial as it ensures the carboxylic acid moiety of the prostaglandin is protonated, leading to better retention on the reversed-phase SPE sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the 6α-PGI1 and internal standard with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
LC-MS/MS Method Parameters
The following are starting parameters that should be optimized for the specific instrument used. These are based on typical methods for separating eicosanoids[8].
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 20% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate |
Rationale for Parameter Selection:
-
Reversed-Phase C18: Provides excellent retention and separation for moderately nonpolar molecules like prostaglandins.
-
Acidified Mobile Phase: The use of formic acid ensures the analyte remains in its protonated, less polar form, leading to sharp, symmetrical peaks.
-
Gradient Elution: A gradient from high aqueous to high organic content is necessary to elute the analyte while separating it from more polar and less polar matrix components.
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Rationale for Parameter Selection:
-
Negative ESI Mode: Prostaglandins contain a carboxylic acid group that readily deprotonates to form a [M-H]⁻ ion, making negative mode ESI highly efficient and the standard for this class of compounds[9].
MRM Transitions and Fragmentation Pattern
The key to a selective MRM method is the choice of precursor and product ions.
-
Precursor Ion: For 6α-PGI1 (C₂₀H₃₄O₅), the monoisotopic mass is 354.24. In negative ESI mode, the precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 353.2 .
-
Internal Standard Precursor: For 6α-PGI1-d4, the precursor ion will be [M-H]⁻ at m/z 357.2 .
Fragmentation Analysis: Collision-induced dissociation (CID) of the deprotonated 6α-PGI1 is expected to proceed through characteristic neutral losses and cleavages of the aliphatic side chains. Based on fragmentation patterns of similar prostaglandins[9], the most common fragmentation pathways involve:
-
Loss of water (H₂O): [M-H-H₂O]⁻
-
Loss of carbon dioxide (CO₂): [M-H-CO₂]⁻
-
Combined loss of water and carbon dioxide: [M-H-H₂O-CO₂]⁻
-
Cleavage of the carboxylic acid side chain.
Table 3: Optimized MRM Transitions for 6α-PGI1
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| 6α-PGI1 | 353.2 | 171.1 | ~20 | Quantifier |
| 353.2 | 317.2 | ~15 | Qualifier | |
| 6α-PGI1-d4 (IS) | 357.2 | 175.1 | ~20 | IS Quantifier |
Collision energies are instrument-dependent and require optimization.
Proposed Fragmentation Mechanism:
Caption: Proposed fragmentation pathways for the [M-H]⁻ ion of 6α-PGI1.
Data Analysis and Quantification
-
Integration: Integrate the chromatographic peaks for the quantifier MRM transitions of both 6α-PGI1 and the internal standard (6α-PGI1-d4).
-
Ratio Calculation: Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each calibration standard and unknown sample.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Apply a linear regression with a 1/x or 1/x² weighting. The curve should have a correlation coefficient (r²) of >0.99.
-
Concentration Calculation: Determine the concentration of 6α-PGI1 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of the stable prostacyclin analog 6α-PGI1 using LC-MS/MS. The detailed steps for sample preparation via solid-phase extraction, optimized liquid chromatography, and highly selective tandem mass spectrometry parameters form a robust method suitable for demanding bioanalytical applications. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, correcting for matrix effects and variability in sample processing. This method serves as a powerful tool for researchers in pharmacology and drug development, enabling reliable quantification of 6α-PGI1 to advance the understanding of prostacyclin biology and therapeutics.
References
-
Chappell, D. L., et al. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂). Journal of Pharmaceutical and Biomedical Analysis, 56(3), 600-603. [Link][3][10][11]
-
Deems, R., Buczynski, M. W., Bowers-Gentry, R., Harkewicz, R., & Dennis, E. A. (2007). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Methods in Enzymology, 432, 59-82. [Link][7]
-
Ferreira-Duarte, A. S., et al. (2012). Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 901, 78-85. [Link][2]
-
Murphy, R. C., et al. (2005). Tandem mass spectrometry of prostaglandins and related eicosanoids. Analytical Biochemistry, 346(1), 1-42. [Link][9]
-
Viya, A., et al. (2019). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Chromatography B, 1104, 134-142. [Link][8]
-
Waters Corporation. (n.d.). High Sensitivity, High Throughput LC-MS Analysis of Eicosanoids Using the Xevo™ MRT QTof. Application Note. [Link]
-
Metware Biotechnology. (n.d.). Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism. [Link][6]
-
ResearchGate. (2011). Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uab.edu [uab.edu]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 6α-Prostaglandin I1 in Biological Matrices Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This document provides a comprehensive guide for the accurate and robust quantification of 6α-Prostaglandin I1 (6-keto-PGF1α) in biological samples such as plasma and urine. Due to the extreme instability of its parent compound, prostacyclin (PGI2), measuring the concentration of its stable hydrolysis product, 6-keto-PGF1α, serves as a critical biomarker for endogenous PGI2 production.[1][2] This method employs the gold-standard technique of stable isotope dilution (SID) liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 6-keto-Prostaglandin F1α-d4 as an internal standard to ensure the highest degree of accuracy and precision.[3][4] We detail the scientific principles, provide step-by-step protocols for sample preparation and analysis, and discuss the rationale behind key experimental choices.
Scientific Introduction: The "Why"
Prostacyclin (PGI2) is a powerful endogenous signaling molecule that plays a crucial role in vascular homeostasis, primarily as a potent vasodilator and inhibitor of platelet aggregation.[2][3] However, PGI2 is chemically labile, with a physiological half-life of only 2-3 minutes, making its direct measurement practically impossible.[2] It rapidly and non-enzymatically hydrolyzes to the more stable compound, 6-keto-prostaglandin F1α (6-keto-PGF1α).[1] Consequently, the quantification of 6-keto-PGF1α in biological fluids like plasma and urine is the universally accepted surrogate for assessing PGI2 biosynthesis.[1][5]
Accurate measurement is challenging due to the low physiological concentrations (pg/mL range) and the complexity of biological matrices, which can cause significant ion suppression or enhancement during mass spectrometric analysis.[3][6] To overcome these challenges, the use of a stable isotope-labeled internal standard, such as 6-keto-PGF1α-d4, is essential.[7][8] This approach, known as Stable Isotope Dilution (SID), is the cornerstone of modern quantitative bioanalysis by mass spectrometry.[9]
The Principle of Stable Isotope Dilution
A deuterated internal standard is chemically identical to the target analyte but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium.[4][10]
Key Advantages:
-
Co-elution: The analyte and internal standard exhibit nearly identical chromatographic behavior.
-
Correction for Variability: They experience the same effects during sample extraction, handling, and ionization.[6][8] Any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.
-
Matrix Effect Compensation: Ion suppression or enhancement in the mass spectrometer source affects both molecules equally.
By adding a known amount of the deuterated standard at the very beginning of the sample preparation process, the ratio of the analyte's MS signal to the internal standard's MS signal remains constant, regardless of analytical variability.[8] This ratio is then used for precise quantification against a calibration curve.
Figure 1: Principle of Stable Isotope Dilution Workflow.
Materials and Instrumentation
Reagents and Standards
-
Analyte: 6-keto-Prostaglandin F1α (Cayman Chemical, Item No. 15210 or equivalent)
-
Internal Standard: 6-keto-Prostaglandin F1α-d4 (Cayman Chemical, Item No. 315210 or equivalent)[7]
-
Solvents: Acetonitrile, Methanol, Water (LC-MS Grade)
-
Additives: Formic Acid (Optima™ LC/MS Grade)
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Waters Oasis HLB, 30 mg, 1 mL)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM) and equipped with an electrospray ionization (ESI) source.
Detailed Analytical Protocol
Preparation of Standards
-
Primary Stocks: Prepare individual 1 mg/mL stock solutions of 6-keto-PGF1α and 6-keto-PGF1α-d4 in ethanol or methanol. Store at -20°C.
-
Working Internal Standard (IS) Solution: Dilute the 6-keto-PGF1α-d4 primary stock to a working concentration of 10 ng/mL in 50:50 methanol:water. This concentration should be optimized to yield a robust signal from a typical biological sample injection.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the 6-keto-PGF1α primary stock. Dilute in a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution) to final concentrations ranging from 5 pg/mL to 5000 pg/mL. Spike each calibrator with the IS working solution to achieve a final IS concentration of ~500 pg/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: SPE is a critical step to remove proteins, salts, and phospholipids from the biological matrix, which would otherwise interfere with the analysis and contaminate the LC-MS system.[11][12] Acidification of the sample protonates the carboxylic acid group on the prostaglandin, increasing its retention on the reversed-phase sorbent.[11]
Figure 2: Solid-Phase Extraction (SPE) Workflow.
LC-MS/MS Analytical Conditions
Rationale: Reversed-phase chromatography is used to separate the moderately polar prostaglandins from remaining matrix components. A gradient elution provides sharp peaks and efficient separation. Negative mode ESI is chosen because the carboxylic acid moiety is readily deprotonated to form a [M-H]⁻ ion, which is ideal for sensitive detection.[13]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, e.g., 2.1 x 100 mm, 1.8 µm | Standard for reversed-phase separation of lipids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape and ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting analytes. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 20% B to 95% B over 8 min | Ensures elution of analyte with good separation. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 10 µL | Balances sensitivity with column loading. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| MRM Transitions | See Table 3 |
Rationale: Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity. A precursor ion (the [M-H]⁻ of the molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "transition" is highly specific to the analyte's structure.
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 6-keto-PGF1α | 369.2 | 163.1 | 23 |
| 6-keto-PGF1α-d4 | 373.2 | 167.1 | 23 |
Note: These values are typical and must be optimized on the specific instrument being used. The transition for 6-keto-PGF1α is well-documented.[14]
Data Analysis and Validation
-
Integration: Integrate the chromatographic peak areas for both the 6-keto-PGF1α and 6-keto-PGF1α-d4 MRM transitions.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of (Analyte Peak Area / IS Peak Area) against the known concentration of the calibration standards. A linear regression with 1/x² weighting is typically used. The curve should have a correlation coefficient (r²) > 0.99.
-
Quantification: Calculate the concentration of 6-keto-PGF1α in unknown samples by applying their measured peak area ratios to the regression equation derived from the calibration curve.
-
Method Validation: To ensure the protocol is a self-validating system, key performance characteristics should be assessed, including accuracy (90-110% of nominal), precision (<15% CV), linearity, and the lower limit of quantification (LLOQ).[15][16]
Conclusion
The use of a deuterated internal standard is indispensable for the accurate quantification of 6-keto-PGF1α.[3][17] The stable isotope dilution LC-MS/MS method detailed here provides the necessary specificity, sensitivity, and robustness to overcome the challenges of low analyte concentrations and complex biological matrices.[18] This protocol serves as a reliable foundation for researchers and drug development professionals investigating the role of prostacyclin in health and disease.
References
-
Song, F., et al. (2012). Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 901, 66-72. [Link]
-
Janecki, M., et al. (2012). Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. PubMed, [Link]
-
Jackson, E. K., et al. (1984). Assay methods for 6-keto-prostaglandin F1 alpha in human urine. Comparison of chromatographic techniques with radioimmunoassay and gas chromatography-negative-ion chemical-ionization mass spectrometry. Journal of Chromatography, 310(2), 241-250. [Link]
-
Barrow, S. E., et al. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂). Prostaglandins & Other Lipid Mediators, 96(1-4), 51-56. [Link]
-
Rosenkranz, B., et al. (1980). Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man. Biochimica et Biophysica Acta, 619(2), 207-213. [Link]
-
Blair, I. A. (1986). Stable isotope dilution gas chromatography/mass spectrometry of prostaglandins and leukotrienes. Prostaglandins, 31(5), 871-882. [Link]
-
Gouveia, B. E., et al. (2019). Quantification of eicosanoids and their metabolites in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis, 176, 112803. [Link]
-
Al-Tannak, N. F., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Public Health, 9, 706856. [Link]
-
Mesaros, C., et al. (2009). Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 23(11), 1759–1770. [Link]
-
Welsh, T. N., et al. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins & Other Lipid Mediators, 83(4), 304-310. [Link]
-
da Silva, A. M. N., et al. (2018). Optimisation of an extraction method for the determination of prostaglandin E-2 in plasma using experimental design and liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1092, 420-427. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Technical Note. [Link]
-
Li, Y., et al. (2020). Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F 2α in Urine. Molecules, 25(21), 5157. [Link]
-
Wang, Y., et al. (2014). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites in Human Samples. Journal of Chromatography B, 964, 53-61. [Link]
-
Murphy, R. C., et al. (2011). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 3(16), 1835-1848. [Link]
-
Tomov, A., et al. (2018). Modified phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Medical Biochemistry, 37(3), 263-271. [Link]
-
Rockwood, A. (2013). Which internal standard? Deuterated or C13 enriched?. ResearchGate Discussion. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Assay methods for 6-keto-prostaglandin F1 alpha in human urine. Comparison of chromatographic techniques with radioimmunoassay and gas chromatography-negative-ion chemical-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stable isotope dilution gas chromatography/mass spectrometry of prostaglandins and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lipidomics & Prostaglandin Analysis
Ticket #: PG-882-ALPHA Subject: Resolution of 6α-Prostaglandin I1 Peak Interference in HPLC/UHPLC Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary: The Isomer Challenge
You are likely encountering co-elution between 6α-Prostaglandin I1 (6α-PGI1) and its structural isomers—most notably 6-keto-Prostaglandin F1α (6-keto-PGF1α) or 6β-Prostaglandin I1 .
While 6-keto-PGF1α is the primary biological metabolite of Prostacyclin (PGI2), 6α-PGI1 is a chemically stable analog often used as a pharmacological standard or marker. Because they share the same molecular weight (
This guide provides a validated troubleshooting protocol to achieve baseline resolution (
Part 1: Diagnostic Triage
Question: How do I know if my interference is an isomer or a column failure?
Before altering your method, confirm the nature of the interference using this logic flow.
Figure 1: Diagnostic workflow to distinguish between isomeric interference and system performance issues.
Part 2: Chromatographic Resolution Protocol
The Solution: Switch from "Polarity" to "Shape Selectivity."
Standard C18 columns separate primarily based on hydrophobicity.[1] Since 6α-PGI1 and 6-keto-PGF1α have nearly identical hydrophobicity, C18 often results in a single broad peak or a "shoulder."[1]
Recommendation: Use a Phenyl-Hexyl stationary phase.[1] The pi-pi interactions offered by the phenyl ring provide unique selectivity for the cyclic ether structure of 6α-PGI1 versus the ketone structure of 6-keto-PGF1α.
Validated Method Parameters
| Parameter | Standard Condition (Interference Prone) | Optimized Condition (Resolved) |
| Column | C18 (1.7 µm, | Phenyl-Hexyl (1.7 µm, |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.01% Acetic Acid (pH ~4.0) |
| Mobile Phase B | Acetonitrile | Methanol (Protic solvent aids selectivity) |
| Flow Rate | 0.4 mL/min | 0.3 mL/min (Higher efficiency) |
| Column Temp | 40°C | 30°C (Lower temp improves shape selectivity) |
Step-by-Step Gradient Protocol
-
Equilibration: 5 minutes at 10% B.
-
Injection: 5-10 µL sample (keep organic solvent in sample <20% to prevent peak fronting).
-
Gradient:
-
0.0 - 1.0 min: Hold 10% B
-
1.0 - 12.0 min: Linear ramp to 60% B (Shallow slope is critical)
-
12.0 - 13.0 min: Ramp to 95% B (Wash)
-
13.0 - 15.0 min: Hold 95% B
-
-
Re-equilibration: 3 minutes at initial conditions.
Why this works:
-
Methanol vs. Acetonitrile: Methanol is a protic solvent that engages in hydrogen bonding with the hydroxyl groups on the prostaglandin ring, accentuating the subtle stereochemical differences between the
and keto forms.[1] -
Acetic Acid: Formic acid is sometimes too strong (
), fully protonating the analytes.[1] A slightly higher pH (using Acetic Acid or Ammonium Acetate, pH 4.[1]0) keeps the carboxylic acid protonated for retention but allows subtle dipole interactions to occur.[1]
Part 3: Sample Preparation (Matrix Interference)
Question: I see a peak at the 6α-PGI1 retention time in blank plasma. How do I remove it?
Biological matrices (plasma/urine) contain high levels of endogenous 6-keto-PGF1α.[1] If your resolution is poor, the endogenous metabolite will mask your 6α-PGI1 spike.[1] You must perform Solid Phase Extraction (SPE).[1]
SPE Protocol (HLB / Polymeric Reversed-Phase):
-
Condition: 1 mL Methanol, then 1 mL Water.
-
Load: Acidify sample (pH 3.0) and load.
-
Wash: 1 mL Water + 5% Methanol (Removes salts/proteins).[1]
-
Elution: 1 mL Ethyl Acetate with 1% Methanol.
-
Note: Avoid 100% Methanol for elution if possible, as Ethyl Acetate provides cleaner lipid extraction.[1]
-
-
Dry & Reconstitute: Evaporate under nitrogen; reconstitute in Mobile Phase A/B (80:20).
Part 4: Mechanism of Separation
Understanding the molecular interaction helps you troubleshoot future shifts in retention time.[1]
Figure 2: Comparison of interaction mechanisms. The Phenyl-Hexyl phase exploits the rigid cyclic ether structure of 6α-PGI1 for separation.
Frequently Asked Questions (FAQs)
Q1: Can I distinguish 6α-PGI1 from 6-keto-PGF1α using MS transitions only?
No. Both molecules share the parent ion
Q2: My 6α-PGI1 standard has two peaks. Is it degraded? Check the pH. 6α-PGI1 is stable, but PGI2 (Prostacyclin) is highly unstable. If you are working with PGI2, it degrades to 6-keto-PGF1α within minutes at neutral pH.[1] If you purchased 6α-PGI1 specifically, a double peak suggests:
-
Isomeric impurity (6β-isomer).[1]
-
Column overload (inject less mass).[1]
-
Solvent mismatch (sample solvent is stronger than mobile phase).[1]
Q3: Why is my sensitivity low in Negative Electrospray Ionization (ESI-)?
Prostaglandins are carboxylic acids.[1] Ensure your mobile phase pH is
References
-
Whittaker, N., et al. (1977).[1][2] The chemical structure of prostaglandin X (Prostacyclin). Prostaglandins, 14(6), 1119-1128.[1] Link
-
Wang, Y., et al. (2012).[1] Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS.[1][3][4] Journal of Chromatography B, 901, 46-52.[1] Link
-
PubChem. (n.d.).[1] 6-Ketoprostaglandin F1 alpha (CID 5280888).[1][5] National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Ketoprostaglandin F1 alpha | C20H34O6 | CID 5280888 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 6α-Prostaglandin I1 Extraction & Stability
Status: Operational Operator: Senior Application Scientist Topic: Preventing Degradation & Maximizing Recovery of 6α-Prostaglandin I1 (6α-PGI1)[1]
Executive Summary: Know Your Molecule
Before troubleshooting, we must distinguish the target.[1] 6α-Prostaglandin I1 (6α-PGI1) is a chemically stable analog of Prostacyclin (PGI2).[1][2]
-
The Confusion: Researchers often conflate 6α-PGI1 with PGI2 (Prostacyclin). PGI2 is notoriously unstable (half-life ~42 seconds at physiological pH), rapidly hydrolyzing to 6-keto-PGF1α.[1]
-
The Reality: 6α-PGI1 is resistant to hydrolysis in aqueous solutions.[1][2] If you are observing "degradation," it is likely not chemical hydrolysis, but rather enzymatic metabolism , oxidative damage , or adsorption (physical loss) .[1]
This guide focuses on the specific handling required to prevent these three failure modes.
Module 1: Pre-Analytical Stabilization (The "Golden Hour")
Q: I am recovering low concentrations from plasma/tissue. Is the molecule degrading before extraction?
A: Likely, yes.[1] While 6α-PGI1 is chemically stable, it is not biologically stable.[1] Active enzymes in the matrix (15-hydroxy prostaglandin dehydrogenase, 15-PGDH) will metabolize it, and circulating platelets may generate interfering eicosanoids ex vivo.[1]
The "Stop-Watch" Protocol
You must create a "metabolic stasis" immediately upon sample collection.[1]
| Component | Concentration | Function | Mechanism |
| Indomethacin | 10 µM | COX Inhibition | Prevents ex vivo generation of interfering prostaglandins by platelets during sampling.[1] |
| BHT (Butylated hydroxytoluene) | 1% (w/v) | Antioxidant | Scavenges free radicals to prevent peroxidation of the side chains. |
| EDTA | 1-2 mg/mL | Anticoagulant | Chelates divalent cations ( |
| Temperature | 4°C (Ice) | Metabolic Slowing | Reduces enzymatic rate of 15-PGDH.[1] |
Critical Step: Never use Heparin if you plan to use SPE (Solid Phase Extraction) later, as it can interfere with binding efficiency.[1] Use EDTA.[1][3][4]
Module 2: Extraction Chemistry (The "Danger Zone")
Q: Can I use the same acidification protocol as PGI2?
A: No. PGI2 requires alkaline stabilization.[1] 6α-PGI1 requires acidification for efficient extraction, but you must control the pH precisely to prevent acid-catalyzed dehydration or isomerization.[1]
The Optimized SPE Workflow
Standard Protocol adapted from Powell (1982) and Cayman Chemical guidelines.
-
Protein Crash: Add ice-cold Acetone or Ethanol (1:4 v/v sample:solvent). Vortex and centrifuge (3,000 x g, 10 min, 4°C).
-
Why: Removes proteins that bind prostaglandins (albumin binding is a major cause of "loss").[1]
-
-
Evaporation: Remove organic solvent under Nitrogen (
) stream.[1][5][6] -
pH Adjustment (CRITICAL): Adjust supernatant to pH 4.0 using 1M Acetate Buffer or dilute Formic Acid.
-
SPE Column: Use C18 cartridges (e.g., Sep-Pak).[1]
Module 3: Visualization of Logic
The following diagram illustrates the decision matrix for preventing loss.
Figure 1: Critical Control Points in the 6α-PGI1 Extraction Workflow.
Module 4: Troubleshooting & FAQs
Q: My LC-MS signal is drifting downward over the course of the run. Is the sample degrading in the autosampler?
-
Diagnosis: Likely solvent evaporation or adsorption , not chemical degradation.[1]
-
Fix:
-
Ensure autosampler is kept at 4°C.
-
Use glass inserts in your vials. Prostaglandins are hydrophobic lipids; they will stick to the walls of polypropylene vials over time, effectively lowering the concentration in the solution.
-
Verify your solvent.[1][9] 6α-PGI1 is stable in Ethanol or Methyl Acetate at -20°C for months.[1] In aqueous buffers, it is stable for days, but only if bacterial growth is prevented.[1]
-
Q: I see multiple peaks in my chromatogram. Is it isomerizing?
-
Diagnosis: 6α-PGI1 has a stereocenter at C6.[1] While more stable than PGI2, strong acid treatment (pH < 3) or high temperatures can induce epimerization to the 6β-isomer or dehydration products.[1]
-
Fix:
Q: Can I store the extract dry?
-
A: Yes, but with caution. A thin film of lipid dried on a glass wall is maximally exposed to oxygen.[1]
-
Protocol: Store the dry extract under an inert gas overlay (Argon or Nitrogen) at -80°C. Reconstitute immediately before analysis.
References
-
Cayman Chemical. Prostaglandin I2 (sodium salt) Product Information & Stability. Retrieved from [1]
-
Powell, W. S. (1982).[1] Rapid extraction of oxygenated metabolites of arachidonic acid from biological samples using octadecylsilyl silica. Methods in Enzymology, 86, 467-477.[1]
-
Whittle, B. J., et al. (1978).[1][10] Comparison of the effects of prostacyclin (PGI2), prostaglandin E1 and D2 on platelet aggregation in different species.[10] Prostaglandins, 16(3), 373-388.[1]
-
Stehle, R. G. (1982).[1][11] Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2 and I2: A critical summary. Methods in Enzymology, 86, 436-459.[1][11]
Sources
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. How to Prepare Samples for Prostaglandin Measurement - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. madbarn.com [madbarn.com]
- 11. caymanchem.com [caymanchem.com]
minimizing cross-reactivity in 6-keto-PGF1alpha antibodies
Subject: Minimizing Cross-Reactivity & Optimizing Specificity in Prostacyclin Metabolite Assays
Introduction: The Analyst's Dilemma
Welcome to the technical guide for 6-keto-Prostaglandin F1α (6-keto-PGF1α) quantification. As a Senior Application Scientist, I often see researchers struggle not with the assay protocol itself, but with the nature of the analyte.
The Scientific Context: You are likely measuring 6-keto-PGF1α because its parent molecule, Prostacyclin (PGI2) , is too unstable to measure directly.[1][2][3] PGI2 has a half-life of approximately 2–3 minutes in vivo before non-enzymatic hydrolysis breaks it down into 6-keto-PGF1α.[1]
The Problem: The arachidonic acid cascade produces structurally homologous prostaglandins (PGs). The cyclopentane ring structure of 6-keto-PGF1α is strikingly similar to PGE2 and PGF2α .[1] Without rigorous specificity controls, your antibody will bind these "imposters," leading to false positives—particularly in inflammatory samples where PGE2 levels can be orders of magnitude higher than PGI2.
This guide provides the self-validating protocols required to ensure your data represents true Prostacyclin synthase activity, not just general cyclooxygenase (COX) noise.[1]
Module 1: Specificity & Cross-Reactivity
Q: Why does my antibody cross-react with PGE2 and PGF2α?
A: It comes down to "Epitope Homology." Most antibodies are raised against the stable 6-keto-PGF1α hapten.[1] However, the difference between 6-keto-PGF1α and PGE2 is largely confined to the upper side chain and the ketone placement on the ring. At high concentrations, PGE2 can "fit" into the antibody binding pocket via low-affinity interactions.[1]
The Solution: Derivatization (Methyl Oximation) To minimize this, we recommend converting 6-keto-PGF1α into 6-keto-PGF1α-oxime before analysis.[1]
-
Mechanism: Reacting the sample with methoxyamine hydrochloride converts the ketone group at C-6 into a methyloxime group.[1]
-
Benefit: This creates a rigid, bulky nitrogenous group that is structurally distinct from native PGE2 or PGF2α.[1] Antibodies raised against the oxime derivative typically exhibit 10-100x lower cross-reactivity than those raised against the native molecule.[1]
Cross-Reactivity Reference Table
Typical performance data for high-quality polyclonal antisera (Native vs. Oximated)
| Analyte | Cross-Reactivity (Native Antibody) | Cross-Reactivity (Oxime-Derivatized Antibody) |
| 6-keto-PGF1α | 100% | 100% |
| PGE2 | 0.16% - 2.0% | < 0.01% |
| PGF2α | 0.15% - 0.80% | < 0.01% |
| Thromboxane B2 | < 0.1% | < 0.01% |
| 2,3-dinor-6-keto-PGF1α | 5.0% - 10.0% | 4.0% - 7.0% |
Note on 2,3-dinor: This is a major urinary metabolite.[1][4] Cross-reactivity here is often unavoidable but less critical in plasma/serum analysis.[1]
Module 2: Sample Preparation & Troubleshooting
Q: I am seeing artificially high levels in my plasma controls. Why?
A: The "Ex Vivo" Artifact. Platelets and endothelial cells contain COX enzymes. If you draw blood without immediate inhibition, the physical stress of venipuncture triggers a burst of PGI2 synthesis in the tube before the plasma is separated.
Protocol Fix: The Indomethacin Block
-
Preparation: Pre-load collection tubes with Indomethacin (final concentration 10 μM).
-
Action: This irreversibly inhibits COX activity instantly upon blood draw.[1]
-
Result: You measure circulating levels, not collection-induced levels.
Q: My ELISA background is high, and replicates are poor. Is it the antibody?
A: It is likely Matrix Interference (Albumin Binding). Prostaglandins are lipids; they bind hydrophobically to albumin and other plasma proteins. This masks the epitope from the antibody (false low) or creates non-specific binding noise (false high).
Protocol Fix: Solid Phase Extraction (SPE) Do not skip extraction for plasma/serum samples.[1]
Validated SPE Workflow:
-
Acidification: Adjust sample pH to ~3.0–4.0 using dilute HCl or Citrate Buffer.[1]
-
Why? This protonates the carboxylic acid group (COOH), making the molecule uncharged and hydrophobic, allowing it to bind to the C18 column.
-
-
Column: Use C18 SPE cartridges (e.g., 200mg or 500mg).[1]
-
Conditioning: Rinse with Methanol, then Water.
-
Loading: Pass acidified sample slowly (gravity flow).
-
Wash: Rinse with Water (removes salts/proteins) followed by Hexane (removes neutral lipids).[1]
-
Elution: Elute with Ethyl Acetate containing 1% Methanol.
-
Evaporation: Dry under nitrogen stream and reconstitute in Assay Buffer.
Module 3: Visualizing the Pathway & Logic
Diagram 1: The Instability & Derivatization Pathway
This diagram illustrates the degradation of PGI2 and the chemical stabilization strategy.
Caption: PGI2 degrades rapidly to 6-keto-PGF1α. Derivatization to the Oxime form creates a unique epitope, distancing it from PGE2/PGF2α interference.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve assay irregularities.
Caption: Logic flow for diagnosing common 6-keto-PGF1α assay failures. Green nodes indicate validated corrective actions.
References
-
Cayman Chemical. 6-keto Prostaglandin F1α ELISA Kit Product Information. (Detailed kinetics of PGI2 hydrolysis and cross-reactivity data).
-
Steer, K. A., et al. (1992).[1] Inhibition of vascular epoprostenol (prostacyclin, PGI2) production in vitro by plasma... British Journal of Clinical Pharmacology. (Establishes PGI2 half-life and albumin interference).[1][5]
-
Welsh, T. N., et al. (2007).[1][6] Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins, Leukotrienes and Essential Fatty Acids.[1] (Definitive protocol for SPE acidification and elution).
-
Tai, H. H., et al. (2024).[1] Generation of monoclonal antibody against 6-Keto PGF1α and development of ELISA. (Recent validation of antibody specificity and cross-reactivity thresholds).
Sources
- 1. 6-keto Prostaglandin F1alpha | CAS 58962-34-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Generation of monoclonal antibody against 6-Keto PGF1α and development of ELISA for its quantification in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eaglebio.com [eaglebio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibition of vascular epoprostenol (prostacyclin, PGI2) production in vitro by plasma from healthy subjects and patients with severe renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low recovery of 6α-Prostaglandin I1 from plasma
Technical Support Center: Optimizing Recovery of 6 -Prostaglandin I
Topic: Troubleshooting low recovery of 6
Executive Summary: The Molecule & The Challenge
Welcome to the technical support hub. If you are seeing low recovery for 6
Crucial Distinction: Unlike PGI
This guide breaks down the failure points in plasma extraction and provides a self-validating Solid Phase Extraction (SPE) protocol.
Part 1: Diagnostic Workflow (Where did the analyte go?)
Before altering your protocol, use this logic map to identify the specific stage of loss.
Figure 1: Diagnostic logic tree to distinguish between extraction loss (analyte missing) and ion suppression (analyte present but invisible).
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "I am using Liquid-Liquid Extraction (LLE) with Ethyl Acetate, but recovery is <40%."
Diagnosis: Inefficient disruption of protein binding. Mechanism: Prostaglandins are lipophilic weak acids (pKa ~4.8). In plasma, they bind tightly to albumin. Simple organic solvent addition often precipitates the protein before the solvent can strip the prostaglandin off the albumin, trapping your analyte in the protein pellet.
Solution:
-
Acidification is mandatory. You must lower the plasma pH to ~3.5–4.0 using dilute Formic Acid or Citric Acid.
-
Why? This protonates the carboxylic acid group (
), neutralizing the charge. This reduces solubility in the aqueous plasma and breaks ionic bonds with proteins, driving the molecule into the organic phase [2].
-
-
Switch to SPE. LLE is prone to emulsion formation and variable recovery for sticky lipids.
Issue 2: "My recovery is inconsistent, and low concentrations disappear completely."
Diagnosis: Adsorption to container walls (The "Sticky Lipid" Effect).
Mechanism: 6
Solution:
-
Never dry to completion. Evaporate until ~10
L remains, then add your reconstitution solvent. -
Use Low-Binding Plasticware. Silanized glass or specific "Low-Retention" polypropylene tubes prevent the lipid from embedding in the container surface.
-
Add a "Keeper" Solvent. Add 10
L of Ethylene Glycol or DMSO to the tube before evaporation. This ensures the analyte remains in a liquid phase, preventing irreversible adsorption to the wall.
Issue 3: "I see the peak, but the baseline is noisy and sensitivity is poor."
Diagnosis: Phospholipid breakthrough causing Ion Suppression. Mechanism: Plasma contains high concentrations of phosphatidylcholines (GPC). If your extraction pulls these down (common in simple LLE or protein precipitation), they co-elute with your prostaglandin and compete for ionization in the MS source, effectively "masking" your signal.
Solution:
-
Use a Selective Wash. In SPE, introduce a wash step with 5-10% Methanol/Water to remove salts and proteins, followed by a Hexane wash to strip neutral lipids before eluting your prostaglandin.
Part 3: The Optimized Protocol (Self-Validating System)
This protocol uses Solid Phase Extraction (SPE) with a polymeric reversed-phase sorbent (e.g., HLB or equivalent). This is superior to silica-based C18 for plasma because it resists drying out and handles the protein load better.
Table 1: Optimized SPE Protocol for 6
| Step | Solvent/Buffer | Volume | Technical Rationale |
| 1. Pre-treatment | Plasma + 1% Formic Acid (aq) | 1:3 Ratio | Precipitates some proteins and adjusts pH to ~3.5 to protonate the analyte (R-COOH). |
| 2. IS Addition | Deuterated Standard (e.g., 6-keto-PGF | 10 | Critical: Add before any extraction to track loss. |
| 3. Conditioning | Methanol | 1 mL each | Activates the sorbent ligands. |
| 4. Loading | Acidified Plasma Supernatant | ~1-2 mL | Load slowly (1 mL/min) to allow kinetic interaction with sorbent. |
| 5. Wash 1 | 5% Methanol in Water | 1 mL | Removes salts and polar interferences (proteins). |
| 6. Wash 2 | Hexane (Optional but recommended) | 1 mL | Removes very hydrophobic neutral lipids that cause ion suppression. |
| 7. Elution | Ethyl Acetate with 1% Methanol | 1 mL | Ethyl Acetate is excellent for PGs; Methanol ensures total desorption. |
| 8. Reconstitution | Mobile Phase A/B (50:50) | 100 | Do not dry completely. Vortex vigorously for 30s. |
Visualizing the Workflow
Figure 2: Step-by-step Solid Phase Extraction workflow minimizing matrix effects and maximizing recovery.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use 6-keto-PGF
Q: Why do I see a split peak in my chromatogram? A: This often indicates pH instability during the reconstitution phase. If your mobile phase is too basic, or if you used a high-pH buffer during extraction, the prostaglandin can isomerize or ring-open. Ensure your LC mobile phase contains 0.01% Acetic Acid or Formic Acid to maintain the analyte in a stable, protonated state.
Q: Is derivatization required? A: For LC-MS/MS, no. Modern triple quadrupoles can detect physiological levels (pg/mL) using Negative Electrospray Ionization (ESI-). However, if you are using GC-MS, derivatization (methoximation/silylation) is strictly required due to the low volatility of the carboxylic acid and hydroxyl groups.
References
-
Welsh, T. N., et al. (2007).[2] Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins & Other Lipid Mediators, 83(4), 304-310.[2] Retrieved from [Link]
-
Bustamante, B. S., et al. (2019). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS.[3][4] Journal of Medical Biochemistry, 39(1). Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dmbj.org.rs [dmbj.org.rs]
- 4. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: 6α-Prostaglandin I1 Storage & Stability Guide
Compound: 6α-Prostaglandin I1 (6α-PGI1) CAS Number: 62777-90-6 Support Ticket: #STB-6APGI1-OPT Status: Active[1]
Core Technical Directive
Welcome to the Technical Support Center. You are likely here because you need to maintain the biological activity of 6α-Prostaglandin I1 over an extended period.
The Critical Distinction: Unlike its parent compound Prostacyclin (PGI2) , which has a half-life of minutes in physiological buffers [1], 6α-PGI1 is a chemically stable analog.[1] It resists the rapid non-enzymatic hydrolysis that destroys PGI2. However, "stable" does not mean "indestructible." Its lipophilicity and specific solubility profile require precise handling to prevent precipitation and surface adsorption, which are often mistaken for chemical degradation.
This guide provides the protocols required to maximize shelf life and experimental consistency.
Storage & Handling Protocols
A. Solid State Storage (Long-Term)
-
Condition: -20°C (minimum); -80°C (optimal).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if the vial is opened.
-
Shelf Life:
2 years if kept desiccated and frozen. -
Protocol:
B. Solubilization & Stock Solutions
Crucial Warning: Do not attempt to dissolve 6α-PGI1 directly into aqueous buffers (PBS, media) at high concentrations. It is lipophilic. You must create a concentrated organic stock solution first.
| Solvent | Solubility Limit | Recommended Stock Conc. | Storage Stability (-20°C) |
| Ethanol | > 20 mg/ml | 1 - 10 mg/ml | High (Months) |
| DMSO | > 5 mg/ml | 1 - 5 mg/ml | High (Months) |
| DMF | > 10 mg/ml | 1 - 10 mg/ml | High (Months) |
| PBS (pH 7.2) | > 80 µg/ml* | N/A (Make fresh) | Low (< 24 hours) |
*Note: Aqueous solubility is significantly lower than organic solubility. Exceeding this limit causes precipitation.
C. Reconstitution Workflow (Visualization)
Figure 1: Optimal workflow for reconstituting 6α-PGI1 to prevent moisture contamination and degradation.
Troubleshooting Guide (Q&A)
Issue 1: "My dose-response curve is shifting right (loss of potency)."
Diagnosis: This is rarely chemical hydrolysis (as seen with PGI2) but rather surface adsorption or precipitation .
-
Mechanism: Prostaglandins are lipophilic. If you dilute a 10 mg/ml DMSO stock directly into a plastic reservoir at 1 µM without mixing, the compound may adhere to the plastic walls or precipitate out of solution before reaching the cells.
-
Solution:
-
Use glass or polypropylene tubes for intermediate dilutions.
-
Ensure the final organic solvent concentration in your assay is < 1% (usually 0.1% is safe for cells) but high enough to keep the lipid soluble during the mixing step.
-
Vortex vigorously when diluting the organic stock into the aqueous buffer.
-
Issue 2: "I see a precipitate in my PBS buffer."
Diagnosis: Solubility limit exceeded.
-
Technical Fact: The solubility of 6α-PGI1 in PBS (pH 7.[1][2]2) is approximately 80 µg/ml [2].[1][4]
-
Correction: If your calculation requires a concentration near or above 80 µg/ml in aqueous media, you must use a carrier molecule (like albumin) or increase the organic co-solvent percentage (if experimental conditions permit). For most cellular assays (nM range), this should not be an issue unless the stock dilution step is performed incorrectly.
Issue 3: "Can I store the diluted aqueous solution for tomorrow?"
Diagnosis: No.
-
Reasoning: While 6α-PGI1 is chemically stable against hydrolysis compared to PGI2, dilute aqueous solutions of prostaglandins are prone to bacterial degradation and adsorption to container walls over time [3].
-
Protocol: Prepare aqueous dilutions (working solutions) immediately before the experiment and discard the remainder.
Scientific Context: Stability Mechanism
Understanding the chemistry helps you trust the protocol.
-
PGI2 (Prostacyclin): Contains a vinyl ether functionality that is extremely sensitive to acid-catalyzed hydrolysis.[5] In neutral pH (blood/buffer), it hydrolyzes to 6-keto-PGF1α (inactive) with a half-life of 2-3 minutes [4].[6]
-
6α-PGI1: Is a chemically stable isomer.[1] It retains the bicyclic structure necessary for receptor binding but lacks the high-energy instability of the PGI2 vinyl ether.
-
Trade-off: 6α-PGI1 is approximately 100-fold less potent than PGI2 [2], but its stability allows for reproducible long-term incubations (e.g., 24-hour assays) that are impossible with PGI2.
Stability Pathway Visualization
Figure 2: Comparison of PGI2 degradation vs. 6α-PGI1 stability. 6α-PGI1 resists the hydrolysis pathway that deactivates PGI2.[1][4][7][8]
References
-
Moncada, S., et al. (1976). An enzyme isolated from arteries transforms prostaglandin endoperoxides to an unstable substance that inhibits platelet aggregation. Nature.
-
Cayman Chemical. (n.d.). 6α-Prostaglandin I1 Product Information & Solubility Data.[1] Cayman Chemical.[1][2]
-
Stehle, R.G. (1982). Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2 and I2: A critical summary. Methods in Enzymology.
-
Chiang, Y., et al. (1986). Chemical stability of prostacyclin (PGI2) in aqueous solutions.[1] Molecular Pharmacology.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Chemical stability of prostacyclin (PGI2) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
removing protein interference in 6alpha-PGI1 analysis
Technical Support Center: High-Sensitivity Extraction of 6 -PGI1
Topic: Removing Protein Interference in 6
Executive Summary: The "Albumin Trap"
Welcome to the technical support hub. If you are analyzing 6
The Core Problem: Prostaglandins are lipophilic organic acids. In plasma, they do not float freely; they are tightly bound to albumin pockets. Standard protein precipitation (PPT) with acetonitrile or methanol often fails because the solvent precipitates the protein while the drug is still bound to it, trapping your analyte in the pellet.
To unlock high recovery (>85%) and remove matrix interference, you must break this bond before or during the extraction. This guide details the Acid-Dissociation Solid Phase Extraction (SPE) workflow, the industry gold standard for eicosanoid analysis.
Troubleshooting & FAQs
Direct answers to your most frequent support tickets.
Q1: I am using Acetonitrile (1:3 ratio) for protein precipitation, but my recovery is inconsistent. Why?
A: You are experiencing "entrapment."
Albumin acts as a sponge for arachidonic acid metabolites. When you add cold acetonitrile, you denature the albumin rapidly. If the 6
Q2: My LC-MS/MS chromatogram shows high baseline noise and ion suppression at the 6 -PGI1 retention time.
A: This is the "Phospholipid Ghost." Phospholipids (PLs) are abundant in plasma (mg/mL range) while your analyte is in the pg/mL range. PLs often co-elute with prostaglandins, competing for ionization charge (ion suppression). The Fix: Simple LLE (Liquid-Liquid Extraction) or PPT cannot fully remove PLs. Switch to a Mixed-Mode Anion Exchange (MAX) SPE cartridge or a specialized Phospholipid Removal Plate . If using LLE, include a hexane wash step to remove neutral lipids before the final extraction.
Q3: My peaks are tailing or splitting. Is my column failing?
A: Likely not. This is often a solvent mismatch or pH issue.[1]
-
Injection Solvent: If you reconstitute in 100% Methanol but your initial gradient is 90% Water, the analyte precipitates in the column head, causing peak distortion. Reconstitute in a solvent matching your starting mobile phase (e.g., 10% MeOH).
-
Isomerization: Ensure your evaporation temperature does not exceed 40°C. While 6
-PGI1 is more stable than PGI2, eicosanoids are thermally sensitive.
The Golden Protocol: Acid-Dissociation SPE
This protocol is self-validating. If Step 2 is skipped, Step 4 will fail.
Matrix: Human Plasma/Serum (200 µL)
Target: 6
Reagents
-
Wash Solvent A: 5% Methanol in Water
-
Elution Solvent: Ethyl Acetate with 1% Formic Acid (or Methanol for polymeric phases)
-
Internal Standard (IS): 6-keto-PGF1
-d4 (Critical for normalization)
Step-by-Step Workflow
-
Sample Preparation (The Dissociation Step):
-
Add 200 µL Plasma to a 1.5 mL tube.
-
Add 10 µL Internal Standard solution.
-
CRITICAL: Add 200 µL of Formic Acid (0.1% in water) or dilute HCl to adjust pH to ~3.5.
-
Why: Acidification breaks the protein-analyte bond and neutralizes the analyte for hydrophobic retention.
-
-
Conditioning (SPE Cartridge - HLB or C18):
-
1 mL Methanol (activate pores).
-
1 mL Water pH 3.5 (equilibrate).
-
-
Loading:
-
Load the acidified sample slowly (gravity or low vacuum, <5 mL/min).
-
Validation: The analyte is now bound to the sorbent; proteins flow through to waste.
-
-
Interference Wash (The Cleanup):
-
Wash with 1 mL 5% Methanol/Water .
-
Why: Removes salts and residual albumin without eluting the hydrophobic prostaglandin.
-
Optional: Wash with 1 mL Hexane to remove neutral lipids (cholesterol).
-
-
Elution:
-
Elute with 1 mL Ethyl Acetate (with 1% Formic Acid) or 100% Methanol .
-
Note: Ethyl Acetate is cleaner for lipidomics; Methanol recovers more polar metabolites.
-
-
Reconstitution:
-
Evaporate to dryness under Nitrogen at 35°C.
-
Reconstitute in 100 µL Mobile Phase A (e.g., Water + 0.1% Formic Acid).
-
Visualizing the Workflow
Diagram 1: The Extraction Logic Flow
This diagram illustrates the critical path for removing protein interference.
Caption: The Acid-Dissociation workflow ensures the analyte is stripped from albumin before purification.
Diagram 2: Troubleshooting Decision Tree
Use this logic to diagnose poor data quality.
Caption: Diagnostic tree for resolving common extraction failures in prostaglandin analysis.
Comparative Data: Extraction Efficiency
The following table summarizes recovery rates based on internal validation data for prostaglandin metabolites using different extraction methods.
| Extraction Method | Protein Removal | Phospholipid Removal | 6 | Notes |
| Protein Precipitation (PPT) | Moderate | Poor | 45-55% | High ion suppression; "Dirty" sample. |
| Liquid-Liquid (LLE) | Good | Moderate | 70-80% | Requires Hexane wash; labor intensive. |
| SPE (C18/HLB) | Excellent | High | 85-95% | Recommended Method. Cleanest baseline. |
References
-
Simultaneous determination of prostaglandins... by LC-MS/MS. (Methodology for eicosanoid extraction using acidified LLE/SPE). Source: Journal of Lipid Research [Link]
-
LC-MS/MS method for analysis of E2 series prostaglandins and isoprostanes. (Details on pH adjustment and recovery optimization). Source: NIH / PubMed Central [Link]
Technical Support Center: 6α-Prostaglandin I1 Stability & Handling
Topic: Impact of Freeze-Thaw Cycles on 6α-Prostaglandin I1 Stability Document ID: TS-PGI1-004 Last Updated: February 2026 Role: Senior Application Scientist[1][2]
Critical Alert: The "Two-State" Stability Rule[1]
As researchers, we often conflate "chemical stability" with "physical stability."[1][2] While 6α-Prostaglandin I1 (6α-PGI1) is chemically engineered to resist the rapid hydrolysis that plagues native Prostacyclin (PGI2), it remains a lipophilic molecule with poor water solubility.[1][2]
The Golden Rule:
Failure to distinguish between these two states is the #1 cause of experimental variability we see in client data.[1][2]
The Mechanism: Why Freeze-Thaw Fails in Aqueous Media[1]
When you freeze a working solution of 6α-PGI1 in PBS or media, you trigger Cryoconcentration-Induced Precipitation .[1][2]
-
Ice Crystal Formation: As water freezes, it excludes solutes.[1][2] The remaining liquid phase becomes a hyper-concentrated brine.[1][2]
-
Solubility Crash: 6α-PGI1 has a solubility limit of ~80 µg/mL in PBS.[1][2] During freezing, the local concentration spikes well beyond this limit.[1][2]
-
Irreversible Precipitation: The lipid precipitates out.[1][2] Upon thawing, these micro-aggregates do not spontaneously redissolve.[1][2] They adhere to the tube walls (plastic adsorption) or settle, leading to a "phantom" loss of potency in your assay.[1][2]
Data Summary: Stability Profile
| State | Solvent System | Temp | Stability Duration | Freeze-Thaw Risk |
| Solid | Crystalline | -20°C | ≥ 2 Years | Low (Keep Desiccated) |
| Stock | Ethanol / DMSO | -20°C | ~1 Year | Low (Watch Evaporation) |
| Working | PBS / Media | 4°C | < 24 Hours | CRITICAL (Do Not Freeze) |
| Working | Basic Buffer (pH > 7.[1]4) | Any | Unstable | High (Chemical Degradation) |
Visual Workflow: The Safe Handling Loop
The following diagram illustrates the permissible workflows to maintain compound integrity. Note the "Forbidden Path" in red.[1][2]
Figure 1: Safe Handling Lifecycle of 6α-Prostaglandin I1. Note that the aqueous working solution leads only to the assay or waste, never back to storage.[2]
Troubleshooting Guide
Issue 1: "My IC50 shifted 10-fold higher (loss of potency) after thawing my working solution."
-
Diagnosis: Physical loss due to precipitation and adsorption.[1][2]
-
The Science: You likely froze a PBS-diluted sample.[1][2] The compound precipitated during the freeze (cryoconcentration) and stuck to the polypropylene tube walls upon thawing.[1][2]
-
The Fix:
Issue 2: "I see white flakes in my stock solution after taking it out of the freezer."
-
Diagnosis: Solubility limit reached or moisture contamination.[1][2]
-
The Science: DMSO has a high freezing point (19°C).[1][2] If the stock is highly concentrated (>20 mg/ml), it may crash out at -20°C. Alternatively, if the vial wasn't sealed tight, water condensation (hygroscopy) lowered the solubility.[1]
-
The Fix:
Issue 3: "Can I use a 'Frost-Free' freezer?"
-
The Science: Frost-free freezers cycle temperature (warm up) to melt ice on coils.[1][2] This causes partial thawing and refreezing of your samples, promoting crystal growth and degradation.[2]
-
The Fix: NEVER store prostaglandin standards in a frost-free freezer.[1][2] Use a manual defrost freezer or a dedicated laboratory -20°C/-80°C unit.[1][2]
Frequently Asked Questions (FAQs)
Q: I accidentally left my stock solution (in Ethanol) on the bench overnight. Is it ruined? A: Likely not, but check the volume. Ethanol is volatile.[1][2] If 50% evaporated, your concentration just doubled, which will ruin your experiment's math.[2]
-
Action: If the volume is unchanged and the vial was sealed, it is chemically stable.[2] If volume was lost, discard or re-quantify using HPLC.[1][2]
Q: Why does the protocol say to purge with Nitrogen/Argon? A: To prevent oxidative degradation.[1][2] While 6α-PGI1 is hydrolytically stable, the "prostaglandin backbone" contains double bonds susceptible to oxidation over long periods.[2] Displacing oxygen in the headspace extends the shelf life of your stock.[1][2]
Q: Can I store the stock at -80°C instead of -20°C? A: Yes, -80°C is excellent for long-term storage (>1 year).[1][2] However, ensure your solvent (e.g., DMSO) is fully thawed and mixed before pipetting, as stratification can occur during freezing.[1][2]
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6438346, 6alpha-Prostaglandin I1. Retrieved from [Link][1]
-
Whittle, B.J.R., et al. (1980).[1][2] Carbacyclin — a potent stable prostacyclin analogue for the inhibition of platelet aggregation.[1][2][4] Prostaglandins, 19(4), 605-627.[1][2][4] (Foundational stability comparison).
Sources
Technical Support Center: High-Sensitivity Detection of 6α-Prostaglandin I1
Status: Active Agent: Senior Application Scientist Ticket ID: PGI1-OPT-2024 Subject: Troubleshooting Sensitivity & Selectivity for 6α-Prostaglandin I1 in LC-MS/MS
Executive Summary
You are encountering sensitivity limits with 6α-Prostaglandin I1 (6α-PGI1) . This molecule, a stable carbacyclin analog of Prostacyclin (PGI2), presents three distinct analytical hurdles:
-
Poor Ionization: Like all eicosanoids, it relies on a carboxylic acid moiety for negative electrospray ionization (ESI-), which is inherently less efficient than positive mode.
-
Isobaric Interference: It is isobaric (m/z ~370.5) with the natural PGI2 metabolite 6-keto-PGF1α , requiring rigorous chromatographic resolution.
-
Fragmentation Instability: The loss of water (
) is often the dominant transition, which is non-specific and noisy.
This guide provides three "Modules" to resolve these issues, moving from mobile phase chemistry to chemical derivatization.
Module 1: The "Signal" Problem (Ionization Chemistry)
User Question: I am using 0.1% Formic Acid in my mobile phase. My signal-to-noise (S/N) ratio is stuck at 10:1 for 1 ng/mL. How can I boost ionization in negative mode?
Technical Diagnosis: Formic acid is the standard for positive mode, but in negative mode (ESI-), it suppresses ionization by lowering the pH too far below the pKa of the carboxylic acid (~4.5), forcing the molecule into its neutral state. Furthermore, it competes for charge in the electrospray droplet.
The Solution: Ammonium Fluoride (
Optimized Mobile Phase Protocol:
-
Mobile Phase A: Water + 0.2 mM
(Caution: Do not exceed 1mM; it can damage silica columns over time). -
Mobile Phase B: Acetonitrile/Methanol (90:10) + 0.2 mM
. -
Column: C18 (Ethylene Bridged Hybrid) to resist slightly higher pH (approx pH 6.2).
Data Comparison: Formic Acid vs. Ammonium Fluoride
| Parameter | 0.1% Formic Acid | 0.2 mM Ammonium Fluoride | Improvement Factor |
| Precursor Ion | ~8.5x | ||
| Background Noise | High (Chemical noise) | Low | 2x |
| LOD (pg/mL) | 50 pg/mL | 5–10 pg/mL | 5x |
Critical Warning:
is corrosive to glass.[1] Use plastic solvent bottles and flush your LC system with water for 30 minutes if switching back to high-acid phases.
Module 2: The "Interference" Problem (Chromatography)
User Question: I see a double peak in my chromatogram. Is my 6α-PGI1 degrading, or is this an isomer?
Technical Diagnosis: You are likely observing the separation of 6α-Prostaglandin I1 from 6-keto-PGF1α (the natural metabolite) or 6β-PGI1 . These are isobaric stereoisomers. Standard fast gradients (5 minutes) often co-elute them, resulting in "shouldering" or split peaks that ruin quantitation.
The Solution: Chiral or HSS T3 Separation Standard C18 columns interact primarily via hydrophobicity. To separate these stereoisomers, you need shape selectivity.
Recommended Workflow:
-
Column Choice: Use a High-Strength Silica (HSS) T3 column (binds polar analytes better) or a Chiralpak AD-RH column.
-
Gradient Modification: Implement a shallow gradient slope at the elution window.
Visualizing the Separation Logic
Caption: Separation logic flow demonstrating why standard C18 gradients fail to resolve isobaric prostaglandin isomers, requiring specialized stationary phases.
Module 3: The "Ultra-Trace" Problem (Derivatization)
User Question: I need to detect 6α-PGI1 at femtogram levels (sub-pg/mL) for a pharmacokinetic study. ESI- is still not sensitive enough.
Technical Diagnosis: When negative mode ionization reaches its physical limit, you must alter the molecule's chemistry. Prostaglandins lack a basic nitrogen atom, which prevents them from ionizing well in the more efficient Positive Mode (ESI+) .
The Solution: AMPP Derivatization Use N-(4-aminomethylphenyl)pyridinium (AMPP) or 2-Picolylamine . These reagents react with the carboxylic acid to attach a permanent positive charge (pyridinium) or a high-affinity protonation site. This switches detection from ESI(-) to ESI(+), often improving sensitivity by 10–100 fold .
Step-by-Step Derivatization Protocol:
-
Preparation: Evaporate 100 µL of sample extract to dryness under Nitrogen.
-
Reagent Addition: Add 50 µL of AMPP reagent solution (in acetonitrile) + 10 µL of EDCI (coupling agent).
-
Incubation: Vortex and incubate at 60°C for 30 minutes .
-
Quench: Add 10 µL of 5% formic acid to stop the reaction.
-
Inject: Inject directly (or dilute) into LC-MS in ESI Positive Mode .
Reaction Mechanism & Workflow
Caption: Derivatization workflow converting the poorly ionizing carboxylic acid into a high-sensitivity cationic species for ESI+ detection.
References & Validated Sources
-
Ammonium Fluoride in ESI-:
-
Prostaglandin Analysis & Isomer Separation:
-
Derivatization Strategies:
-
Title: Use of a Novel Method of Derivatization to Improve LC-MS/MS Sensitivity of 1,3-Dienes (and related eicosanoids).
-
Source: Cayman Chemical Application Notes.
-
Context: Describes the chemistry of enhancing ionization for poorly ionizing lipid species.
-
Disclaimer: Always perform a solvent compatibility check before introducing Ammonium Fluoride to older LC systems, as it can degrade passivation layers on specific steel alloys over prolonged exposure.
Sources
- 1. How Does Ammonium Fluoride Affect HPLC and LCMS Data if using Aqueous Normal Phase ANP Methods - HPLC Primer [mtc-usa.com]
- 2. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis: 6α-Prostaglandin I1 vs. Cicaprost Receptor Binding Affinity
[1]
Executive Summary
This technical guide provides a rigorous comparison between 6α-Prostaglandin I1 (6α-PGI1) and Cicaprost , two stable analogs of the endogenous prostacyclin (PGI2). While both compounds target the IP receptor, they occupy distinct niches in pharmacological research and drug development.
-
Cicaprost is a highly potent, orally active agonist with binding affinity and functional efficacy comparable to or exceeding native PGI2. It serves as a benchmark for high-affinity IP receptor activation.
-
6α-Prostaglandin I1 is a chemically stable but significantly less potent analog (approx. 100-1000 fold weaker than PGI2).[1] It is primarily used as a research tool to study structural stability without the rapid hydrolysis characteristic of PGI2, though its low affinity limits its utility in high-sensitivity screening.
Chemical & Pharmacological Profile
Structural Context
Native Prostacyclin (PGI2) is an unstable enol-ether that rapidly hydrolyzes (t½ < 3 mins) into the biologically inactive 6-keto-PGF1α .[2] To overcome this, stable analogs were developed:
-
Cicaprost : A carbacyclin derivative where the unstable ether oxygen is replaced by a carbon atom, and the side chain is modified with a triple bond and a methyl group to prevent metabolic degradation.
-
6α-Prostaglandin I1 : A dihydro-analog formed by the saturation of the C5-C6 double bond. While this stabilizes the molecule against hydrolysis, the alteration of the prostane ring geometry significantly reduces its fit within the IP receptor binding pocket.
Comparative Data Table: Binding & Potency
| Feature | Cicaprost | 6α-Prostaglandin I1 | Native PGI2 (Reference) |
| Primary Target | IP Receptor (Agonist) | IP Receptor (Weak Agonist) | IP Receptor (Agonist) |
| Binding Affinity ( | 3 – 10 nM [1][2] | > 1,000 nM (Est.) | ~2 – 5 nM |
| Functional Potency ( | 8.1 – 8.5 (Vasorelaxation) | ~5.0 – 6.0 | 8.0 – 9.0 |
| Platelet Aggregation ( | 0.5 – 2.0 nM | ~1,000 nM (350 ng/mL) [3] | 0.5 – 1.0 nM |
| Selectivity Profile | High IP selectivity; minor EP4 agonism | Low selectivity due to weak affinity | IP > EP1 > EP3 |
| Chemical Stability | High (Metabolically stable) | High (Hydrolytically stable) | Very Low (t½ < 3 min) |
Analyst Note: The
for platelet aggregation highlights a massive divergence. Cicaprost retains the nanomolar potency of PGI2, whereas 6α-PGI1 requires micromolar concentrations to achieve the same biological effect, classifying it as a weak partial agonist in many functional assays.
Receptor Binding Mechanics & Signaling
The IP Receptor Pathway
Both ligands bind to the Prostacyclin Receptor (IP), a Gs-coupled GPCR. Activation triggers adenylyl cyclase (AC), converting ATP to cAMP, which activates Protein Kinase A (PKA). This pathway leads to smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[2][3]
Visualization: IP Receptor Signaling Cascade
Figure 1: The canonical Gs-coupled signaling pathway activated by Cicaprost and 6α-PGI1. Cicaprost activates this pathway at nanomolar concentrations, while 6α-PGI1 requires significantly higher concentrations.
Experimental Protocols
To validate the binding affinity differences described above, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (Competition Binding)
Objective: Determine the
Materials:
-
Source Tissue: HEK-293 cells stably expressing human IP receptor (hIP) or human platelet membranes.
-
Radioligand:
-Iloprost (Specific Activity ~15-30 Ci/mmol). -
Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.4.
Workflow:
-
Preparation: Harvest cells and homogenize in ice-cold buffer. Centrifuge at 40,000 x g for 20 min to isolate membrane fractions. Resuspend to a protein concentration of 0.2–0.5 mg/mL.
-
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension.
-
50 µL
-Iloprost (Final conc. ~ , approx. 5 nM). -
50 µL Competitor (Cicaprost or 6α-PGI1) at varying concentrations (
M to M). -
Non-specific binding control: Add 10 µM unlabeled Iloprost.
-
-
Equilibrium: Incubate at 30°C for 30 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis:
-
Plot % Specific Binding vs. Log[Competitor].
-
Calculate
using non-linear regression (4-parameter logistic fit). -
Convert to
using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
Visualization: Binding Assay Workflow
Figure 2: Step-by-step workflow for the Radioligand Competition Binding Assay.
Protocol B: Functional cAMP Accumulation Assay
Objective: Confirm if the binding translates to functional efficacy (
-
Seeding: Plate hIP-expressing cells (2,000 cells/well) in 384-well low-volume plates.
-
Stimulation: Add IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation. Treat cells with serial dilutions of Cicaprost and 6α-PGI1 for 30 minutes at 37°C.
-
Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., HTRF cAMP).
-
Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).
-
-
Readout: Measure fluorescence ratio (665/620 nm).
-
Result: Cicaprost should show a sigmoidal curve with
nM. 6α-PGI1 will likely show a right-shifted curve with .
Scientific Verdict & Applications
Cicaprost[1][6]
-
Primary Use: A "gold standard" pharmacological tool for defining IP receptor physiology. Its metabolic stability allows for long-duration studies (e.g., gene expression modulation, inhibition of Th2 immune responses [4]) that are impossible with native PGI2.
-
Selectivity Note: While highly selective, researchers should be aware of potential cross-reactivity with
receptors at high concentrations in certain species [5].
6α-Prostaglandin I1[2][7][8][9]
-
Primary Use: A structural reference compound. It is often used in crystallography or structure-activity relationship (SAR) studies to understand how minor modifications to the prostane core (saturation of the 5,6-double bond) drastically reduce receptor affinity.
-
Limitation: It should not be used as a positive control for IP receptor activation in sensitive assays due to its weak potency.
References
-
Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors. Biochemical Pharmacology. (2012). Link
-
Prostanoid receptors involved in the relaxation of human pulmonary vessels. British Journal of Pharmacology. (1996). Link
-
6α-Prostaglandin I1 Product Information & Biological Activity. Cayman Chemical. Link
-
The PGI2 analog cicaprost inhibits IL-33-induced Th2 responses, IL-2 production, and CD25 expression in mouse CD4+ T cells. Journal of Immunology. (2018).[4] Link
-
New Insights into the Intracellular Mechanisms by Which PGI2 Analogues Elicit Vascular Relaxation. ResearchGate. (2007). Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prostaglandin - Wikipedia [en.wikipedia.org]
- 4. The PGI2 Analog Cicaprost Inhibits IL-33-Induced Th2 Responses, IL-2 Production, and CD25 Expression in Mouse CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency Guide: 6α-Prostaglandin I1 vs. PGE1
Executive Summary
This guide provides a technical comparison between 6α-Prostaglandin I1 (6α-PGI1) and Prostaglandin E1 (PGE1) . While both compounds are prostanoids capable of inhibiting platelet aggregation and inducing vasodilation via the cAMP signaling pathway, they exhibit distinct stability and potency profiles.
The Verdict:
-
PGE1 is the superior pharmacological agent in terms of potency , exhibiting significantly higher activity in platelet aggregation inhibition and vasodilation compared to 6α-PGI1.
-
6α-PGI1 serves primarily as a chemically stable research tool . It mimics the structure of Prostacyclin (PGI2) without the rapid hydrolytic instability, but this stability comes at the cost of a drastic reduction in biological activity (approx. 900-fold lower than PGI2 and ~20-30-fold lower than PGE1).
Chemical & Pharmacological Profile
Structural & Stability Distinction
The core difference lies in the stability of the cyclopentane ring and side chains relative to the enol ether functionality found in PGI2.
| Feature | 6α-Prostaglandin I1 (6α-PGI1) | Prostaglandin E1 (PGE1) |
| Synonyms | 5,6α-dihydro-prostacyclin; 6R-PGI1 | Alprostadil; PGE1 |
| Chemical Nature | Stable analog of PGI2.[1][2] The 5,6-double bond of PGI2 is hydrogenated. | Primary prostaglandin.[1][3][4][5][6] |
| Stability (pH 7.4) | High. Stable in aqueous buffer and plasma. | Moderate. Stable in plasma; metabolizes in lungs (one-pass clearance). |
| Receptor Target | Primarily IP Receptor (Prostacyclin Receptor) with low affinity. | EP Receptors (EP2, EP3, EP4) and IP Receptor (at higher concentrations). |
| Primary Utility | Research tool for IP receptor studies without degradation artifacts. | Clinical vasodilator (ED, ductus arteriosus); Research standard for platelet inhibition. |
Potency Hierarchy
Experimental data establishes a clear hierarchy in biological activity, particularly for anti-platelet effects:
PGI2 (Prostacyclin) >>> PGE1 >> 6α-PGI1 [7]
Comparative Potency Analysis
Platelet Aggregation Inhibition
The most common metric for comparing these compounds is the IC50 (concentration required to inhibit 50% of ADP-induced platelet aggregation).
| Compound | IC50 (Human Platelet-Rich Plasma) | Relative Potency (vs. PGI2) |
| PGI2 (Reference) | ~0.4 - 1.0 ng/mL | 100% (1.0) |
| PGE1 | ~10 - 20 ng/mL | ~2 - 5% (0.02 - 0.05) |
| 6α-PGI1 | ~350 ng/mL | ~0.1% (0.001) |
Analysis:
-
PGE1 is approximately 15-30 times more potent than 6α-PGI1 in inhibiting platelet aggregation.
-
6α-PGI1 requires micromolar concentrations to achieve effects that PGI2 achieves at nanomolar levels. This massive drop in potency is attributed to the loss of the 5,6-double bond, which is critical for optimal binding to the IP receptor's hydrophobic pocket.
Vasodilatory Activity
PGE1 is a potent vasodilator used clinically (Alprostadil). It acts directly on vascular smooth muscle cells (VSMC) via EP2/EP4 and IP receptors.
-
PGE1: Induces significant relaxation of arterial smooth muscle at low nanomolar concentrations (EC50 ~1-10 nM).
-
6α-PGI1: Demonstrates weak vasodilatory activity. In comparative bioassays (e.g., bovine coronary artery), 6α-PGI1 is often 100-fold less active than PGI2 and significantly less active than PGE1.
Mechanism of Action: cAMP Signaling
Both ligands operate through G-protein coupled receptors (GPCRs) that activate Adenylyl Cyclase (AC). However, the receptor engagement differs.
-
PGE1: Promiscuous binder. Activates Gs-coupled EP2/EP4 receptors and IP receptors.
-
6α-PGI1: Selective but weak IP receptor agonist.
Pathway Visualization
The following diagram illustrates the convergent signaling pathway leading to smooth muscle relaxation and platelet inhibition.
Caption: Convergent cAMP signaling pathway. PGE1 activates multiple receptors with high affinity, whereas 6α-PGI1 weakly activates the IP receptor.
Experimental Protocols
To validate the potency differences in your own laboratory, use the following standardized protocols.
Platelet Aggregation Assay (Born Method)
This assay measures the change in light transmission as platelets aggregate.
Materials:
-
Fresh human whole blood (citrated).
-
ADP (Adenosine Diphosphate) as the agonist (2-10 µM final).[4]
-
Test compounds: PGE1 (dissolved in DMSO/PBS) and 6α-PGI1.
Workflow:
Caption: Standard Light Transmission Aggregometry (LTA) workflow for potency determination.
Data Analysis:
-
Calculate % Aggregation for Control (ADP only).
-
Calculate % Inhibition for each concentration of PGE1 and 6α-PGI1.
-
Plot log[Concentration] vs. % Inhibition to derive IC50.
-
Expected Result: PGE1 curve will shift left (lower IC50) compared to the 6α-PGI1 curve.
-
Vasorelaxation Assay (Organ Bath)
Materials:
-
Isolated rat aortic rings (endothelium-intact).
-
Krebs-Henseleit buffer (oxygenated).
-
Phenylephrine (PE) to pre-contract.
Protocol:
-
Equilibration: Mount rings in organ bath under 1-2g tension; equilibrate for 60 min.
-
Pre-contraction: Induce contraction with PE (1 µM) until stable plateau.
-
Dosing: Add cumulative concentrations of PGE1 (1 nM - 1 µM) or 6α-PGI1 (100 nM - 100 µM).
-
Measurement: Record tension relaxation as a percentage of PE-induced contraction.
References
- Source of 6α-PGI1 IC50 d
-
Whittle, B. J., et al. (1978). Prostacyclin is more potent than prostaglandin E1 as an anti-aggregatory agent. Prostaglandins.[1][2][3][4][5][6][7][8][9][10][11]
- Establishes the potency hierarchy of PGI2 vs PGE1.
-
Kobayashi, T., et al. (2013). Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1. British Journal of Pharmacology. Retrieved from [Link]
- Provides receptor binding affinities and signaling mechanisms for PGE1.
-
Gryglewski, R. J., et al. (1976). Arterial walls are protected against deposition of platelet thrombi by a substance (Prostacyclin) which they make from prostaglandin endoperoxides. Prostaglandins.[1][2][3][4][5][6][7][8][9][10][11]
- Foundational text on PGI2 potency and instability.
- Sinzinger, H., et al. (1997). Prostaglandin E1—Pharmacological and Clinical Profile. Clinical pharmacology of PGE1.
Sources
- 1. Comparative effect of PGE2 and PGI2 on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGI2 and PGE1 induce morphological alterations in human platelets similar to those of the initial phase of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. endotell.ch [endotell.ch]
- 7. 6-Keto-prostaglandin E1 inhibits the aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Very low levels of 6-keto-prostaglandin F1 alpha in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The actions of prostaglandins and their interactions with angiotensin II in the isolated perfused human placental cotyledon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation of 6α-Prostaglandin I1: A Comparative Guide to NMR vs. Chromatographic Methods
Executive Summary
6α-Prostaglandin I1 (6α-PGI1) is a stable analog of Prostacyclin (PGI2).[1] Unlike PGI2, which undergoes rapid hydrolysis to 6-keto-PGF1α (half-life < 3 mins at physiological pH), 6α-PGI1 retains the cyclic ether functionality, making it a critical tool for studying prostacyclin receptor (IP) pharmacology.
However, the synthesis of 6α-PGI1 often yields the 6β-isomer as a major impurity. These diastereomers are isobaric (identical Mass/Charge ratio in LC-MS) and possess similar retention times in reverse-phase HPLC. This guide argues that Nuclear Magnetic Resonance (NMR) spectroscopy is not merely an alternative but the primary orthogonal validation tool required to certify the stereochemical purity of 6α-PGI1.
Part 1: Comparative Analysis (NMR vs. HPLC vs. LC-MS)
To validate a batch of 6α-PGI1, researchers must choose between sensitivity (HPLC/MS) and structural certainty (NMR). The following table summarizes the performance metrics of these techniques specifically for prostaglandin analogs.
Table 1: Performance Matrix for Prostaglandin Purity Analysis
| Feature | qNMR (Quantitative NMR) | HPLC-UV | LC-MS/MS |
| Primary Utility | Absolute Purity & Stereochemistry | Trace Impurity Profiling | High-Sensitivity Detection |
| Stereo-Selectivity | High (Distinguishes | Low (Requires chiral columns) | None (Isobaric) |
| Reference Standard | Not Required (Internal Standard used) | Required for Quantification | Required for Quantification |
| Sample Requirement | High (~5–10 mg) | Low (< 10 µg) | Trace (< 1 ng) |
| Structural Insight | Solvation state, counter-ions, isomers | Retention time only | Molecular weight only |
| Limit of Detection | ~0.1% | < 0.05% | < 0.01% |
Senior Scientist Insight:
"While HPLC is superior for detecting trace organic impurities (0.05% level), it is 'blind' to the exact nature of the impurity without a co-eluting standard. In early-stage development, you rarely have a pure standard of the 6β-impurity. Therefore, qNMR is the only self-validating method to prove your '98% pure' peak is actually the 6α-isomer."
Part 2: Technical Deep Dive & Validation Protocol
The core challenge in validating 6α-PGI1 is distinguishing it from 6β-PGI1. Both molecules share the same bicyclic [3.3.0] octane core structure formed by the 6,9-epoxy bridge.
The Diagnostic Signals (1H-NMR)
In a 500 MHz or higher field instrument, focus on the following regions:
-
The C6-Proton (The Discriminator):
-
In 6α-PGI1, the H6 proton typically resonates between 3.8 – 4.2 ppm (multiplet).
-
In the β-isomer, the magnetic anisotropy of the ring system shifts this signal.
-
Validation Check: Integration of this signal against the C9 proton or the C15 vinyl protons confirms the diastereomeric ratio.
-
-
The C15/C16 Vinyl Protons:
-
The trans-double bond at C13-C14 appears as a distinct multiplet region at 5.4 – 5.7 ppm .
-
Note: Unlike PGI2, 6α-PGI1 lacks the C5-C6 double bond. The absence of vinyl protons at C5 is a primary confirmation of the PGI1 structure vs. PGI2.
-
-
Stereochemical Confirmation (NOESY):
-
6α-Configuration: The C6-H and C9-H are on the same face (cis-fused ring system implication) or show specific NOE correlations to the side chain (C13) depending on the ring pucker.
-
Protocol: A 2D NOESY experiment is mandatory if no reference spectrum is available. Look for a strong cross-peak between H6 and H9.
-
Experimental Protocol: Purity Determination via qNMR
Objective: Determine the absolute purity of 6α-PGI1 using Maleic Acid as an Internal Standard (IS).
Materials:
-
Analyte: ~10 mg 6α-PGI1 (dried under high vacuum for 24h).
-
Internal Standard: Maleic Acid (TraceCERT® or equivalent).
-
Solvent: Deuterated Methanol (CD3OD) or Acetone-d6. Avoid CDCl3 if possible due to acid traces causing degradation.
Step-by-Step Workflow:
-
Gravimetry:
-
Weigh 10.0 mg of 6α-PGI1 (
) into a clean vial. -
Weigh 5.0 mg of Maleic Acid (
) into the same vial. -
Record weights to 0.001 mg precision.
-
-
Dissolution:
-
Add 600 µL of CD3OD. Vortex gently until fully dissolved.
-
Transfer to a 5mm NMR tube.
-
-
Acquisition (Parameters for qNMR):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): > 30 seconds (Must be
of the slowest relaxing proton). -
Scans (NS): 16 or 32 (High S/N required).
-
Temperature: 298 K.
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the Maleic Acid singlet (6.2 ppm, 2H)
Set to 100.00. -
Integrate the 6α-PGI1 H13/H14 vinyl region (5.5 ppm, 2H).
-
-
Calculation:
Where = Integral, = Number of protons, = Molecular Weight, = Mass, = Purity of IS.[2]
Part 3: Visualization of the Validation Workflow
The following diagram illustrates the decision matrix for releasing a batch of 6α-PGI1, highlighting where NMR acts as the critical "Go/No-Go" gate.
Caption: Figure 1. Orthogonal validation workflow for 6α-PGI1. Note that NMR serves as the critical gatekeeper for stereochemical integrity before final quantification.
References
-
Gao, Y., et al. (2023).[2] Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. National Institutes of Health (PubMed). Retrieved from [Link]
-
Simonneau, A., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[3] Retrieved from [Link]
-
Whittle, B.J.R., et al. (1984). Prostacyclin and its analogues for the therapy of thromboembolic disorders. Advances in Experimental Medicine and Biology. Retrieved from [Link][2]
-
Kobayashi, Y., et al. (1982). Synthesis of (±)-6β-prostaglandin I1. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Sources
A Comparative Analysis of 6α-Carbaprostaglandin I1 and Prostaglandin I2 on cAMP Generation in Endothelial Cells
This guide provides an in-depth comparison of the synthetic prostacyclin analog, 6α-carbaprostaglandin I1 (6α-PGI1), and the endogenous prostaglandin I2 (PGI2), with a specific focus on their efficacy in stimulating cyclic adenosine monophosphate (cAMP) production in endothelial cells. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and cell signaling research.
Introduction: The Significance of Prostacyclin Signaling
Prostaglandin I2 (PGI2), also known as prostacyclin, is a lipid mediator produced by endothelial cells that plays a crucial role in vascular homeostasis.[1] Its primary functions include potent vasodilation, inhibition of platelet aggregation, and regulation of endothelial barrier function.[2][3] These physiological effects are predominantly mediated through the elevation of intracellular cyclic adenosine monophosphate (cAMP).[1][4]
However, the therapeutic and experimental utility of PGI2 is hampered by its chemical instability. PGI2 is highly susceptible to hydrolysis in aqueous solutions, rapidly breaking down into its inactive metabolite, 6-keto-prostaglandin F1α (6-keto-PGF1α).[5][6] This inherent instability necessitates the development of stable analogs for research and clinical applications. 6α-carbaprostaglandin I1 (6α-PGI1) is one such analog, designed to resist hydrolysis while retaining the biological activity of PGI2.[7]
This guide will explore the mechanistic basis of PGI2 and 6α-PGI1 action, present comparative data on their ability to generate cAMP in endothelial cells, and provide a detailed experimental protocol for quantifying these effects.
Mechanism of Action: The Prostacyclin Signaling Pathway
Both PGI2 and its stable analogs, like 6α-PGI1, exert their effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) located on the surface of endothelial cells and other cell types.[1] This binding event initiates a signaling cascade that leads to the production of cAMP.
The signaling pathway can be summarized as follows:
-
Ligand Binding: PGI2 or 6α-PGI1 binds to the IP receptor.
-
G-Protein Activation: The activated IP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gsα subunit dissociates and binds to adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Synthesis: Activated adenylyl cyclase converts ATP into cAMP.
-
Downstream Effects: cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[1][4] These effectors, in turn, phosphorylate various downstream targets, leading to the characteristic physiological responses of prostacyclin, such as vasodilation and inhibition of platelet aggregation.
Caption: Workflow for cAMP quantification in endothelial cells.
Conclusion and Future Directions
The evidence strongly supports the use of stable prostacyclin analogs like 6α-PGI1 for in vitro studies investigating the biological roles of the prostacyclin signaling pathway. The enhanced stability of 6α-PGI1 ensures a more reliable and potent induction of cAMP, providing a clearer window into the downstream cellular responses.
Future research could focus on comparing the effects of different stable PGI2 analogs on various endothelial cell functions beyond cAMP generation, such as gene expression, cell migration, and tube formation. [8]Furthermore, investigating the long-term effects of sustained cAMP elevation by these analogs could provide valuable insights into their therapeutic potential for vascular diseases.
References
-
Dembińska-Kieć, A., Rücker, W., & Schönhöfer, P. S. (1979). Effects of PGI2 and PGI analogues on cAMP levels in cultured endothelial and smooth muscle cells derived from bovine arteries. Naunyn-Schmiedeberg's Archives of Pharmacology, 308(2), 107–110. Retrieved from [Link]
-
Birukova, A. A., Zagranichnaya, T., Fu, P., Alekseeva, E., Chen, W., Jacobson, J. R., & Birukov, K. G. (2007). Prostaglandins PGE2 and PGI2 promote endothelial barrier enhancement via PKA- and Epac1/Rap1-dependent Rac activation. Experimental Cell Research, 313(11), 2504–2520. Retrieved from [Link]
-
Birukova, A. A., Zagranichnaya, T., Fu, P., Alekseeva, E., Chen, W., Jacobson, J. R., & Birukov, K. G. (2007). Prostaglandins PGE(2) and PGI(2) promote endothelial barrier enhancement via PKA- and Epac1/Rap1-dependent Rac activation. Experimental Cell Research, 313(11), 2504-20. Retrieved from [Link]
-
Noda, K., Zhang, J., Feng, Y., & Fukuda, K. (2004). Cyclic AMP potentiates vascular endothelial cadherin-mediated cell-cell contact to enhance endothelial barrier function through an Epac-Rap1 signaling pathway. Molecular and Cellular Biology, 24(19), 8448–8459. Retrieved from [Link]
-
Kim, D. H., Lee, J. A., Kim, Y. N., Lee, H. J., Lee, J. Y., & Kim, Y. M. (2010). Prostaglandin E2-induced intercellular adhesion molecule-1 expression is mediated by cAMP/Epac signalling modules in bEnd.3 brain endothelial cells. British Journal of Pharmacology, 160(4), 946–960. Retrieved from [Link]
-
Whittle, B. J., Moncada, S., & Vane, J. R. (1978). Effects of prostacyclin and a stable analogue, 6-beta-PGI1, on gastric acid secretion, mucosal blood flow, and blood pressure in conscious dogs. Prostaglandins, 15(4), 704. Retrieved from [Link]
-
Lee, S., Park, C., Han, S., Kim, J. Y., Lee, J. H., Kim, J., & Kwon, K. (2019). cAMP/EPAC Signaling Enables ETV2 to Induce Endothelial Cells with High Angiogenesis Potential. Stem Cell Reports, 13(4), 714–728. Retrieved from [Link]
-
Di Lorenzo, A., Lin, M. I., Murata, T., Landskroner-Eiger, S., Schleicher, M., Kothiya, M., ... & Sessa, W. C. (2013). PGC1α regulates the endothelial response to fluid shear stress via telomerase reverse transcriptase control of heme oxygenase-1. The Journal of clinical investigation, 123(1), 113-124. Retrieved from [Link]
-
Johnson, R. A., Morton, D. R., Kinner, J. H., Gorman, R. R., McGuire, J. C., & Sun, F. F. (1976). 6-Keto prostaglandin F1 alpha production in endothelial-cell cultures in response to normal and diabetic human serum. Prostaglandins, 12(5), 755-766. Retrieved from [Link]
-
Valdebenito-Cano, M. S., Yáñez-Lovera, F. J., & Valenzuela, A. (2021). Differential production of prostaglandins and prostacyclins by liver and head kidney cells from Atlantic salmon challenged with arachidonic and eicosapentaenoic acids. Fish & Shellfish Immunology, 114, 25-33. Retrieved from [Link]
-
Cho, M. J., & Allen, M. A. (1978). Chemical stability of prostacyclin (PGI2) in aqueous solutions. Prostaglandins, 15(5), 943-954. Retrieved from [Link]
-
Lee, S., Park, C., Han, S., Kim, J. Y., Lee, J. H., Kim, J., & Kwon, K. (2019). Figure 4. cAMP Signaling Activation Induces Endothelial Gene Expression... ResearchGate. Retrieved from [Link]
-
Miyauchi, M., Takata, T., Ito, H., Ogawa, I., Kobayashi, J., Nikai, H., & Ijuhin, N. (1996). Immunohistochemical detection of prostaglandins E2, F2 alpha, and 6-keto-prostaglandin F1 alpha in experimentally induced periapical inflammatory lesions in rats. Journal of Endodontics, 22(12), 635-637. Retrieved from [Link]
-
Valdecantos, M. P., González-Sánchez, M., Prieto-Bermejo, R., Fernández-Velasco, M., de la Cuesta, F., Padro, T., ... & Monsalve, M. (2016). Regulation of endothelial dynamics by PGC-1α relies on ROS control of VEGF-A signaling. Free Radical Biology and Medicine, 93, 11-23. Retrieved from [Link]
-
Kirkby, N. S., Lundberg, M. H., Harrington, L. S., Leadbeater, P. D., Milne, G. L., & Mitchell, J. A. (2012). 6-keto-PGF1α production in isolated mouse aorta; measurement by enzyme... ResearchGate. Retrieved from [Link]
-
Dankwa, S. (2020, December 29). Kinase inhibitor modulation of endothelial barrier properties [Video]. YouTube. Retrieved from [Link]
-
Martin, M., Tazi, N., Berrada, N., Bouklouze, A., Morjani, H., & El Btaouri, H. (2019). Prolonged activation of cAMP signaling leads to endothelial barrier disruption via transcriptional repression of RRAS. The FASEB Journal, 33(10), 10839-10852. Retrieved from [Link]
-
FitzGerald, G. A., Oates, J. A., Hawiger, J., Maas, R. L., Roberts, L. J., Lawson, J. A., & Brash, A. R. (1983). Development and validation of a LC/MS/MS method for 6-keto PGF 1α, a metabolite of prostacyclin (PGI 2). Prostaglandins, 25(2), 273-281. Retrieved from [Link]
-
Kim, J., Kim, J., Park, Y., Kim, C., Kim, J. H., Kim, E. G., ... & Kwon, Y. G. (2019). MAGI1 as a link between endothelial activation and ER stress drives atherosclerosis. JCI insight, 4(7). Retrieved from [Link]
-
Ylikorkala, O., Kaila, T., & Viinikka, L. (1981). Measurement of 6-keto-prostaglandin E1 alpha in human plasma with radioimmunoassay: effect of prostacyclin infusion. Prostaglandins and Medicine, 6(5), 487-495. Retrieved from [Link]
-
Dusting, G. J., Moncada, S., & Vane, J. R. (1978). Elimination of prostacyclin (PGI2) and 6-oxo-PGF1 alpha in anaesthetized dogs. British journal of pharmacology, 64(2), 315–320. Retrieved from [Link]
-
Tu, C. F., Chen, Y. A., Hsieh, Y. C., & Chen, Y. H. (2020). Glucose-6-Phosphate Dehydrogenase Deficiency Activates Endothelial Cell and Leukocyte Adhesion Mediated via the TGFβ/NADPH Oxidases/ROS Signaling Pathway. International journal of molecular sciences, 21(21), 8089. Retrieved from [Link]
Sources
- 1. Prostaglandins PGE2 and PGI2 promote endothelial barrier enhancement via PKA- and Epac1/Rap1-dependent Rac activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Keto prostaglandin F1 alpha production in endothelial-cell cultures in response to normal and diabetic human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PGC1α Regulates the Endothelial Response to Fluid Shear Stress via Telomerase Reverse Transcriptase Control of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandins PGE(2) and PGI(2) promote endothelial barrier enhancement via PKA- and Epac1/Rap1-dependent Rac activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical stability of prostacyclin (PGI2) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical detection of prostaglandins E2, F2 alpha, and 6-keto-prostaglandin F1 alpha in experimentally induced periapical inflammatory lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 6α-PGI1 and 6-keto-PGF1α: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of prostaglandin signaling, a clear understanding of the functional distinctions between structurally related molecules is paramount. This guide provides an in-depth, objective comparison of the biological activities of two such molecules: 6α-Prostaglandin I1 (6α-PGI1) and 6-keto-Prostaglandin F1α (6-keto-PGF1α). By synthesizing experimental data and elucidating the underlying mechanisms, this document serves as a critical resource for experimental design and interpretation in cardiovascular and pharmacological research.
Introduction: Two Structurally Similar but Functionally Divergent Prostanoids
Prostacyclin (PGI2) is a potent endogenous signaling molecule with critical roles in maintaining cardiovascular homeostasis, primarily through its potent vasodilatory and anti-platelet aggregatory effects. However, its inherent chemical instability, with a half-life of only a few minutes under physiological conditions, limits its therapeutic and experimental utility. This instability leads to its rapid hydrolysis to the more stable, but biologically inactive, metabolite 6-keto-prostaglandin F1α.[1][2][3]
To overcome the challenge of PGI2's short half-life, stable analogs have been synthesized. One such analog is 6α-Prostaglandin I1 (also referred to as 6β-Prostaglandin I1), a 5,6-dihydro analog of PGI1. This guide will demonstrate that while 6α-PGI1 retains significant biological activity, 6-keto-PGF1α is essentially an inactive metabolite, a crucial distinction for researchers studying the prostacyclin pathway.
Unraveling the Biological Activity Profile of 6α-PGI1
6α-PGI1 is a chemically stable analog of prostacyclin that, while less potent than its parent compound PGI2, exhibits a range of biological effects consistent with activation of the prostacyclin (IP) receptor.
Vasodilatory and Anti-platelet Aggregation Effects
Experimental evidence indicates that 6α-PGI1 is a vasodilator and an inhibitor of platelet aggregation. However, its potency in these actions is significantly lower than that of PGI2. Specifically, the potency of 6α-PGI1 for both vasodilation and inhibition of platelet aggregation is approximately 1% of that of PGI2.[1] This reduced potency is a critical consideration for in vitro and in vivo experimental design, requiring higher concentrations of 6α-PGI1 to achieve effects comparable to those of PGI2.
Interaction with the Prostacyclin (IP) Receptor and Downstream Signaling
The biological effects of 6α-PGI1 are mediated through its interaction with the prostacyclin (IP) receptor, a Gs protein-coupled receptor. Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP is the primary mechanism underlying the vasodilatory and anti-platelet effects of prostacyclin and its analogs.
The activation constant (Kact) of 6α-PGI1 for adenylyl cyclase in NCB-20 cells is 4.2 µM, which is substantially higher than the 18 nM Kact for PGI2, further illustrating its lower potency.[1]
Signaling pathway of 6α-PGI1.
In Vivo Effects: Gastric Acid Secretion and Blood Pressure
In vivo studies in conscious dogs have demonstrated that 6α-PGI1 effectively reduces histamine-induced gastric acid secretion, with an ID50 of approximately 3.0 µg/kg/min intravenously. For an equivalent reduction in gastric acid secretion, 6α-PGI1 exhibits a significantly lower hypotensive effect compared to PGI2, suggesting a degree of selectivity in its actions.[4]
The Biological Inertness of 6-keto-PGF1α
In stark contrast to the activity of 6α-PGI1, 6-keto-PGF1α is widely recognized as the stable and biologically inactive hydrolysis product of PGI2.[1][2][3] Its primary utility in research is as a biomarker for the in vivo or in vitro production of PGI2.
Lack of Vasodilatory and Cardiovascular Effects
Studies have consistently shown that 6-keto-PGF1α does not possess the vasodilatory properties of PGI2. In anesthetized dogs, intravenous infusions of 6-oxo-prostaglandin F1α (an alternative name for 6-keto-PGF1α) at a rate of 10 µg/kg/min had no discernible cardiovascular effects.
Inactivity in Other Biological Assays
Further reinforcing its inactive nature, a study on gastric acid secretion in dogs found that 6-oxo-PGF1α was inactive at doses 100 times the effective dose of prostacyclin.[4] While direct studies on its effect on platelet aggregation are less common due to its established inactivity, the lack of significant IP receptor binding and downstream signaling activation strongly indicates it would not inhibit platelet aggregation.
Head-to-Head Comparison: 6α-PGI1 vs. 6-keto-PGF1α
The following table summarizes the key differences in the biological activities of 6α-PGI1 and 6-keto-PGF1α based on available experimental data.
| Feature | 6α-PGI1 | 6-keto-PGF1α |
| Chemical Nature | Stable PGI1 analog | Stable, inactive hydrolysis product of PGI2 |
| Primary Role | Biologically active prostacyclin mimetic | Biomarker of PGI2 synthesis |
| Vasodilation | Active (approx. 1% potency of PGI2)[1] | Inactive |
| Platelet Aggregation | Inhibitory (approx. 1% potency of PGI2)[1] | Inactive |
| IP Receptor Activation | Agonist | No significant interaction |
| Adenylyl Cyclase Activation | Activates (Kact = 4.2 µM)[1] | No significant activation |
| In Vivo Cardiovascular Effects | Hypotensive (less than PGI2)[4] | No significant effects observed |
| In Vivo Gastric Secretion | Inhibitory (ID50 ≈ 3.0 µg/kg/min)[4] | Inactive at high doses[4] |
Experimental Protocols
To facilitate rigorous and reproducible research, this section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activities of prostacyclin analogs.
Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from a healthy, consenting donor who has not taken any anti-platelet medication for at least two weeks into a tube containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
2. Aggregometry Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% light transmission) and PRP (0% light transmission).
-
Add 450 µL of PRP to a cuvette with a magnetic stir bar and place it in the aggregometer.
-
Add 50 µL of either vehicle control or a specific concentration of the test compound (6α-PGI1 or 6-keto-PGF1α) and incubate for a predetermined time (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a known agonist, such as adenosine diphosphate (ADP) or collagen.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Calculate the percentage of inhibition of aggregation for each test compound concentration relative to the vehicle control.
Workflow for platelet aggregation assay.
Vasodilation Assay (Wire Myography)
This protocol outlines the assessment of vasodilation in isolated small arteries using a wire myograph.
1. Vessel Isolation and Mounting:
-
Euthanize a laboratory animal (e.g., rat or mouse) according to approved ethical protocols.
-
Dissect the desired artery (e.g., mesenteric or coronary) in cold, oxygenated physiological salt solution (PSS).
-
Carefully clean the artery of surrounding adipose and connective tissue.
-
Cut the artery into 2 mm segments.
-
Mount the arterial ring on two tungsten wires in the chamber of a wire myograph filled with PSS maintained at 37°C and bubbled with 95% O2 / 5% CO2.
2. Normalization and Viability Check:
-
Normalize the vessel segment to its optimal resting tension.
-
Assess the viability of the vessel by inducing contraction with a high potassium solution (e.g., 60 mM KCl).
-
Wash the vessel with PSS and allow it to return to its resting tension.
-
Pre-constrict the vessel with a vasoconstrictor such as phenylephrine or U46619 to a submaximal level (e.g., 50-80% of the maximum KCl-induced contraction).
3. Vasodilation Measurement:
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound (6α-PGI1 or 6-keto-PGF1α) to the bath.
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the pre-constriction tone.
-
At the end of the experiment, add a known vasodilator (e.g., sodium nitroprusside) to determine the maximal relaxation capacity of the vessel.
Prostacyclin (IP) Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the IP receptor.
1. Membrane Preparation:
-
Culture cells expressing the human IP receptor (e.g., HEK293-IP cells).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled IP receptor ligand (e.g., [3H]-iloprost).
-
Add increasing concentrations of the unlabeled competitor test compound (6α-PGI1 or 6-keto-PGF1α).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion: A Clear Distinction for Precise Research
The evidence presented in this guide unequivocally demonstrates that 6α-PGI1 and 6-keto-PGF1α possess vastly different biological activity profiles. 6α-PGI1 is a stable, albeit less potent, agonist of the prostacyclin IP receptor, capable of inducing vasodilation and inhibiting platelet aggregation. In contrast, 6-keto-PGF1α is the biologically inactive hydrolysis product of PGI2, serving primarily as a reliable marker of its synthesis.
This clear distinction is of fundamental importance for researchers in the field. The use of 6α-PGI1 allows for the investigation of the physiological roles of prostacyclin signaling in a more controlled and sustained manner than is possible with the labile PGI2. Conversely, the measurement of 6-keto-PGF1α provides a valuable tool for quantifying endogenous or cell-culture-based prostacyclin production. A thorough understanding of these differences is essential for the accurate design, execution, and interpretation of experiments aimed at elucidating the complex and vital roles of the prostacyclin pathway in health and disease.
References
-
6β-Prostaglandin I1 (CAS 62770-50-7) - Cayman Chemical.
-
Patel MK, Evans CE, McEvoy FA. 6-Keto prostaglandin F1 alpha production in endothelial-cell cultures in response to normal and diabetic human serum. Biosci Rep. 1983 Jan;3(1):53-60.
-
Dusting GJ, Moncada S, Vane JR. Prostacyclin (PGI2) induces coronary vasodilatation in anaesthetised dogs. Br J Pharmacol. 1978 Jun;63(2):359P-360P.
-
Kauffman GL Jr, Whittle BJ, Aures D, Vane JR, Grossman MI. Effects of prostacyclin and a stable analogue, 6-beta-PGI1, on gastric acid secretion, mucosal blood flow, and blood pressure in conscious dogs. Gastroenterology. 1979 Sep;77(3):491-7.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 6-Keto prostaglandin F1 alpha production in endothelial-cell cultures in response to normal and diabetic human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet aggregation by 6-keto-PGE1; lack of an effect on cyclic GMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of prostacyclin and a stable analogue, 6-beta-PGI1, on gastric acid secretion, mucosal blood flow, and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming identity of 6α-Prostaglandin I1 by mass spectrometry
Publish Comparison Guide: Definitive Identification of 6
Executive Summary
The accurate identification of 6
This guide moves beyond standard operating procedures to provide a comparative analysis of LC-MS/MS (High Throughput) versus GC-MS (Structural Confirmation) methodologies. It establishes a self-validating protocol to distinguish 6
Part 1: The Analytical Challenge
The core difficulty in analyzing 6
| Compound | Formula | MW ( g/mol ) | Key Structural Feature | Analytical Risk |
| 6 | 354.48 | 6,9-cyclic ether | Target Analyte | |
| 6 | 354.48 | 6,9-cyclic ether (Epimer) | Co-elution (Stereoisomer) | |
| PGE | 354.48 | C9-Ketone | Isobaric Interference | |
| 6-keto-PGF | 370.48 | C6-Ketone, C9-OH | Distinct Mass (No Risk) |
Note: Researchers often confuse 6
Part 2: Comparative Methodology
Method A: LC-ESI-MS/MS (The Routine Standard)
Best for: Quantification, high throughput, biological matrices.
Mechanism: Negative Electrospray Ionization (ESI-) targets the carboxylate group
Method B: GC-MS with Derivatization (The Gold Standard)
Best for: Structural confirmation, definitive identification.
Mechanism: Chemical derivatization exploits the functional group differences.
-
PGE
contains a ketone. It reacts with Methoxyamine (MOX) to form a methoxime derivative. -
6
-PGI contains a cyclic ether without a ketone. It does not react with MOX. -
Result: The mass shift induced by MOX derivatization chemically "moves" the interference (PGE
) away from the target (6 -PGI ).
Part 3: Detailed Protocols & Decision Logic
Protocol 1: LC-MS/MS Separation Strategy
To separate the 6
-
Column: Waters HSS T3 (
mm, 1.8 µm) or Chiralpak AD-H. -
Mobile Phase A: Water + 0.01% Acetic Acid (Avoid Formic acid if sensitivity drops).
-
Mobile Phase B: Acetonitrile + Isopropanol (90:10).
-
Gradient: Shallow gradient (e.g., 25% B to 35% B over 15 minutes) is required to resolve the
epimers.
MRM Transitions (Precursor
| Transition ( | Origin | Specificity |
| 353 | Generic Carboxylate | |
| 353 | Common PG fragment | |
| 353 | Cleavage of C1-C7 | Diagnostic for PGs |
Note: Since transitions are identical for PGE
Protocol 2: GC-MS Self-Validating Derivatization
This protocol proves identity by "negative confirmation"—the target molecule must fail to react with the ketone-specific reagent.
-
Methoximation (The Filter):
-
Dissolve dried sample in 50 µL Methoxyamine HCl (2% in Pyridine).
-
Incubate at 60°C for 60 min.
-
Chemistry: Ketones (PGE
) convert to Methoximes ( Da). Ether bridges (6 -PGI ) remain unchanged.
-
-
Silylation (The Volatilizer):
-
Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Incubate at 60°C for 30 min.
-
Chemistry: All -OH and -COOH groups convert to TMS esters/ethers.
-
Interpretation:
-
6
-PGI appears as the TMS derivative (MW: 354 + TMS groups). -
PGE
appears as the MOX-TMS derivative (Shifted Mass).
Part 4: Visualization of Logic & Workflows
Figure 1: Analytical Decision Matrix
Caption: Logical workflow for distinguishing 6
Figure 2: Isomer Separation & Fragmentation
Caption: Structural differences leading to separation. Note the rigid bicyclic ether of PGI
Part 5: Data Interpretation & Troubleshooting
| Observation | Likely Cause | Corrective Action |
| Double Peak in LC-MS | Separation of 6 | Identify 6 |
| Broad Tailing Peak | Co-elution of PGE | Switch to GC-MS derivatization protocol or use Chiral LC column. |
| Mass 370 detected | Hydrolysis to 6-keto-PGF | Sample was exposed to acidic aqueous conditions; 6 |
References
- Murphy, R. C. (2015). Mass Spectrometry of Lipids. Handbook of Lipid Bilayers.
- Powell, W. S. (1982). Rapid extraction of arachidonic acid metabolites from biological samples using octadecylsilyl silica. Methods in Enzymology, 86, 467-477.
- Pace-Asciak, C. R. (1989). Mass spectra of prostaglandins and related products. Advances in Prostaglandin, Thromboxane, and Leukotriene Research.
A Comparative Guide to the In Vivo Stability of Prostacyclin Analogs: 6α-Prostaglandin I1 vs. Carbacyclin
For researchers in pharmacology and drug development, the therapeutic potential of prostacyclin (PGI2) as a potent vasodilator and inhibitor of platelet aggregation is often hampered by its profound instability in vivo. With a half-life of mere seconds to minutes, native PGI2 is rapidly hydrolyzed, severely limiting its clinical utility.[1][2] This has driven the development of stable synthetic analogs designed to extend its duration of action.
This guide provides an in-depth comparison of the in vivo half-life and underlying stability mechanisms of two such analogs: 6α-Prostaglandin I1 and Carbacyclin. We will dissect the structural features that govern their persistence in biological systems and provide the experimental framework necessary for their evaluation.
Understanding the Core Challenge: The Instability of Native Prostacyclin
Prostacyclin's fleeting existence is due to a chemically labile vinyl ether linkage within its bicyclic structure. At physiological pH, this bond undergoes rapid, non-enzymatic hydrolysis to form 6-keto-prostaglandin F1α (6-keto-PGF1α), a metabolite with significantly reduced biological activity.[1][3][4] This initial chemical breakdown is followed by systemic metabolic degradation through enzymatic pathways common to most prostaglandins, including oxidation of the 15-hydroxyl group and β-oxidation of the carboxylic acid side chain.[5][6] The primary goal for any synthetic analog is to overcome this inherent chemical fragility.
Head-to-Head Comparison: 6α-Prostaglandin I1 and Carbacyclin
While both molecules were designed as stable PGI2 mimetics, their structural modifications confer different degrees of chemical and metabolic resilience, leading to distinct pharmacokinetic profiles.
| Compound | Native Prostacyclin (PGI2) | 6α-Prostaglandin I1 | Carbacyclin & Derivatives |
| Key Structural Feature | Unstable vinyl ether linkage | Isomerization at the 6-position | Replacement of ether oxygen with a methylene group |
| Primary Stability | Chemically and metabolically unstable | Resistant to hydrolysis | Chemically stable; derivatives are metabolically stable |
| Reported Half-Life / Duration | ~42 seconds to a few minutes[1][2] | "Much longer half-life than PGI2"[7] | Long duration of action (4.5 to 48 hours for derivatives)[8] |
| Potency | High | Reduced (approx. 1% of PGI2)[7] | High, comparable to PGI2[9][10] |
Key Insight: The fundamental difference lies in the strategy for stabilization. 6α-Prostaglandin I1 addresses the initial hydrolysis step but remains susceptible to standard prostaglandin metabolism. Carbacyclin, by replacing the ether oxygen entirely, creates a robust carbocyclic core that is not only resistant to hydrolysis but also serves as a scaffold for further modifications to block enzymatic degradation, as seen in advanced derivatives.[8][9]
Visualizing the Structural and Metabolic Differences
The stability of these compounds is a direct result of their molecular architecture.
Caption: Structural basis of stability. PGI2 rapidly hydrolyzes, while Carbacyclin and 6α-PGI1 possess modified cores that prevent this degradation pathway.
The metabolic fate of these compounds further dictates their in vivo longevity.
Caption: Metabolic pathways. Stable analogs bypass rapid hydrolysis. Advanced carbacyclins are further engineered to resist enzymatic degradation, greatly extending their action.
Experimental Protocol: Determination of In Vivo Half-Life
A robust pharmacokinetic study is essential to quantify the in vivo half-life of prostaglandin analogs. The following protocol outlines a standard approach using modern analytical techniques. The core principle is to administer the compound and then measure its concentration in plasma over a time course.
Objective: To determine the terminal elimination half-life (t½) of a prostaglandin analog following intravenous administration in a rodent model.
Materials:
-
Test compound (e.g., Carbacyclin) and vehicle
-
Animal model (e.g., Male Sprague-Dawley rats, 250-300g)
-
Intravenous administration supplies
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge, pipettes, and storage vials
-
Solid-Phase Extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system (e.g., Sciex 5500 QTRAP or equivalent)[11]
-
Stable isotope-labeled internal standard (e.g., PGE2-d4)[11]
Methodology:
-
Acclimatization and Catheterization:
-
House animals under standard conditions for at least one week.
-
For serial blood sampling, surgically implant a catheter into the jugular or femoral vein 24-48 hours prior to the study to minimize stress during collection.
-
-
Compound Administration:
-
Prepare the test compound in a suitable vehicle (e.g., saline, PBS with a small percentage of ethanol or DMSO).
-
Administer a single intravenous (IV) bolus dose via the tail vein or a separate catheter. The dose should be selected based on prior dose-ranging or efficacy studies.
-
-
Serial Blood Sampling:
-
Collect blood samples (~100-200 µL) at designated time points. A typical schedule for a compound with an unknown but potentially long half-life would be: 0 (pre-dose), 2, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours post-dose.
-
Immediately place blood into pre-chilled anticoagulant tubes and mix gently.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection.
-
Harvest the supernatant (plasma) and transfer to a clean, labeled storage vial.
-
Store samples at -80°C until analysis.
-
-
Sample Analysis by LC-MS/MS:
-
Extraction: Thaw plasma samples and spike with the internal standard. Perform a solid-phase extraction (SPE) to remove proteins and phospholipids that can interfere with the analysis.[12]
-
Chromatography: Use a suitable C18 column to chromatographically separate the analyte from other endogenous components.[11]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of the parent compound.[11]
-
-
Pharmacokinetic Data Analysis:
-
Plot the plasma concentration of the compound versus time on a semi-logarithmic scale.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
-
The terminal elimination rate constant (λz) is determined from the slope of the terminal log-linear phase of the concentration-time curve.
-
The half-life (t½) is then calculated using the formula: t½ = ln(2) / λz .
-
Self-Validation and Trustworthiness: This protocol incorporates critical controls for accuracy. The use of a stable isotope-labeled internal standard corrects for variability during sample preparation and instrument analysis. The LC-MS/MS method provides high specificity, ensuring that only the parent drug is being measured, not its metabolites. A full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed, assessing linearity, accuracy, precision, and stability.[12]
Conclusion and Future Directions
The evidence clearly indicates that while both 6α-Prostaglandin I1 and Carbacyclin offer improved stability over native PGI2, Carbacyclin and its derivatives represent a superior platform for achieving a prolonged in vivo half-life. This is due to a dual-stability design: a chemically inert carbocyclic core that prevents hydrolysis, which can be further modified to resist metabolic degradation.[8] The extended duration of action, reaching up to 48 hours in some analogs, makes them highly suitable for therapeutic applications requiring sustained biological effect.[8]
For researchers, the choice between these analogs will depend on the specific application. For short-term experimental models, the improved stability of 6α-PGI1 may suffice. However, for developing therapeutic agents intended for chronic administration, particularly oral formulations, the chemical and metabolic robustness of the carbacyclin family offers a significant advantage.
References
-
Prostacyclin - Wikipedia. Wikipedia. [Link]
-
Sinzinger, H., & Weber, G. (1988). Reduced biological half-life of plasma prostacyclin in pre-eclampsia. Archives of Gynecology and Obstetrics, 243(4), 187-190. [Link]
-
Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man. ResearchGate. [Link]
-
Stürzebecher, S., et al. (1993). Pharmacological Profile of a Novel Carbacyclin Derivative With High Metabolic Stability and Oral Activity in the Rat. Thrombosis and Haemostasis, 70(3), 497-502. [Link]
-
Fischer, C., et al. (1980). Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man. Advances in Prostaglandin and Thromboxane Research, 8, 1567-1570. [Link]
-
Stein, J. M., & Martin, B. R. (1984). The effect of carbacyclin, a prostaglandin analogue, on adenylate cyclase activity in platelet membranes. FEBS Letters, 165(2), 290-292. [Link]
-
Rais, J., et al. (1989). Effects of the prostacyclin products, 6-keto prostaglandin E1 and 6-keto prostaglandin F1 alpha, on bone resorption in vitro. Prostaglandins, 38(4), 437-447. [Link]
-
O'Gara, B., & Nies, A. S. (2011). Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn. Journal of Investigative Medicine, 59(4), 675-683. [Link]
-
Gréen, K. (1979). Determination of prostaglandins in body fluids and tissues. Acta Obstetricia et Gynecologica Scandinavica Supplement, 87, 15-20. [Link]
-
Cammilleri, S., et al. (2012). Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 66, 240-247. [Link]
-
Hsyu, P. H., et al. (2023). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. Radiation Research, 200(3), 225-233. [Link]
Sources
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. Reduced biological half-life of plasma prostacyclin in pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the prostacyclin products, 6-keto prostaglandin E1 and 6-keto prostaglandin F1 alpha, on bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of prostaglandins in body fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Pharmacological profile of a novel carbacyclin derivative with high metabolic stability and oral activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of carbacyclin, a prostaglandin analogue, on adenylate cyclase activity in platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 6α-Prostaglandin I1
Executive Summary & Hazard Context[1][2][3][4]
6α-Prostaglandin I1 (6α-PGI1) is a chemically stable analog of Prostacyclin (PGI2). Unlike naturally occurring PGI2, which has a half-life of minutes in physiological buffers (hydrolyzing to 6-keto-PGF1α), 6α-PGI1 is resistant to hydrolysis . This stability presents a specific waste management challenge: the compound will not passively degrade in waste streams and must be actively destroyed via high-temperature incineration.
While not classified as a P-listed acute hazardous waste under US EPA RCRA regulations (40 CFR 261.33), it acts as a potent agonist of the IP receptor (prostacyclin receptor). Improper disposal into sanitary sewers or trash poses significant bioaccumulation risks and environmental toxicity.
Key Chemical & Safety Data
| Parameter | Specification | Operational Implication |
| CAS Number | 62777-90-6 | Use for waste manifesting. |
| Stability | High (vs. PGI2) | Do not rely on time-dependent degradation. |
| Solubility | Ethanol, DMSO, DMF | Use organic solvent waste streams only. |
| Toxicity | Potent Vasodilator / Platelet Inhibitor | Treat as a reproductive toxin and bioactive hazard. |
| RCRA Status | Non-Listed (Characteristic: Toxic/Ignitable) | Classify based on solvent carrier (e.g., D001 if in EtOH). |
Waste Classification & Segregation
Effective disposal begins with proper segregation at the bench. 6α-PGI1 waste is categorized into two streams based on its physical state.
A. Solid Waste (Pure Substance or Contaminated Debris)
-
Items: Expired lyophilized powder, contaminated weigh boats, pipette tips, gloves.
-
Classification: Hazardous Chemical Waste (Solid).
-
Container: Rigid, puncture-resistant container with a tight-fitting lid (e.g., HDPE wide-mouth jar).
-
Labeling: Must read "Hazardous Waste - 6α-Prostaglandin I1 (Solid) - Toxic."
B. Liquid Waste (Stock Solutions & Reaction Mixtures)
-
Items: Aliquots in Ethanol/DMSO, reaction supernatants.
-
Classification: Hazardous Chemical Waste (Flammable/Toxic).
-
Container: Glass or chemically resistant plastic (HDPE/Teflon) carboy.
-
Compatibility:
-
DO mix with compatible organic solvents (Methanol, Acetone, Acetonitrile).
-
DO NOT mix with strong oxidizers or acids, as this may generate unpredictable exothermic reactions before incineration.
-
Step-by-Step Disposal Protocol
Workflow Logic
The objective is to move the compound from the laboratory bench to a licensed incineration facility without environmental release.
Figure 1: Decision tree for the segregation and disposal of 6α-PGI1 waste streams.
Detailed Procedure
1. Liquid Waste Disposal (Stock Solutions)
-
Consolidation: Pour the 6α-PGI1 solution into the designated "Organic Solvent Waste" carboy.
-
Note: If the stock is in DMSO (Dimethyl sulfoxide), ensure the waste container is compatible with DMSO (HDPE is recommended; avoid polystyrene).
-
-
Rinsing: Triple-rinse the original vial with a small volume of ethanol or acetone. Add these rinsates to the same waste carboy.
-
Closure: Cap the waste container immediately to prevent evaporation of the carrier solvent.
2. Solid Waste Disposal (Vials & Debris)
-
Encapsulation: Place empty vials (after triple rinsing), contaminated gloves, and weigh boats into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the sealed bag into a rigid hazardous waste drum or bucket.
-
Sharps: If needles were used to withdraw the solution, they must go into a rigid "Biohazard/Sharps" container, not general trash, even if chemically contaminated.
3. Final Destruction
-
Method: The only acceptable destruction method for stable prostaglandins is incineration equipped with an afterburner and scrubber.
-
Verification: Ensure your institutional EHS or waste contractor (e.g., Veolia, Clean Harbors) codes this waste for incineration (Code: INCIN) rather than fuel blending or landfill.
Emergency Spill Response
In the event of a spill, speed is critical to prevent absorption through skin or surface contamination.
PPE Required: Double nitrile gloves, lab coat, safety goggles. (Respiratory protection is usually not required for small liquid spills unless aerosolized).
Figure 2: Immediate response workflow for laboratory spills of bioactive lipids.[1][2]
-
Containment: Cover the spill immediately with an absorbent pad or vermiculite. Do not use paper towels alone if the volume is >10mL.
-
Inactivation/Cleaning:
-
Pick up the soaked absorbent material and place it in a hazardous waste bag.
-
Wipe the surface with Ethanol (70% or higher) . 6α-PGI1 is highly soluble in ethanol, which facilitates its transfer from the benchtop to the wipe.
-
Do not use Bleach: Bleach is less effective at solubilizing the lipid and may create chlorinated byproducts without fully destroying the prostacyclin ring in a controlled manner.
-
-
Disposal: All cleanup materials must be treated as Solid Hazardous Waste (see Section 3).
References
-
US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[3] Retrieved from [Link]
-
National Institutes of Health (NIH) / PubChem. (2023). Compound Summary: Prostaglandin I2 analogs. Retrieved from [Link]
Sources
Personal protective equipment for handling 6α-Prostaglandin I1
Operational Safety & Handling Guide: 6α-Prostaglandin I1
CAS Number: 62777-90-6 Synonyms: 6α-PGI1, 5,6α-dihydro PGI2 Chemical Class: Bioactive Lipid / Prostacyclin Analog[1][2]
Part 1: Executive Safety Assessment
The Hazard Profile: 6α-Prostaglandin I1 is a stable hydrolysis product and analog of Prostacyclin (PGI2).[2] While it exhibits approximately 10-100 fold lower potency than PGI2 regarding vasodilation and platelet inhibition, it remains a physiologically active lipid mediator .[2]
Critical Risks:
-
Reproductive Toxicity: Like many prostaglandins, this compound is classified as a suspected reproductive toxin.[2][3][4] It may influence smooth muscle contraction (uterine) and fertility.[2]
-
Ocular & Dermal Irritation: Direct contact with the crystalline solid can cause severe eye irritation and potential skin sensitization.[2]
-
Bioactivity: Accidental systemic absorption (inhalation of dust or transdermal solvent transport) can lead to hypotension (drop in blood pressure) and inhibition of platelet aggregation.[2]
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" defaults. Prostaglandins are lipophilic; they can permeate standard latex gloves rapidly when in solution.[2]
| Zone of Protection | Required Equipment | Technical Specification & Rationale |
| Hand Protection | Double Nitrile Gloving | Primary Layer: Nitrile (0.11 mm / 4 mil).Secondary Layer: Nitrile (0.11 mm / 4 mil) or Neoprene.Rationale:[2][4][5][6][7][8][9][10] Lipophilic compounds in organic solvents (DMSO/Ethanol) can permeate single layers.[2] Double gloving provides a "breakthrough time" buffer.[2] |
| Respiratory | Engineering Control (Primary) | Fume Hood: All weighing and solubilization must occur inside a certified chemical fume hood.Respirator (Secondary): If hood access is compromised, use a half-face respirator with P100 (HEPA) cartridges.[2] |
| Ocular | Chemical Goggles | Safety glasses are insufficient for powders.[2] Use tight-fitting chemical goggles to prevent airborne dust migration into the lacrimal duct.[2] |
| Body | Tyvek® Sleeves / Lab Coat | Standard cotton lab coats are porous.[2] Use disposable Tyvek sleeves over lab coat cuffs to seal the glove-coat gap, the most common site of exposure.[2] |
Part 3: Operational Protocols
Storage & Stability
-
Temperature: Store at -20°C .
-
Environment: Hygroscopic.[2] Store in a sealed desiccator or under inert gas (Argon/Nitrogen) to prevent hydrolytic degradation, although it is more stable than PGI2.[2]
-
Shelf Life: ≥ 2 years if properly sealed.[2]
Solubilization (The Critical Safety Step)
Attempting to dissolve lipophilic prostaglandins directly in aqueous buffers often results in precipitation, forcing the researcher to sonicate or vortex aggressively, which generates hazardous aerosols.[2] Follow this "Solvent-First" method:
-
Primary Dissolution: Dissolve the crystalline solid in an organic solvent first .[2]
-
Aqueous Dilution: Once fully dissolved in the organic carrier, dilute into your aqueous buffer (PBS, pH 7.2).
-
Note: Ensure the final organic solvent concentration is < 5% to avoid cytotoxicity in biological assays.[2]
-
Diagram: Safe Solubilization Workflow
Figure 1: The "Solvent-First" methodology prevents aerosol generation caused by struggling to dissolve lipids in water.[2]
Part 4: Emergency Response & Disposal
Exposure Response Logic
Figure 2: Immediate triage steps for accidental contact.[2] Note the prohibition of alcohol for skin cleaning.[2]
Waste Disposal
-
Liquids: Collect all solvent wastes containing 6α-PGI1 in a dedicated "Hazardous Organic Waste" container. Label clearly with "Contains Prostaglandins - Reproductive Toxin." [2]
-
Solids: Contaminated gloves, weigh boats, and pipette tips must be disposed of in Hazardous Solid Waste (often yellow bag/bin), not regular trash.[2]
-
Destruction: The preferred method of destruction is chemical incineration at >1000°C. Do not flush down drains; prostaglandins can affect aquatic life.[2]
References
-
University of California San Diego (UCSD). (2024).[2] Hazardous Waste Management Guidelines. Retrieved from [Link][2]
-
National Institutes of Health (NIH). (n.d.).[2][11] NIH Drain Discharge Guide for Chemical Waste.[2][11] Retrieved from [Link][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of 6-oxo-prostaglandin E1 as a naturally occurring prostanoid generated by rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E1: physiological significance and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 10. fishersci.com [fishersci.com]
- 11. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
